TRAP-6
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWCONESKMDW-FRSCJGFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431405 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141136-83-6 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TRAP-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Thrombin Receptor Activator Peptide 6 (TRAP-6), a synthetic hexapeptide that serves as a valuable tool in the study of platelet activation, thrombosis, and cellular signaling. This compound is a selective agonist for Protease-Activated Receptor 1 (PAR1), mimicking the actions of the endogenous agonist thrombin. This document details the molecular interactions of this compound with its primary receptor, PAR1, and explores its effects on other receptors, including PAR2 and GPR15. A thorough examination of the downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols for key assays are presented to facilitate further research and drug development in related fields.
Introduction to this compound
This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN), is a synthetic peptide fragment corresponding to the tethered ligand sequence of the human PAR1 receptor that is exposed upon cleavage by thrombin.[1][2] Unlike thrombin, this compound can activate PAR1 directly and independently of proteolytic cleavage, providing a specific and controlled method for studying PAR1-mediated signaling.[3] Its primary and most well-characterized effect is the induction of platelet aggregation, making it a standard reagent in hematology and cardiovascular research.[1][2]
Interaction with Protease-Activated Receptor 1 (PAR1)
The principal mechanism of action of this compound is the activation of PAR1, a G-protein coupled receptor (GPCR) highly expressed on platelets, endothelial cells, and other cell types.[1]
G-Protein Coupling and Downstream Signaling
Upon binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.[4][5]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system of platelets, triggering the release of intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC).[4] This cascade of events is crucial for platelet granule secretion and the initial phase of platelet aggregation.
-
G12/13 Pathway: Concurrent activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated kinase (ROCK), leading to the phosphorylation of myosin light chain (MLC) and subsequent platelet shape change, an essential prerequisite for effective aggregation.[5]
-
PDE3A Phosphorylation: this compound stimulation also leads to the rapid, PKC-dependent phosphorylation of phosphodiesterase 3A (PDE3A).[2][6] This phosphorylation enhances PDE3A activity, leading to the hydrolysis of cyclic adenosine monophosphate (cAMP), a key negative regulator of platelet activation. The reduction in cAMP levels further promotes platelet activation.
Interaction with Other Receptors
While PAR1 is the primary target of this compound, studies have suggested its interaction with other receptors, albeit with less characterization.
Protease-Activated Receptor 2 (PAR2)
Some evidence suggests that this compound can also activate PAR2.[7] The activation of PAR2 is also initiated by proteolytic cleavage, exposing a tethered ligand. PAR2 activation is implicated in inflammation and pain.[7] In the context of this compound, its cross-reactivity with PAR2 may contribute to some of its observed effects in certain cell types beyond platelets. The downstream signaling of PAR2 activation often involves Gq/11, Gi/o, and G12/13, leading to calcium mobilization, MAPK activation, and RhoA activation.[8]
G-Protein Coupled Receptor 15 (GPR15)
Recent studies have identified this compound as an activator of the orphan receptor GPR15, which is expressed on T-cells.[9][10] This interaction appears to be independent of PAR1. The activation of GPR15 by this compound has been shown to involve β-arrestin2 and may play a role in modulating immune responses.[9][10] The downstream signaling cascade following this compound-mediated GPR15 activation is an active area of investigation.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Receptor | Assay | Reference |
| EC50 | 0.8 µM | PAR1 | Platelet Aggregation | [1][2][6] |
| Binding Affinity (Kd) | Not explicitly reported, but functional data suggests micromolar range. | PAR1 | - | - |
Detailed Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of this compound-induced platelet aggregation in platelet-rich plasma (PRP) using LTA.
Materials:
-
This compound (lyophilized powder)
-
Anticoagulated whole blood (e.g., with 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregation cuvettes with stir bars
-
Calibrated pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to pellet the platelets and red blood cells.
-
Collect the supernatant, which is the PPP.
-
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in an appropriate solvent (e.g., sterile water or PBS) to a stock concentration of 1 mM.
-
Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations for the assay (e.g., 0.1 µM to 10 µM).
-
-
LTA Measurement:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette 450 µL of PRP into an aggregation cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add 50 µL of the this compound dilution to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period, typically 5-10 minutes.
-
The results are expressed as the percentage of maximum aggregation.
-
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using the ratiometric calcium indicator Fura-2 AM.
Materials:
-
Washed platelets or a suitable cell line expressing PAR1
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation:
-
Prepare washed platelets from whole blood or culture PAR1-expressing cells to an appropriate density.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Calcium Measurement:
-
Resuspend the Fura-2-loaded cells in HBSS and place them in the appropriate sample holder for the fluorescence instrument (e.g., a 96-well plate).
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.
-
Add this compound at the desired final concentration to the cells.
-
Immediately begin recording the fluorescence ratio over time. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of fluorescence intensities (F340/F380) or can be calibrated to absolute calcium concentrations.
-
Experimental Workflows
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on platelet function.
Conclusion
This compound is a potent and selective agonist of PAR1 that faithfully mimics the canonical signaling pathways activated by thrombin in platelets and other cells. Its ability to induce platelet aggregation, calcium mobilization, and other cellular responses makes it an indispensable tool for research in thrombosis, hemostasis, and GPCR signaling. Further investigation into its interactions with PAR2 and GPR15 may reveal novel therapeutic targets and a deeper understanding of its physiological and pathophysiological roles. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound's multifaceted mechanism of action.
References
- 1. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 7. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
TRAP-6 as a PAR1 Agonist Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thrombin Receptor Activator Peptide 6 (TRAP-6), a synthetic hexapeptide widely utilized as a selective agonist for Protease-Activated Receptor 1 (PAR1). This document details its mechanism of action, signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Introduction to this compound and PAR1
Protease-Activated Receptor 1 (PAR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminal domain by serine proteases, most notably thrombin.[3][4] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate transmembrane signaling.[3]
This compound is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[5][6] It mimics the tethered ligand domain of human PAR1, thereby acting as a potent and selective agonist, activating the receptor without the need for proteolytic cleavage.[7][8] This property makes this compound an invaluable tool for studying PAR1 signaling and function in a controlled and reproducible manner, circumventing the enzymatic complexity of using thrombin.[9] this compound has been shown to selectively activate PAR1 and does not exhibit activity at PAR4, another thrombin receptor found on human platelets.[3][10]
Mechanism of Action and Signaling Pathways
Upon binding to PAR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. PAR1 is known to couple to multiple G protein families, including Gαq/11, Gα12/13, and Gαi.[3][11] This promiscuous coupling allows for the activation of a diverse array of downstream signaling cascades that mediate a wide range of cellular responses.
-
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in cytoskeleton rearrangement, cell shape change, and stress fiber formation.
-
Gαi Pathway: PAR1 coupling to Gαi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity, which can potentiate platelet activation.[11]
The activation of these pathways culminates in various physiological responses, most notably platelet activation, which includes shape change, granule secretion, and aggregation.[8]
Figure 1: Simplified PAR1 signaling pathway activated by this compound.
Quantitative Data
The following tables summarize key quantitative parameters of this compound activity from various in vitro studies.
Table 1: Potency of this compound in Platelet Aggregation
| Parameter | Value | Cell Type/System | Reference |
| EC50 | 0.8 µM | Human Platelets | [1][5] |
| EC50 | 24 µM | Human Washed Platelets | [1] |
| Effective Concentration | 1 - 10 µM | Washed Human Platelets | [13] |
| Effective Concentration | 2 µM | Human Platelet-Rich Plasma | [8] |
Table 2: this compound Concentrations for Other Cellular Assays
| Assay | Effective Concentration | Cell Type/System | Reference |
| Calcium Mobilization | 0.01 - 10 µM | Xenopus oocytes expressing PAR1 | [3][10] |
| Platelet Dense Granule Release | 10 µM | Human Washed Platelets | [13][14] |
| PDE3A Phosphorylation | Not specified, but PAR-1 agonist SFLLRN shown to induce | Human Platelets | [5] |
| Platelet Activation (general) | 1.25 - 100 µM | Human Platelets |
Detailed Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA) following stimulation with this compound.[5]
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
This compound reagent (lyophilized, to be reconstituted).
-
Distilled or deionized water.
-
Platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Aggregation cuvettes with stir bars.
-
Pipettes.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully aspirate the PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count in the PRP to 200-300 x 109/L using autologous PPP.
-
-
This compound Reconstitution:
-
Reconstitute lyophilized this compound with the specified volume of distilled or deionized water to achieve the desired stock concentration (e.g., 1mM). Allow to stand for 10 minutes and mix gently.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Aggregation Measurement:
-
Pipette an appropriate volume of PRP (typically 250-500 µL) into an aggregation cuvette containing a stir bar.
-
Pre-warm the cuvette in the aggregometer for at least 2 minutes at 37°C with stirring.
-
Add a specific volume of the this compound working solution to the cuvette to achieve the desired final concentration (e.g., 1-10 µM).
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes). Aggregation is measured as the maximum percentage change in light transmission.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in platelets using the ratiometric fluorescent indicator Fura-2 AM.[6]
Materials:
-
Washed platelets.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
HEPES-buffered saline (HBS).
-
This compound.
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.
Procedure:
-
Platelet Preparation:
-
Prepare washed platelets from PRP by centrifugation and resuspend in a suitable buffer like HBS.
-
-
Fura-2 AM Loading:
-
Incubate the washed platelets with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular Fura-2 AM by centrifugation and resuspend in fresh HBS.
-
-
Calcium Measurement:
-
Aliquot the Fura-2-loaded platelets into a 96-well black, clear-bottom plate.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm while measuring emission at 510 nm.
-
Inject this compound at the desired final concentration into the wells.
-
Immediately begin recording the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates a rise in intracellular calcium concentration.
-
PAR1 Internalization Assay (Flow Cytometry)
This protocol provides a general workflow for assessing this compound-induced PAR1 internalization using flow cytometry.
Materials:
-
Cells expressing tagged PAR1 (e.g., FLAG-tag or HA-tag).
-
This compound.
-
Primary antibody against the tag (e.g., anti-FLAG).
-
Fluorescently labeled secondary antibody.
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency.
-
-
This compound Stimulation:
-
Treat cells with this compound at a suitable concentration (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to induce receptor internalization. A control group should be left untreated.
-
-
Antibody Staining (Surface Receptor Detection):
-
Place cells on ice to stop internalization.
-
Wash cells with cold PBS.
-
Incubate cells with the primary antibody against the extracellular tag for 1 hour on ice.
-
Wash cells to remove unbound primary antibody.
-
Incubate cells with the fluorescently labeled secondary antibody for 30-60 minutes on ice in the dark.
-
Wash cells to remove unbound secondary antibody.
-
-
Fixation and Analysis:
-
Resuspend cells in flow cytometry staining buffer.
-
(Optional) Fix cells with a suitable fixative.
-
Analyze the cells using a flow cytometer. The decrease in mean fluorescence intensity (MFI) in this compound treated cells compared to the control indicates the extent of PAR1 internalization.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on platelet function.
References
- 1. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 4. In Vivo Porcine Aged Deep Vein Thrombosis Model for Testing Ultrasound-based Thrombolysis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Relationship between calcium mobilization and platelet α- and δ-granule secretion. A role for TRPC6 in thrombin-evoked δ-granule exocytosis [pubmed.ncbi.nlm.nih.gov]
- 7. haemochrom.de [haemochrom.de]
- 8. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Kinase A Regulates Platelet Phosphodiesterase 3A through an A-Kinase Anchoring Protein Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
TRAP-6 (SFLLRN): A Technical Guide to its Structure, Sequence, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, sequence, and function of the hexapeptide TRAP-6, scientifically known as SFLLRN. This compound is a synthetic peptide that corresponds to the tethered ligand sequence of the Protease-Activated Receptor 1 (PAR1) and is widely utilized as a selective PAR1 agonist in research and drug development. This document details the physicochemical properties of this compound, its mechanism of action through PAR1 signaling, and provides in-depth experimental protocols for studying its effects. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.
Structure and Sequence of this compound
This compound, an acronym for Thrombin Receptor Activator Peptide 6, is a hexapeptide with the amino acid sequence Serine-Phenylalanine-Leucine-Leucine-Arginine-Asparagine (SFLLRN). This sequence corresponds to the N-terminal residues 42-47 of the human PAR1, which is exposed after proteolytic cleavage by thrombin and acts as a tethered ligand to activate the receptor.[1] As a synthetic peptide, this compound can activate PAR1 independently of enzymatic cleavage, providing a valuable tool for studying PAR1-mediated signaling pathways.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its use in experimental settings.
| Property | Value | Reference |
| Sequence | H-Ser-Phe-Leu-Leu-Arg-Asn-OH | [1] |
| Molecular Formula | C₃₄H₅₆N₁₀O₉ | [1] |
| Molecular Weight | 748.88 g/mol | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble to 1 mg/ml in water | |
| Appearance | Freeze-dried solid | [3] |
| Storage | Store dry, frozen, and in the dark | [3] |
Mechanism of Action: PAR1 Signaling
This compound selectively activates PAR1, a G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. PAR1 is known to couple to multiple G protein families, primarily Gαq/11 and Gα12/13, leading to the activation of distinct downstream effector pathways.[4][5]
Gαq/11 Signaling Pathway
Activation of the Gαq/11 pathway by this compound leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, modulating numerous cellular functions.
Gα12/13 Signaling Pathway
The coupling of PAR1 to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA-GTP then stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to cellular responses such as cell shape change, migration, and contraction.
Quantitative Data
The biological activity of this compound has been quantified in various functional assays. The following table summarizes key quantitative parameters.
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ (Platelet Aggregation) | 0.8 µM | Human Platelets | [1] |
| Effective Concentration (Calcium Mobilization) | 0.01 - 10 µM | Xenopus oocytes expressing PAR1 | [6] |
| Effective Concentration (Platelet Activation) | 1.25 - 100 µM | Human Platelets | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA) upon stimulation with this compound.
Materials:
-
This compound Reagent (1 mM stock solution)
-
Human whole blood collected in 0.11M or 0.13M sodium citrate
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregation cuvettes with stir bars
-
37°C water bath or heating block
Procedure:
-
PRP and PPP Preparation:
-
Aggregometer Setup:
-
Aggregation Measurement:
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in cultured cells using the fluorescent indicator Fura-2 AM following stimulation with this compound.
Materials:
-
Cultured cells expressing PAR1
-
Fura-2 AM
-
DMSO
-
Pluronic F-127 (optional)
-
HEPES-buffered saline (HBS)
-
This compound
-
Fluorescence microscope or plate reader with ratiometric capabilities (excitation at 340 nm and 380 nm, emission at 505 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to 80-100% confluence in a suitable format (e.g., 96-well plate or on coverslips).[10]
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM stock solution in DMSO.
-
Prepare a loading solution containing Fura-2 AM in HBS. Pluronic F-127 can be added to aid in dye solubilization.[10]
-
Remove the cell culture medium and wash the cells with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 60 minutes in the dark.[10]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 3-4 times with HBS to remove extracellular dye.
-
Incubate the cells in HBS for 30-45 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM within the cells.
-
-
Calcium Measurement:
-
Place the cells on the fluorescence imaging system.
-
Acquire a baseline fluorescence reading (ratio of 340/380 nm excitation).
-
Add this compound at the desired concentration to the cells.
-
Record the change in fluorescence ratio over time to measure the intracellular calcium mobilization.
-
Conclusion
This compound (SFLLRN) is an indispensable tool for the investigation of PAR1-mediated cellular processes. Its well-defined structure, selective agonistic activity, and the availability of established experimental protocols make it a cornerstone for research in hemostasis, thrombosis, inflammation, and cancer. This technical guide provides a centralized resource of its properties, signaling mechanisms, and methodologies to facilitate its effective use in scientific discovery and therapeutic development.
References
- 1. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. biorxiv.org [biorxiv.org]
- 3. haemochrom.de [haemochrom.de]
- 4. Protease-Activated Receptor 1 (PAR1) coupling to Gq/11 but not to Gi/o or G12/13 is mediated by discrete amino acids within the receptor second intracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated Receptor-1 (PAR1) Acts via a Novel Gα13-Dishevelled Axis to Stabilize β-Catenin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. hellobio.com [hellobio.com]
The Synthetic Hexapeptide TRAP-6 as a Thrombin Mimetic: A Technical Guide to its Mechanism of Action
An in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms by which TRAP-6 mimics thrombin activity through the activation of Protease-Activated Receptor 1 (PAR1).
Introduction
Thrombin, a serine protease, is a potent activator of platelets and other cells, playing a crucial role in hemostasis and thrombosis. Its effects are primarily mediated through the Protease-Activated Receptor (PAR) family, with PAR1 being a key receptor on human platelets.[1] Thrombin activates PAR1 through a unique proteolytic mechanism, cleaving the N-terminal exodomain to unmask a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[1][2]
This compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the amino acid sequence SFLLRN.[3] This sequence corresponds to the first six amino acids of the tethered ligand exposed after thrombin cleaves PAR1.[1] As a selective PAR1 agonist, this compound can directly activate the receptor without the need for proteolytic cleavage, making it an invaluable tool for studying PAR1 signaling pathways and for the development and screening of antiplatelet therapies.[4] This technical guide provides a comprehensive overview of how this compound mimics thrombin's activity, including a detailed examination of the signaling pathways involved, quantitative comparisons, and methodologies for key experimental assays.
Mechanism of Action: Direct Activation of PAR1
The fundamental mechanism by which this compound mimics thrombin lies in its ability to directly bind to and activate PAR1. Unlike thrombin, which enzymatically cleaves the receptor, this compound functions as a direct agonist, binding to the same site as the tethered ligand to induce a conformational change in the receptor and trigger downstream signaling cascades.[1] This direct activation allows for the specific and controlled study of PAR1-mediated cellular responses, independent of thrombin's other enzymatic activities.
Quantitative Comparison of this compound and Thrombin Activity
The potency of this compound and thrombin in activating PAR1 can be quantitatively assessed through various in vitro assays. The half-maximal effective concentration (EC50) for platelet aggregation is a key parameter used to compare their activity.
| Agonist | EC50 for Platelet Aggregation | Cell/System | Reference |
| This compound | 0.8 µM | Human Platelets | [3] |
| This compound | 24 µM ± 1.7 | Human Platelets | [5] |
| Thrombin | 0.29 nM ± 0.00 | Human Platelets | [5] |
| Thrombin | EC50 of 0.1 nM (for IP3 signaling) | Transfected Cells | [6] |
Note: EC50 values can vary depending on the specific experimental conditions, such as platelet donor variability and assay methodology.
Signaling Pathways Activated by this compound
Upon binding to PAR1, this compound initiates a cascade of intracellular signaling events that are characteristic of G-protein coupled receptor (GPCR) activation. PAR1 couples to multiple G-protein subtypes, primarily Gαq/11, Gα12/13, and Gαi.[2]
Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are critical events that drive platelet shape change, granule secretion, and ultimately, aggregation.[6]
Gα12/13 Pathway: Coupling of PAR1 to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA then activates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, leading to platelet shape change.
Experimental Protocols
To study the effects of this compound and its mimicry of thrombin, several key in vitro assays are employed.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.[8]
-
PRP Preparation: The blood is centrifuged at a low speed (150-200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP).[8]
-
PPP Preparation: The remaining blood is centrifuged at a higher speed (>1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.[8]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (typically 200-300 x 10⁹/L) using PPP.[8]
-
Aggregation Measurement:
-
The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquots of PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C.
-
A baseline is established, after which this compound or another agonist is added.
-
The change in light transmission is recorded over time, reflecting the extent and rate of platelet aggregation.[8]
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following platelet activation using a fluorescent calcium indicator like Fura-2 AM.
Methodology:
-
Platelet Preparation: Platelets are prepared from whole blood as described for the LTA.
-
Dye Loading: The platelets are incubated with the cell-permeant fluorescent calcium indicator Fura-2 AM (typically 1-5 µM) at 30-37°C for 30-60 minutes in the dark.[9][10] Cellular esterases cleave the AM ester group, trapping the Fura-2 inside the cells.[10]
-
Washing: After incubation, the platelets are washed to remove any extracellular dye.
-
Fluorescence Measurement:
-
The dye-loaded platelets are placed in a fluorometer or a fluorescence microscope.
-
Fura-2 is excited at two wavelengths: ~340 nm (calcium-bound) and ~380 nm (calcium-free), and the emission is measured at ~510 nm.[10][11]
-
A baseline fluorescence ratio (340/380) is recorded before the addition of this compound.
-
Upon addition of this compound, the change in the fluorescence ratio is monitored over time, which corresponds to the change in intracellular calcium concentration.[4][10]
-
Western Blotting for Signaling Proteins
Western blotting is used to detect the phosphorylation and activation of specific downstream signaling proteins following this compound stimulation.
Methodology:
-
Platelet Stimulation and Lysis: Washed platelets are stimulated with this compound for a defined period. The reaction is stopped, and the platelets are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Akt (Ser473), phospho-p38 MAPK).[12][13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein like GAPDH.[12]
Key Primary Antibodies for PAR1 Signaling:
-
Phospho-Akt (Ser473)[13]
-
Total Akt
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Antibodies recognizing total PAR1 can also be used to assess receptor expression levels.[14][15]
Conclusion
This compound serves as a powerful and specific tool for elucidating the complex signaling pathways initiated by PAR1 activation, thereby providing a robust model for understanding thrombin's multifaceted roles in physiology and pathology. By directly activating PAR1, this compound allows for the dissection of PAR1-mediated events without the confounding variables associated with thrombin's enzymatic activity on other substrates. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound and to screen for novel therapeutics targeting the PAR1 signaling axis. The continued use of this compound in research will undoubtedly further our understanding of thrombosis, inflammation, and other PAR1-mediated processes, ultimately contributing to the development of more effective treatments for a range of cardiovascular and other diseases.
References
- 1. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of thrombin with PAR1 and PAR4 at the thrombin cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. PAR1 (E9J9L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. 7tmantibodies.com [7tmantibodies.com]
TRAP-6 role in platelet signaling pathways
An In-depth Technical Guide on the Role of TRAP-6 in Platelet Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of Thrombin Receptor Activator Peptide 6 (this compound) in platelet signaling pathways. It is designed to be a core technical resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction
This compound is a synthetic hexapeptide (SFLLRN) that corresponds to the N-terminal sequence of the tethered ligand of Protease-Activated Receptor 1 (PAR1) exposed after thrombin cleavage.[1] It acts as a selective and full agonist of PAR1, initiating platelet activation independently of proteolytic cleavage.[1][2] This makes this compound an invaluable tool for studying PAR1-mediated platelet function, allowing for controlled and reproducible experimental conditions.[2] In human platelets, PAR1 activation is a critical event in hemostasis and thrombosis, triggering a cascade of intracellular signals that lead to platelet shape change, granule secretion, and aggregation.[3][4]
Core Signaling Pathways of this compound in Platelets
This compound-induced platelet activation is primarily mediated through the Gq and G12/13 signaling pathways coupled to PAR1.[3][4]
1. The Gq Pathway: Calcium Mobilization and PKC Activation
Upon binding of this compound to PAR1, the associated Gq protein is activated.[3] This initiates a signaling cascade involving:
-
Phospholipase Cβ (PLCβ) Activation: The activated α-subunit of Gq stimulates PLCβ.
-
Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), leading to a rapid influx of calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional PKC isoforms (such as PKCα and PKCβ).[5][6] Novel PKC isoforms (like PKCδ and PKCθ) are also activated, playing distinct roles in platelet function.[6][7]
2. The G12/13 Pathway: Platelet Shape Change
Concurrently, this compound activation of PAR1 also engages the G12/13 pathway.[3][4] This pathway is crucial for the initial shape change of platelets from a discoid to a spherical, spiny form.
-
RhoA Activation: The Gα12/13 subunits activate Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF.[8]
-
Rho Kinase (ROCK) Activation: RhoGEFs, in turn, activate the small GTPase RhoA, which then activates Rho kinase (ROCK).[9]
-
Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain (MLC).[4][8] This phosphorylation drives the cytoskeletal reorganization necessary for platelet shape change.[4][8]
Signaling Pathway Diagram
Caption: this compound signaling cascade in platelets.
Quantitative Data on this compound Induced Platelet Activation
The following tables summarize key quantitative data from studies on this compound-induced platelet activation.
Table 1: Potency of this compound in Platelet Aggregation
| Parameter | Value | Platelet Preparation | Reference |
| EC₅₀ | 0.8 µM | Washed Platelets | [8] |
| EC₅₀ | 24 µM | Platelet-Rich Plasma (PRP) | [10] |
Note: The difference in EC₅₀ values may be attributed to the platelet preparation method. Washed platelets can exhibit higher sensitivity to agonists compared to platelets in plasma.[11][12]
Table 2: this compound Concentrations in Various Platelet Function Assays
| Assay | This compound Concentration | Platelet Preparation | Key Findings | Reference |
| Platelet Aggregation | 2 µM | Platelet-Rich Plasma (PRP) | Enhanced aggregation in patients with venous thromboembolism. | [13][14] |
| Dense Granule Secretion | 10 µM | Washed Platelets | Potentiated by P2Y12 inhibition with MRS2395. | [5] |
| Intracellular Ca²⁺ Mobilization | 10 µM | Washed Platelets | Increased cytosolic Ca²⁺ levels. | [5] |
| P-selectin Expression | 10 µM | Platelet-Rich Plasma (PRP) | Increased P-selectin on the platelet surface. | [10] |
| Impedance Aggregometry | 32 µM | Whole Blood | Used to assess platelet activation via PAR receptors. | [11] |
Detailed Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is adapted from standard laboratory procedures for assessing platelet function.[10][15]
a. Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[15]
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[16]
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to obtain PPP.[15][16]
-
Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if required, though using native PRP is also a valid approach.[17]
b. Aggregation Measurement:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).[15]
-
Pipette PRP into a cuvette with a stir bar and pre-warm to 37°C for 2-5 minutes.[15]
-
Add this compound to the desired final concentration (e.g., 2-25 µM) to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes.[15]
Experimental Workflow: Platelet Aggregation Assay
Caption: Workflow for light transmission aggregometry.
Western Blot Analysis of this compound Signaling
This protocol outlines the general steps for analyzing protein phosphorylation and signaling events downstream of this compound activation.[5][18]
-
Platelet Preparation and Stimulation:
-
Prepare washed platelets and resuspend them in a suitable buffer (e.g., modified Tyrode's buffer) to a concentration of 5 x 10⁸ platelets/mL.[5]
-
Pre-warm the platelet suspension to 37°C.
-
Stimulate the platelets with this compound (e.g., 10 µM) for various time points (e.g., 30 seconds to 5 minutes) with stirring.[5]
-
-
Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate with a primary antibody (e.g., anti-phospho-PKC substrate, anti-phospho-MLC) overnight at 4°C.[18]
-
Wash the membrane three times with TBST.[18]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash three times with TBST.[18]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[18]
-
Measurement of Intracellular Calcium Mobilization
This protocol describes a method for measuring changes in cytosolic calcium levels using a fluorescent indicator.[5][20]
-
Platelet Loading:
-
Measurement:
-
Resuspend the dye-loaded platelets in a suitable buffer.
-
Place the platelet suspension in a 96-well black plate.[5]
-
Measure the baseline fluorescence using a fluorometric plate reader or flow cytometer.[5][20]
-
Add this compound (e.g., 10 µM) to stimulate the platelets.[5]
-
Immediately begin recording the fluorescence intensity over time to monitor the calcium flux.[5]
-
Flow Cytometry for P-selectin Expression
This protocol details the measurement of the alpha-granule secretion marker P-selectin (CD62P) on the platelet surface.[10]
-
Platelet Stimulation:
-
Use either PRP or washed platelets.
-
Incubate a sample of platelets with this compound (e.g., 10 µM) for 10-30 minutes at 37°C.[10] Include an unstimulated control.
-
-
Antibody Staining:
-
Fixation and Analysis:
-
Fix the samples with 1% paraformaldehyde (optional, depending on the experimental setup).
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of P-selectin positive platelets and/or the mean fluorescence intensity (MFI).
-
Conclusion
This compound is a potent and specific tool for elucidating the intricacies of PAR1-mediated platelet signaling. Its ability to bypass the need for thrombin allows for precise investigation of the downstream Gq and G12/13 pathways, which are central to platelet activation, shape change, and aggregation. The methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals aiming to further explore these pathways and identify novel therapeutic targets for thrombotic disorders.
References
- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse functions of protein kinase C isoforms in platelet activation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired activation of platelets lacking protein kinase C-θ isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of G12/G13 Results in Shape Change and Rho/Rho-Kinase–mediated Myosin Light Chain Phosphorylation in Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative Regulation of Gq-mediated Pathways in Platelets by G12/13 Pathways through Fyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bu.edu [bu.edu]
- 15. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of native or platelet count adjusted platelet rich plasma for platelet aggregation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. High expression of P-selectin induces neutrophil extracellular traps via the PSGL-1/Syk/Ca2+/PAD4 pathway to exacerbate acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Discovery and Development of TRAP-6: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that has become an invaluable tool in the study of platelet activation, coagulation, and vascular biology. It functions as a selective and potent agonist of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR) centrally involved in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound, tailored for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound is rooted in the elucidation of the unique activation mechanism of PAR1. Unlike typical GPCRs that are activated by the reversible binding of a soluble ligand, PAR1 is activated by the proteolytic cleavage of its N-terminal extracellular domain by the serine protease thrombin. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[1][2]
This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN) , was designed as a synthetic peptide that mimics this newly exposed tethered ligand of human PAR1.[3][4] This allows for the direct and selective activation of PAR1, independent of thrombin and its proteolytic activity. The SFLLRN sequence was identified through structure-activity relationship (SAR) studies of peptides derived from the N-terminus of the cleaved receptor, aiming to create a potent and stable agonist.[5][6]
Physicochemical Properties and Synthesis
This compound is a hexapeptide with the following chemical properties:
| Property | Value |
| Sequence | H-Ser-Phe-Leu-Leu-Arg-Asn-OH |
| Molecular Formula | C34H56N10O9 |
| Molecular Weight | 748.87 g/mol [7] |
| CAS Number | 141136-83-6 |
| Purity | Typically >95% (HPLC) |
| Solubility | Soluble in water |
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) protocols. The following provides a generalized methodology:
1. Resin Selection and Preparation:
-
A suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal carboxylic acid, is chosen.
-
The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 10-15 minutes.[8][9]
2. Stepwise Amino Acid Coupling:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[8][10] This exposes the free amine for the next coupling step.
-
Amino Acid Activation: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[11]
-
Coupling: The activated amino acid is added to the resin, and the reaction is allowed to proceed to form a peptide bond. The completion of the coupling reaction can be monitored using a ninhydrin test.[11]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
These deprotection, activation, coupling, and washing steps are repeated for each amino acid in the SFLLRN sequence, building the peptide from the C-terminus to the N-terminus.
3. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the final N-terminal Fmoc group is removed.
-
The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
4. Purification and Characterization:
-
The crude peptide is precipitated, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final this compound peptide are confirmed by analytical HPLC and mass spectrometry.
Mechanism of Action and Signaling Pathways
This compound selectively binds to and activates PAR1, a GPCR that couples to multiple G protein subfamilies, leading to the activation of diverse downstream signaling cascades.
PAR1 Signaling Pathways
-
Gq/11 Pathway: Activation of the Gαq/11 subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
-
G12/13 Pathway: Coupling to Gα12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to cytoskeletal rearrangements and changes in cell shape.
-
Gi/o Pathway: The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Gβγ subunits released from Gi/o can also contribute to the activation of downstream effectors, including the ERK1/2 MAP kinase pathway.
Quantitative Data
The following tables summarize key quantitative data for this compound activity.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Cell Type/System | Value | Reference(s) |
| EC50 (Platelet Aggregation) | Light Transmission Aggregometry | Human Platelets | ~0.8 µM | [6][7][8] |
| IC50 (Adenylyl Cyclase Inhibition) | Not specified | Not specified | 96 nM | [7] |
| EC50 (Calcium Mobilization) | Fluorometric Imaging | Xenopus oocytes expressing PAR1 | 0.01 - 10 µM (triggers mobilization) | [12] |
| EC50 (Contraction) | Organ bath studies | Human renal artery strips | ~10 µM (approx. 1000-fold less potent than thrombin) | [13] |
Table 2: In Vivo Data for this compound (SFLLRN)
| Parameter | Species | Dose | Effect | Reference(s) |
| Blood Pressure | Rat (anesthetized) | 1 mg/kg (i.v.) | Biphasic response | [12] |
| Mean Arterial Pressure (MAP) | Mouse (anesthetized) | 0.1, 0.3, 1 µmol/kg (i.v.) | Dose-dependent decrease | [14] |
| Heart Rate (HR) | Mouse (anesthetized) | 0.1, 0.3, 1 µmol/kg (i.v.) | Decrease | [14] |
Key Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
1. Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 10⁹/L) using PPP.
2. Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a defined volume of PRP into a cuvette with a stir bar and pre-warm to 37°C.
-
Add this compound to the desired final concentration (e.g., 1-10 µM) to initiate aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).[3]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR1 activation using a fluorescent calcium indicator.
1. Cell Preparation:
-
Use a suitable cell line expressing PAR1 (e.g., platelets, endothelial cells, or a transfected cell line).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or OG488-BAPTA-1 AM) by incubating them with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
2. Fluorescence Measurement:
-
Resuspend the dye-loaded cells in a suitable buffer.
-
Establish a baseline fluorescence reading using a fluorometer or fluorescence microscope.
-
Add this compound at various concentrations to the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[3][15]
PDE3A Phosphorylation Assay
This assay is used to assess the phosphorylation of phosphodiesterase 3A (PDE3A) following PAR1 activation.
1. Cell Stimulation and Lysis:
-
Treat platelets or other relevant cells with this compound for a short duration (e.g., 30 seconds to 5 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Immunoprecipitation (Optional):
-
Incubate the cell lysate with an anti-PDE3A antibody to immunoprecipitate PDE3A.
3. Western Blotting:
-
Separate the proteins in the cell lysate or immunoprecipitate by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for phosphorylated PDE3A (e.g., anti-phospho-Serine/Threonine).
-
Detect the primary antibody with a labeled secondary antibody and visualize the bands.
-
Normalize the phosphorylated PDE3A signal to the total PDE3A protein level.[12][16]
Applications in Research and Drug Development
This compound is widely used in various research and drug development applications:
-
Basic Research: To investigate the molecular mechanisms of PAR1 signaling, platelet activation, and thrombosis.
-
Drug Discovery: As a tool to screen for and characterize PAR1 antagonists.
-
Clinical Research: To assess platelet function and the efficacy of antiplatelet therapies.[7]
-
Vascular Biology: To study the role of PAR1 in endothelial cell function, inflammation, and vascular permeability.
Conclusion
This compound is a powerful and specific tool for the investigation of PAR1-mediated cellular processes. Its development has been instrumental in advancing our understanding of thrombosis, hemostasis, and vascular biology. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed protocols and a thorough overview of the properties and applications of this important synthetic peptide. The continued use of this compound in preclinical and clinical research will undoubtedly lead to further insights into the pathophysiology of cardiovascular diseases and the development of novel therapeutic interventions.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Contributions of Protease-Activated Receptors PAR1 and PAR4 to Thrombin-Induced GPIIbIIIa Activation in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. PDE3A Regulates Basal Myocardial Contractility through Interacting with SERCA2a-Signaling Complexes in Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Protein Kinase C-mediated Phosphorylation and Activation of PDE3A Regulate cAMP Levels in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein kinase B/Akt phosphorylation of PDE3A and its role in mammalian oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-6 for In-Vitro Cardiovascular Models: A Technical Guide
Introduction
Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that serves as a potent and selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2][3] It corresponds to the amino acid sequence (Ser-Phe-Leu-Leu-Arg-Asn) of the N-terminal "tethered ligand" that is exposed after thrombin cleaves the extracellular domain of PAR1.[4][5] By mimicking this natural activation mechanism, this compound can directly stimulate PAR1 independent of proteolytic cleavage, making it a stable and standardized tool for cardiovascular research.[4][6] Its primary application is in the in-vitro study of platelet activation, but its utility extends to other cardiovascular cell types expressing PAR1, such as endothelial and vascular smooth muscle cells.[1] This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key data for its application in in-vitro cardiovascular models.
Physicochemical Properties
This compound is a well-characterized peptide with defined properties, making it a reliable reagent for reproducible in-vitro studies.
| Property | Value | Reference |
| Full Name | Thrombin Receptor Activator Peptide 6 | [1] |
| Sequence | Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN) | [2] |
| Molecular Formula | C34H56N10O9 | [2] |
| Molecular Weight | 748.87 g/mol | [1][2] |
| CAS Number | 141136-83-6 | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water (e.g., to 1 mg/ml) | |
| Storage | Lyophilized powder at -20°C or -80°C | [2] |
Mechanism of Action and Signaling Pathways
This compound selectively binds to and activates PAR1, a G protein-coupled receptor (GPCR).[1][2][7] While human platelets also express another thrombin receptor, PAR4, this compound does not show activity at PAR4.[2][3] PAR1 activation by this compound initiates downstream signaling cascades primarily through Gq and G12/13 proteins.[7][8]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (an endoplasmic reticulum equivalent), triggering the release of stored Ca2+ into the cytoplasm.[9] The subsequent rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC).[10]
-
G12/13 Pathway: This pathway activates Rho/Rho kinase, which is crucial for the changes in platelet shape.
These signaling events culminate in hallmark platelet responses: calcium mobilization, shape change, granule secretion (including ADP from dense granules and P-selectin from alpha-granules), and activation of the integrin GPIIb/IIIa, leading to platelet aggregation.[10][11]
Applications in In-Vitro Cardiovascular Models
This compound is a versatile tool for studying various aspects of cardiovascular biology.
Platelet Activation and Aggregation
The most common application of this compound is to induce platelet activation and aggregation in a controlled, thrombin-independent manner.[4][11] This is valuable for assessing platelet function and the efficacy of antiplatelet drugs that do not target the PAR1 pathway, such as aspirin or clopidogrel.[4][6]
-
Platelet Aggregometry: this compound is used as an agonist in both light transmission aggregometry (LTA) and whole blood impedance aggregometry to measure the rate and extent of platelet aggregation.[6][12]
-
P-selectin Expression: As a marker for alpha-granule release and platelet activation, surface P-selectin (CD62P) expression is measured via flow cytometry following this compound stimulation.[13][14]
-
Calcium Mobilization: this compound is used to trigger intracellular calcium release, which can be quantified using fluorescent calcium indicators like Fura-2-AM.[2][10]
Endothelial Cell Studies
PAR1 is expressed on endothelial cells and is involved in regulating vascular tone, permeability, and inflammation.[1] While less common than in platelet studies, this compound can be used to investigate:
-
Endothelial Permeability: Activation of PAR1 can modulate endothelial barrier function. Assays measuring the flux of labeled albumin across an endothelial cell monolayer can be used to quantify these changes.[15]
-
Inflammatory Responses: this compound can be used to stimulate endothelial cells to study the expression of adhesion molecules and the release of inflammatory mediators like Interleukin-6 (IL-6).[16]
-
Signal Transduction: Researchers can study PAR1-mediated signaling in endothelial cells, such as the activation of MAPK or PI3K/Akt pathways.[16]
Vascular Smooth Muscle Cell (VSMC) Studies
VSMCs also express PARs, and their activation is linked to cell proliferation, migration, and contractility, which are key processes in atherosclerosis and restenosis.[17][18] this compound can be a tool to explore:
-
VSMC Proliferation and Migration: Assays like BrdU incorporation or wound-healing (scratch) assays can be used to assess the effect of PAR1 activation by this compound on VSMC growth and movement.[17]
-
Phenotypic Switching: PAR1 signaling may influence the switch of VSMCs from a contractile to a synthetic phenotype, a critical step in vascular remodeling.[19]
-
Calcium Signaling: this compound can be used to study PAR1-dependent calcium signaling in VSMCs, which is linked to contractility.[20]
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell type, assay, and specific experimental conditions.
| Assay Type | Cell Type | Effective Concentration Range | Key Parameter (EC50) | Reference |
| Platelet Aggregation | Human Platelets | 1 - 100 µM | ~0.8 µM | [1][13] |
| P-selectin Expression | Human Platelets | 5 - 50 µM | Not specified | [13][21] |
| Calcium Mobilization | Human Platelets / PAR1-expressing cells | 0.01 - 10 µM | Not specified | [2][3][10] |
| Dense Granule Release | Human Platelets | 10 µM | Not specified | [10] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the standard method for measuring this compound induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
This compound Reagent (lyophilized, reconstituted to 1 mM in deionized water)[6]
-
Human whole blood collected in 3.2% (0.109 M) sodium citrate[6]
-
Plastic tubes and pipettes
-
Light Transmission Aggregometer with cuvettes and stir bars
Methodology:
-
PRP Preparation: Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[6] Transfer the upper PRP layer to a new plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).[6]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP if necessary.[6] Let the adjusted PRP rest for 30 minutes at room temperature.
-
Aggregometer Setup: Calibrate the aggregometer by setting 100% transmission with PPP (representing full aggregation) and 0% transmission with PRP (representing no aggregation).[6]
-
Assay:
-
Pipette PRP into an aggregometer cuvette with a stir bar and pre-warm to 37°C for 120 seconds.[6]
-
Start recording the baseline.
-
Add a specific volume of this compound reagent to achieve the desired final concentration (e.g., 2-32 µM).[22][23]
-
Record the change in light transmission for at least 6 minutes to measure the aggregation curve.[22]
-
Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium in response to this compound.
Materials:
-
Washed platelets or PAR1-expressing cells
-
This compound solution
-
Krebs buffer or similar physiological buffer[24]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2-AM)[24]
-
Fluorescence plate reader (e.g., FlexStation) or microscope[2][24]
Methodology:
-
Cell Preparation: Prepare a suspension of washed platelets or cultured cells (e.g., endothelial cells) in a suitable buffer.
-
Dye Loading: Incubate the cells with Fura-2-AM (e.g., 1-5 µM) for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Wash the cells to remove extracellular dye.
-
Measurement:
-
Place the cell suspension in a 96-well plate suitable for fluorescence measurement.[10][25]
-
Place the plate in the fluorescence reader and measure the basal fluorescence signal.
-
Inject this compound solution to the desired final concentration (e.g., 0.01-10 µM).[2][3]
-
Immediately begin kinetic measurement of fluorescence changes over time to capture the rapid calcium flux.
-
P-selectin Expression by Flow Cytometry
This protocol details the measurement of a key platelet activation marker.
Materials:
-
Washed platelets or PRP
-
This compound solution
-
Fluorescently-labeled anti-CD62P (P-selectin) antibody
-
Flow cytometer
Methodology:
-
Platelet Preparation: Prepare washed platelets or PRP (2-5 x 10⁸ cells/mL).[10]
-
Activation: Incubate platelets with this compound at a chosen concentration (e.g., 10-50 µM) for 10-15 minutes at room temperature or 37°C.[10][13] A vehicle control (buffer) should be run in parallel.
-
Staining: Add a saturating concentration of the fluorescently-labeled anti-CD62P antibody to both the control and this compound stimulated samples. Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation (Optional): Fix the cells with 1% paraformaldehyde.
-
Analysis: Dilute the samples in buffer and analyze on a flow cytometer. Gate on the platelet population and measure the increase in fluorescence intensity in the this compound stimulated sample compared to the control.
References
- 1. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | Hart Biologicals [hartbio.co.uk]
- 5. Thrombin Receptor Activator for Peptide 6 (this compound) [anaspec.com]
- 6. haemochrom.de [haemochrom.de]
- 7. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biodatacorp.com [biodatacorp.com]
- 12. Validation of the Miceli Impedance Aggregometer With Donor Whole Blood: Testing Platelet Aggregation Using this compound Lyospheres and Varying Stir Speed [repository.arizona.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. IL-6 increases endothelial permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experiment-based Computational Model Predicts that IL-6 Trans-Signaling Plays a Dominant Role in IL-6 mediated signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CTRP6 inhibits PDGF-BB-induced vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased vascular smooth muscle contractility in TRPC6-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TRPC6 regulates phenotypic switching of vascular smooth muscle cells through plasma membrane potential-dependent coupling with PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increased Vascular Smooth Muscle Contractility in TRPC6−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Measurements [bio-protocol.org]
- 23. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Thrombin Receptor Activator Peptide 6 (TRAP-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a member of the G-protein coupled receptor (GPCR) superfamily. By mimicking the action of the endogenous tethered ligand generated by thrombin cleavage of PAR1, this compound provides a valuable tool for investigating the physiological and pathological roles of PAR1 activation in a controlled manner. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, key signaling pathways, and its effects on various cell types, particularly platelets. Detailed experimental protocols for core assays and a summary of quantitative data are presented to facilitate further research and drug development efforts targeting the PAR1 signaling axis.
Introduction
Protease-Activated Receptors (PARs) are a unique family of GPCRs that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that functions as a tethered ligand, binding to and activating the receptor.[1] Thrombin, a key serine protease in the coagulation cascade, is a primary activator of PAR1. Thrombin Receptor Activator Peptide 6 (this compound), with the amino acid sequence SFLLRN, corresponds to the first six amino acids of the human PAR1 tethered ligand.[2][3] As a synthetic peptide, this compound can directly activate PAR1 without the need for proteolytic cleavage, making it an invaluable tool for studying PAR1-mediated signaling and cellular responses.[4][5] Its primary and most well-characterized effect is the induction of platelet aggregation.[2][3]
Mechanism of Action
This compound selectively binds to and activates PAR1, which is highly expressed on platelets, endothelial cells, and various other cell types.[3] Upon binding, this compound induces a conformational change in the PAR1 receptor, leading to the activation of heterotrimeric G-proteins. PAR1 is known to couple to multiple G-protein families, primarily Gαq, Gαi, and Gα12/13, which initiate distinct downstream signaling cascades.[1][6]
Signaling Pathways
The activation of PAR1 by this compound triggers a complex network of intracellular signaling pathways, leading to diverse cellular responses. The primary pathways are detailed below.
Gαq-PLC-PKC Pathway
Activation of Gαq by the this compound-bound PAR1 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[7] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[7][8] Activated PKC phosphorylates a multitude of downstream target proteins, contributing to platelet shape change, granule secretion, and aggregation.[7]
Gα12/13-Rho-Rho Kinase Pathway
Coupling of PAR1 to Gα12/13 activates the small GTPase Rho.[9] Rho, in turn, activates Rho-associated kinase (ROCK).[10][11] ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation. This process is crucial for the cytoskeletal rearrangements required for platelet shape change.[8]
Gαi Pathway
PAR1 activation can also involve the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels diminish the activity of protein kinase A (PKA), an inhibitor of platelet activation. This pathway further contributes to the overall pro-aggregatory effect of this compound.
Caption: this compound induced PAR1 signaling pathways.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell Type/System | Assay | Reference(s) |
| EC50 | 0.8 µM | Human Platelets | Platelet Aggregation | [2][3] |
| Concentration Range | 0.03–40 µM | Human Platelet-Rich Plasma | Platelet Aggregation (96-well plate) | [12] |
| Concentration for Ca2+ Mobilization | 0.01-10 µM | Xenopus oocytes expressing PAR1 | Calcium Imaging | [13][14] |
| Concentration for P-selectin Expression | 10 µM | Human Platelet-Rich Plasma | Flow Cytometry | [15] |
| Concentration for Dense Granule Release | 10 µM | Human Washed Platelets | Luciferase-based assay | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the biological activity of this compound are provided below.
Platelet Aggregometry (Optical)
This protocol describes the measurement of this compound induced platelet aggregation in platelet-rich plasma (PRP) using an optical aggregometer.[16]
Materials:
-
This compound reagent (lyophilized, 1mM stock)
-
Anticoagulated whole blood (3.2% or 3.8% sodium citrate)
-
Plastic syringes and tubes
-
Optical aggregometer with cuvettes and stir bars
-
Centrifuge
-
Pipettes
-
Purified water
Procedure:
-
PRP and Platelet-Poor Plasma (PPP) Preparation: a. Collect whole blood into a plastic tube containing sodium citrate anticoagulant (9 parts blood to 1 part citrate). Gently invert to mix. b. Centrifuge the anticoagulated blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP. c. Carefully transfer the upper PRP layer to a new plastic tube. d. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP. e. Adjust the platelet count in the PRP to 200-300 x 109/L using PPP if necessary. Let the adjusted PRP rest for 30 minutes at room temperature.
-
This compound Reagent Reconstitution: a. Reconstitute the lyophilized this compound reagent with the volume of purified water specified on the vial to achieve a 1mM stock solution. b. Let it stand for 10 minutes and mix well before use.
-
Aggregation Measurement: a. Calibrate the aggregometer to 0% aggregation with PPP and 100% with PRP according to the manufacturer's instructions. b. Pipette the required volume of PRP into an aggregation cuvette containing a magnetic stir bar. c. Pre-warm the cuvette at 37°C for 120 seconds in the aggregometer. d. Add the desired volume of this compound solution directly into the cuvette to initiate aggregation. e. Record the change in light transmission over time.
Caption: Workflow for this compound induced platelet aggregometry.
Intracellular Calcium Measurement
This protocol outlines the measurement of this compound induced intracellular calcium mobilization using a fluorescent calcium indicator and a fluorescence plate reader.[17][18][19][20]
Materials:
-
Cells expressing PAR1 (e.g., platelets, HEK293-PAR1)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound solution
-
Fluorescence plate reader with injectors
-
96-well black, clear-bottom plates
Procedure:
-
Cell Preparation and Dye Loading: a. Seed cells in a 96-well plate and grow to 80-90% confluency. b. Wash the cells once with HBS. c. Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS. d. Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark. e. Wash the cells twice with HBS to remove extracellular dye. f. Add fresh HBS to each well.
-
Calcium Measurement: a. Place the 96-well plate in the fluorescence plate reader. b. Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fura-2, alternate excitation at 340 nm and 380 nm, with emission at 510 nm). c. Record a stable baseline fluorescence for a short period. d. Use the plate reader's injector to add this compound solution to the wells at the desired final concentration. e. Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration. f. The ratio of fluorescence at the two excitation wavelengths (for ratiometric dyes) is calculated to determine the intracellular calcium concentration.
P-selectin Expression by Flow Cytometry
This protocol describes the quantification of platelet surface P-selectin (CD62P) expression, a marker of platelet activation, in response to this compound using flow cytometry.[15][21][22][23][24]
Materials:
-
Platelet-rich plasma (PRP) or whole blood
-
This compound solution
-
Fluorochrome-conjugated anti-CD62P antibody (e.g., FITC- or PE-conjugated)
-
Fluorochrome-conjugated platelet-specific antibody (e.g., anti-CD41a)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Platelet Stimulation: a. Aliquot PRP or whole blood into microcentrifuge tubes. b. Add this compound solution to the desired final concentration (e.g., 10 µM) to the test samples. Add buffer to the negative control samples. c. Incubate for 15-30 minutes at room temperature in the dark.
-
Antibody Staining: a. Add the anti-CD62P and anti-CD41a antibodies to each tube at the manufacturer's recommended concentration. b. Incubate for 20 minutes at room temperature in the dark.
-
Sample Preparation and Acquisition: a. Dilute the samples with PBS. b. Acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (e.g., CD41a). b. Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity of P-selectin expression within the platelet gate.
Conclusion
This compound is a powerful and specific tool for the investigation of PAR1-mediated biological processes. Its ability to potently activate platelets and other cells through well-defined signaling pathways makes it indispensable for research in hemostasis, thrombosis, inflammation, and beyond. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and execution of robust experiments and furthering our understanding of PAR1 signaling in health and disease.
References
- 1. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKCε regulates Rho GTPases and actin cytoskeleton reorganization in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Targeting the kinase effectors of RHO-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAK and other Rho-associated kinases – effectors with surprisingly diverse mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. haemochrom.de [haemochrom.de]
- 17. tandfonline.com [tandfonline.com]
- 18. bu.edu [bu.edu]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.fsu.edu [bio.fsu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. An Optimized and Standardized Rapid Flow Cytometry Functional Method for Heparin-Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of TRAP-6 with Protease-Activated Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the interaction between the synthetic peptide TRAP-6 and its target, Protease-Activated Receptor 1 (PAR1). It delves into the molecular mechanisms of PAR1 activation, the subsequent intracellular signaling cascades, and detailed protocols for key experimental assays used to study this interaction.
Introduction to PAR1 and this compound
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, inflammation, and cellular signaling.[1] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus.[2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[1][2]
Thrombin is the primary physiological protease that activates PAR1.[3] this compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide (SFLLRN) that corresponds to the first six amino acids of the tethered ligand sequence unmasked by thrombin cleavage.[4][5] It functions as a potent and selective PAR1 agonist, allowing for the study of PAR1 activation and signaling in a controlled, non-proteolytic manner.[6]
Molecular Mechanism of PAR1 Activation
The activation of PAR1 is a two-step process. First, a protease such as thrombin cleaves the N-terminal exodomain of the receptor. This cleavage exposes a new N-terminus, which then acts as a tethered ligand, binding intramolecularly to the receptor's binding pocket. This binding event induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
This compound mimics the action of the tethered ligand by binding directly to the same orthosteric pocket on PAR1, thereby activating the receptor without the need for proteolytic cleavage.[7][8] Recent molecular modeling studies have provided insights into the structural basis of this interaction, highlighting key residues in both this compound and PAR1 that are critical for binding and receptor activation.[7][9]
Quantitative Data on this compound and PAR1 Interaction
The following tables summarize the quantitative data for this compound's interaction with PAR1 across various functional assays.
| Parameter | Value | Assay | Cell Type/System | Reference |
| EC50 | 0.8 µM | Platelet Aggregation | Human Platelets | [4][10] |
| EC50 | ~6 µM | BRET Assay (Gαi1 activation) | COS-7 cells | [11] |
| - | 0.01-10 µM (range) | Calcium Mobilization | Xenopus oocytes expressing PAR1 | [6][12] |
Note: EC50 values can vary depending on the specific experimental conditions, cell type, and assay readout.
PAR1 Signaling Pathways
Upon activation by this compound, PAR1 can couple to multiple heterotrimeric G proteins, including Gαq/11, Gα12/13, and Gαi/o, as well as to β-arrestins, leading to the initiation of diverse downstream signaling cascades.[2]
Gαq/11 Pathway
Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Gαq/11 signaling pathway activated by this compound.
Gα12/13 Pathway
The Gα12/13 pathway activation leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF, PDZ-RhoGEF, and LARG.[13][14] These RhoGEFs, in turn, activate the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell shape, and motility.[15]
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arrestins-regulate-protease-activated-receptor-1-desensitization-but-not-internalization-or-down-regulation - Ask this paper | Bohrium [bohrium.com]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. Frontiers | Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1 [frontiersin.org]
- 12. glpbio.com [glpbio.com]
- 13. Regulation of RhoGEF proteins by G12/13-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 15. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Understanding PAR1 Activation by TRAP-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Mimicking Proteolytic Activation
Protease-activated receptor 1 (PAR1) is a unique G-protein coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, and inflammation.[1][2][3] Unlike typical GPCRs activated by soluble ligands, PAR1 is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin.[2][4] This cleavage unmasks a new N-terminal sequence, SFLLRN, which then acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate downstream signaling.[2][5]
Thrombin Receptor Activator Peptide 6, or TRAP-6, is a synthetic hexapeptide with the sequence SFLLRN-NH2 that corresponds to the N-terminal tethered ligand of activated PAR1.[2][5][6] This peptide allows for the direct and specific activation of PAR1 without the need for proteolytic cleavage, making it an invaluable tool for studying PAR1 signaling and function in a controlled manner.[2] this compound is a selective agonist for PAR1 and does not show activity at PAR4.[7][8]
Quantitative Analysis of this compound-Mediated PAR1 Activation
The potency and efficacy of this compound in activating PAR1 have been quantified across various cellular systems and assays. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell System/Assay | Reference |
| EC50 (Platelet Aggregation) | 0.8 µM | Human Platelets | [6][9][10] |
| Concentration Range (Calcium Mobilization) | 0.01 - 10 µM | Xenopus oocytes expressing PAR1 | [7][8] |
| Concentration (Platelet Activation) | 0.01 - 10 µM (30 min) | Human Platelets | [7][8] |
| Concentration (Microglial Cell Proliferation) | 100 - 200 µM (24h) | Wild-type mouse microglial cells | [11] |
| Concentration (Cytokine mRNA Upregulation) | 100 µM (8h) | Decidual stromal cells (DSCs) | [11][12] |
| Concentration (Cardiomyocyte Studies) | 100 µmol/L | Primary cultured rat cardiomyocytes | [13] |
Signaling Pathways Activated by this compound
Upon binding to PAR1, this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR1 to several G-proteins, including Gαq, Gα12/13, and Gαi.[14]
Canonical Gαq Signaling and Calcium Mobilization:
Activation of the Gαq pathway is a hallmark of PAR1 signaling. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[15] This rapid increase in intracellular calcium is a key signaling event that can be readily measured to assess PAR1 activation.[4][15]
Caption: this compound induced PAR1-Gαq signaling pathway leading to calcium mobilization.
Biased Agonism and Alternative Signaling:
Recent evidence suggests that PAR1 can engage in "biased agonism," where different agonists stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways. While the tethered ligand unmasked by thrombin (mimicked by this compound) robustly activates G-protein signaling, other proteases like activated protein C (APC) can cleave PAR1 at a different site (Arg46), leading to a different tethered ligand that preferentially signals through β-arrestin pathways.[16][17][18]
This compound, mimicking the thrombin cleavage product, primarily activates the MAPK pathway, whereas the APC-generated ligand activates the Akt pathway.[16] This highlights the complexity of PAR1 signaling and the importance of using specific agonists like this compound to dissect these pathways.
Caption: Biased agonism of PAR1, illustrating distinct pathways activated by this compound versus APC.
Experimental Protocols
Detailed and reproducible protocols are essential for studying PAR1 activation. Below are methodologies for key experiments.
Calcium Mobilization Assay
This assay is a widely used method to measure the increase in intracellular calcium following GPCR activation.[4][15]
Principle: Cells expressing PAR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon this compound stimulation, the increase in intracellular calcium leads to a proportional increase in the dye's fluorescence intensity, which is measured over time using a plate reader.[4]
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., EA.hy926 endothelial cells or HEK293 cells transfected with PAR1) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM.
-
Remove the cell culture medium and wash the cells once with a buffered salt solution (e.g., HBSS with HEPES).
-
Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.
-
-
Agonist Preparation: Prepare a stock solution of this compound in an appropriate buffer (e.g., HBSS-HEPES). Create a serial dilution to generate a range of concentrations for constructing a dose-response curve. A typical final concentration in the well might be 6.5 µM for a maximal response.[4]
-
Fluorescence Measurement:
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).[4] Set the temperature to 37°C.
-
Measure the baseline fluorescence for a short period.
-
Using the plate reader's injection system or a multi-channel pipette, add the this compound solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: Experimental workflow for a this compound mediated calcium mobilization assay.
Platelet Aggregation Assay
Principle: Platelet aggregation is a key functional outcome of PAR1 activation. This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets as they aggregate in response to this compound.
Detailed Protocol:
-
Platelet Preparation:
-
Obtain whole blood from healthy donors in citrate-containing tubes.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
To obtain washed platelets, further process the PRP by pelleting the platelets and resuspending them in a suitable buffer.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% transmission) and platelet-poor plasma (100% transmission).
-
Pipette a known volume of PRP or washed platelet suspension into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a sub-maximal concentration of this compound (e.g., 10 µM) to the cuvette to induce aggregation.[19]
-
Record the change in light transmission over time (typically for 5-10 minutes).
-
-
Data Analysis:
-
The primary endpoint is the maximal aggregation percentage achieved.
-
The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.
-
For dose-response studies, repeat the procedure with varying concentrations of this compound to calculate the EC50.
-
Conclusion
This compound is an essential pharmacological tool for the specific and controlled activation of PAR1. Its use has been instrumental in elucidating the complex signaling pathways downstream of this receptor, including canonical G-protein signaling and the more nuanced concept of biased agonism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of PAR1 in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Thrombin Receptor Activator for Peptide 6 (this compound) [anaspec.com]
- 6. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. rndsystems.com [rndsystems.com]
- 10. This compound, PAR1 agonist (CAS 141136-83-6) | Abcam [abcam.com]
- 11. glpbio.com [glpbio.com]
- 12. glpbio.com [glpbio.com]
- 13. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PAR1 biased signaling is required for activated protein C in vivo benefits in sepsis and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-term platelet priming after glycoprotein VI stimulation in comparison to Protease-Activating Receptor (PAR) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: TRAP-6 Platelet Aggregation Assay
Introduction
Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that acts as a selective and potent agonist of the Protease-Activated Receptor 1 (PAR-1) on the surface of human platelets.[1][2] It mimics the action of thrombin, a key physiological activator of platelets, by binding to and activating the PAR-1 receptor, initiating a signaling cascade that leads to platelet aggregation.[3] Unlike thrombin, this compound offers greater stability and standardization, making it a reliable reagent for in vitro studies of platelet function.[3][4] The this compound platelet aggregation assay is widely used in basic research, clinical studies, and drug development to assess platelet function, diagnose platelet disorders, and evaluate the efficacy of antiplatelet therapies.[3][5] This assay is particularly useful for assessing pathways not affected by common antiplatelet drugs like aspirin or clopidogrel.[3]
Principle of the Assay
The this compound platelet aggregation assay is typically performed using Light Transmission Aggregometry (LTA), which is considered the gold standard for evaluating platelet function.[5][6] The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP are in constant motion and scatter light, resulting in low light transmission. Upon the addition of an agonist like this compound, platelets are activated and form aggregates. This leads to a decrease in the turbidity of the PRP, allowing more light to pass through to a photodetector.[7][8] The change in light transmission is recorded over time, generating an aggregation curve that provides quantitative data on the extent and rate of platelet aggregation.[6][9]
Applications
-
Assessment of Platelet Function: The assay provides a robust method for evaluating normal platelet activity and identifying platelet dysfunction.[3]
-
Diagnosis of Bleeding Disorders: It aids in the diagnosis of inherited or acquired platelet function defects.[7]
-
Drug Development: The assay is instrumental in screening and characterizing the effects of novel antiplatelet compounds, particularly those targeting GP-IIb/IIIa receptors.[3][4]
-
Monitoring Antiplatelet Therapy: It can be used to assess the impact of various antiplatelet agents on platelet function.[7]
-
Cardiovascular Research: The assay is valuable for studying the role of platelets in thrombosis and other cardiovascular diseases.[2]
Quantitative Data Summary
| Parameter | Value | Description | Reference |
| This compound EC50 | 0.8 µM | The half-maximal effective concentration of this compound required to induce platelet aggregation. | [2] |
| This compound Reagent Concentration (Lyophilized) | 1 mM | The concentration of the this compound reagent after reconstitution. | [4] |
| PRP Platelet Concentration | 200-300 x 10⁹/L | The recommended adjusted concentration of platelets in the platelet-rich plasma for the assay. | [4] |
| Blood to Anticoagulant Ratio | 9:1 | The ratio of whole blood to 0.11M or 0.13M sodium citrate anticoagulant. | [4] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Platelets
Caption: this compound mediated PAR-1 signaling cascade in platelets.
Experimental Workflow for this compound Platelet Aggregation Assay
Caption: Step-by-step workflow for the this compound platelet aggregation assay.
Experimental Protocols
Materials and Reagents
-
This compound Reagent (lyophilized, 1mM upon reconstitution)
-
Distilled or deionized water
-
Sodium Citrate (0.11M or 0.13M)
-
Plastic or siliconized glass blood collection tubes
-
Plastic pipettes and containers
-
Platelet aggregometer
-
Aggregation cuvettes with stir bars
-
Centrifuge
-
Water bath or heating block (37°C)
-
Micropipettes
Protocol for Sample Preparation
-
Blood Collection: Collect whole blood into plastic or siliconized glass tubes containing sodium citrate anticoagulant at a 9:1 ratio of blood to anticoagulant.[4] Gently invert the tube to mix; do not shake.[4] All testing should be completed within 3 hours of blood collection.[4]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This will separate the blood into layers, with the upper layer being the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Carefully aspirate the PRP into a clean plastic tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cellular components.[4] The resulting supernatant is the PPP.
-
Platelet Count Adjustment: Perform a platelet count on the PRP. Adjust the platelet concentration to 200-300 x 10⁹/L using the prepared PPP.[4] Allow the adjusted PRP to rest for 30 minutes at room temperature before testing.[4]
Protocol for this compound Reagent Reconstitution
-
Reconstitute each vial of lyophilized this compound reagent with 1.0 mL of distilled or deionized water as indicated on the vial label.[4]
-
Allow the vial to stand for 10 minutes, then mix well before use.[4]
-
Storage of Reconstituted Reagent: The reconstituted this compound is stable for 8 hours at room temperature (20-25°C), 2 weeks at 2-8°C, or 4 weeks at -20°C.[4]
Protocol for Platelet Aggregation Assay
-
Aggregometer Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Calibration: Set the 0% and 100% aggregation levels on the aggregometer.[4][9]
-
Pipette the required volume of PPP into an aggregation cuvette with a stir bar to set the 0% aggregation baseline.
-
Pipette the same volume of adjusted PRP into a separate cuvette with a stir bar to set the 100% aggregation level.
-
-
Assay Procedure:
-
Pipette the required volume of adjusted PRP into a clean aggregation cuvette containing a magnetic stir bar.[4]
-
Place the cuvette in the heating block of the aggregometer and pre-warm to 37°C for 120 seconds.[4][9]
-
Add the required volume of the reconstituted this compound reagent directly into the cuvette.[4][9]
-
Immediately start the data acquisition on the aggregometer.
-
Record the aggregation for a predefined period (typically 5-10 minutes).
-
Data Analysis and Interpretation
The output from the aggregometer is a curve plotting the percentage of light transmission over time. Key parameters to analyze from this curve include:
-
Maximum Aggregation (%): The peak percentage of aggregation reached during the measurement period.
-
Slope: The steepest slope of the aggregation curve, representing the maximum rate of aggregation.
-
Lag Phase (seconds): The time from the addition of the agonist to the onset of the aggregation response.
-
Area Under the Curve (AUC): The integrated area under the aggregation curve, which provides a comprehensive measure of the overall platelet response.
These parameters provide a quantitative assessment of platelet function in response to this compound stimulation. Reduced aggregation may indicate platelet dysfunction or the effect of an inhibitory compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. This compound | Hart Biologicals [hartbio.co.uk]
- 4. haemochrom.de [haemochrom.de]
- 5. biodatacorp.com [biodatacorp.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. abpcorp.com [abpcorp.com]
Utilizing TRAP-6 in Light Transmission Aggregometry for Platelet Function Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Light Transmission Aggregometry (LTA) is a widely recognized gold standard method for assessing platelet function.[1][2] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[1] Thrombin Receptor Activating Peptide 6 (TRAP-6) is a synthetic hexapeptide that acts as a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1), one of the primary thrombin receptors on the platelet surface.[3] By mimicking the action of thrombin, this compound induces robust platelet aggregation, making it a valuable tool for in vitro platelet function studies and the evaluation of anti-platelet therapies.[3][4] This document provides detailed application notes and protocols for the use of this compound in LTA.
Principle of this compound Induced Platelet Aggregation
This compound is a synthetic peptide fragment corresponding to the N-terminal sequence of the PAR-1 receptor that is exposed after cleavage by thrombin. It directly binds to and activates PAR-1, a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.[5] This activation leads to platelet shape change, granule secretion, and ultimately, aggregation. The use of this compound offers a standardized and stable alternative to thrombin for activating platelets via the PAR-1 pathway.[3]
This compound Signaling Pathway in Platelets
Upon binding to PAR-1, this compound triggers the activation of heterotrimeric G-proteins, primarily Gq and G12/13.[6][7]
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). The rise in intracellular calcium and activation of PKC are critical for granule secretion and the conformational activation of the integrin αIIbβ3 (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation.[6]
-
G12/13 Pathway: Activation of G12/13 stimulates Rho/Rho kinase signaling, which is primarily involved in mediating platelet shape change.[6][7]
The following diagram illustrates the signaling cascade initiated by this compound binding to PAR-1 on the platelet surface.
Experimental Protocols
Materials and Reagents
-
This compound (Thrombin Receptor Activating Peptide 6)
-
Human whole blood collected in 3.2% sodium citrate tubes
-
Saline or appropriate buffer for dilutions
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregation cuvettes with stir bars
-
Pipettes and tips
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[6] Donors should be free of medications known to affect platelet function for at least 10 days.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[3] Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to obtain platelet-poor plasma (PPP).[3] Collect the supernatant PPP.
-
Platelet Count: It is recommended to determine the platelet count in the PRP. A platelet count between 150 and 600 x 10⁹/L is considered optimal.[8]
Light Transmission Aggregometry Protocol
The following diagram outlines the general workflow for performing LTA with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Multiple Electrode Aggregometry (MEA) with TRAP-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Electrode Aggregometry (MEA) is a widely used method for the assessment of platelet function in whole blood.[1] This technique measures the change in electrical impedance between two sets of electrodes as platelets aggregate in response to an agonist.[1] One such potent and specific agonist is Thrombin Receptor-Activating Peptide 6 (TRAP-6). This compound is a synthetic hexapeptide that mimics the action of thrombin by activating the Protease-Activated Receptor 1 (PAR-1) on the platelet surface, leading to robust platelet aggregation.[2] The use of this compound in MEA provides a reliable method to assess the PAR-1 pathway of platelet activation, which is crucial for understanding hemostasis and thrombosis. These application notes provide a detailed protocol for using this compound in MEA studies, aimed at researchers, scientists, and professionals in drug development.
Principle of the Assay
The MEA technology is based on the principle that as platelets aggregate onto the sensor wires, the electrical impedance between them increases. The Multiplate® analyzer, a common platform for MEA, utilizes disposable test cells each containing two independent sensor units.[1] When a whole blood sample is stimulated with an agonist like this compound, platelets are activated and begin to aggregate on the sensor wires. This aggregation process is monitored in real-time for a fixed duration, and the change in impedance is recorded. The results are expressed in aggregation units (AU), and the area under the curve (AUC) is calculated, which represents the extent of platelet aggregation over time (AU*min).
This compound Signaling Pathway
This compound acts as a selective agonist for the PAR-1 receptor, a G-protein coupled receptor on the platelet surface. Binding of this compound to PAR-1 initiates a signaling cascade that results in a conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptors. This change increases their affinity for fibrinogen, which then crosslinks adjacent platelets, leading to aggregation.[1]
Caption: this compound Signaling Pathway in Platelets.
Materials and Reagents
-
Multiplate® Analyzer or equivalent MEA instrument
-
TRAPtest Reagent (containing this compound)
-
Reconstitution fluid (e.g., distilled or deionized water)
-
Hirudin-anticoagulated whole blood samples
-
0.9% Saline solution
-
Multiplate® test cells
-
Calibrated pipettes and tips
-
Optional: GPIIb/IIIa Antagonist Reagent for quality control
Experimental Protocols
Reagent Preparation
-
Reconstitute the lyophilized TRAPtest reagent with the volume of distilled or deionized water specified by the manufacturer (typically 1.0 mL).[2]
-
Allow the vial to stand for 10 minutes and then mix gently by inversion. Do not shake.[2]
-
The reconstituted reagent is typically stable for 8 hours at room temperature (20-25°C), 2 weeks at 2-8°C, or 4 weeks at -20°C.[2]
Sample Collection and Handling
-
Collect whole blood into tubes containing hirudin as the anticoagulant.
-
Testing should be performed within 3 hours of blood collection.
-
Samples should be kept at room temperature and mixed gently by inversion before use.
MEA with this compound Protocol
The following protocol is based on the use of the Multiplate® analyzer.
-
Switch on the Multiplate® analyzer and allow it to warm up for at least 30 minutes.
-
Pipette 300 µL of 0.9% saline solution into a new Multiplate® test cell.
-
Add 300 µL of the hirudin-anticoagulated whole blood sample to the test cell.
-
Place the test cell into one of the analyzer's measurement channels and connect the sensor.
-
Incubate the sample for 3 minutes at 37°C within the analyzer.
-
Following incubation, add 20 µL of the reconstituted TRAPtest reagent to the test cell. The final concentration of this compound in the assay is approximately 32 µM (based on a 1mM stock solution).
-
The measurement will start automatically and run for 6 minutes.
-
At the end of the measurement, the analyzer will display the aggregation curve and calculate the aggregation parameters.
Caption: Experimental Workflow for MEA with this compound.
Data Presentation and Interpretation
The primary parameter for interpreting MEA results is the Area Under the Curve (AUC), measured in AU*min. Other parameters include the final aggregation (Agg) in AU and the velocity (Vel) of aggregation.
| Parameter | Description | Typical Normal Range (U) | Typical Normal Range (AU*min) |
| AUC | Area Under the Curve, reflects overall platelet activity. | >77 - 156 | >770 - 1560 |
| Agg | Aggregation, the maximum change in impedance. | Varies | Varies |
| Vel | Velocity, the maximum slope of the aggregation curve. | Varies | Varies |
Note: 1 U = 10 AU*min. Normal ranges can vary between laboratories and populations. It is recommended that each laboratory establishes its own reference ranges.
Quality Control
-
Internal Quality Control: The Multiplate® analyzer performs an internal quality control by using two independent sensor units in each test cell. A high correlation between the two measurements indicates a valid result.[1]
-
Positive Control for Inhibition: A GPIIb/IIIa antagonist can be used as a positive control for inhibition. The addition of a GPIIb/IIIa antagonist reagent to a blood sample should lead to a significantly reduced or absent aggregation in the TRAPtest, confirming the responsiveness of the system to inhibition.[1][2]
-
Normal Donor Samples: Periodically running samples from healthy, medication-free donors can help to verify the performance of the reagents and the instrument.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no aggregation in a healthy donor | - Inactive reagent- Improper sample handling- Instrument malfunction | - Check reagent expiration date and storage conditions.- Ensure proper blood collection and handling procedures were followed.- Run instrument self-test or contact technical support. |
| High variability between duplicate sensors | - Improper mixing of the sample- Clots in the sample | - Ensure the sample is gently but thoroughly mixed before pipetting.- Visually inspect the sample for clots. If present, recollect the sample. |
| "Data Alarm" on the analyzer | - Significant difference between the two sensor signals | - Repeat the test with a new test cell and freshly mixed sample. |
References
Application Notes: TRAP-6 Concentration for Inducing Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Thrombin Receptor Activator Peptide 6 (TRAP-6) for inducing platelet aggregation in in-vitro studies. This compound is a synthetic hexapeptide that specifically activates the Protease-Activated Receptor 1 (PAR1) on platelets, mimicking the action of thrombin, a potent physiological agonist.[1][2][3] Its stability and specificity make it a valuable tool for studying platelet function, screening antiplatelet drugs, and investigating signaling pathways involved in thrombosis.[2]
Summary of this compound Concentrations for Platelet Aggregation
The optimal concentration of this compound for inducing platelet aggregation can vary depending on the experimental conditions, including the source of platelets (human, rabbit, rat), the type of assay (e.g., light transmission aggregometry, multiple electrode aggregometry), and the specific endpoint being measured.[4] The following table summarizes this compound concentrations used in various studies to induce platelet aggregation.
| Agonist | Concentration Range | EC50 | Method | Platelet Source | Key Findings | Reference |
| This compound | 2 µM | - | Light Transmission Aggregometry (LTA) | Human Platelet-Rich Plasma (PRP) | Enhanced maximal platelet aggregation in patients with venous thromboembolism compared to controls.[5][6] | [5][6] |
| This compound | 32 µM | - | Multiple Electrode Aggregometry (MEA) | Human Whole Blood | Used to induce platelet activation via PAR receptors. | [7] |
| This compound | - | 0.8 µM | Not Specified | Not Specified | Stimulates platelet aggregation.[3][8] | [3][8] |
| This compound | 0.01 - 10 µM | - | Calcium Mobilization Assay | Human Platelets | Triggers calcium mobilization in platelets.[4] | [4] |
Note: The EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. It is a common measure of a drug's potency.
Experimental Protocol: Platelet Aggregation Assay using this compound (Light Transmission Aggregometry)
This protocol describes a standard method for measuring platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.
1. Materials
-
This compound (Thrombin Receptor Activator Peptide 6)
-
Anticoagulant: 0.11 M or 0.13 M sodium citrate[2]
-
Human whole blood
-
Phosphate-buffered saline (PBS)
-
Platelet-poor plasma (PPP)
-
Plastic or siliconized glass blood collection tubes[2]
-
Plastic transfer pipettes
-
Centrifuge
-
Light Transmission Aggregometer
-
Aggregation cuvettes and stir bars
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy donors into plastic or siliconized glass tubes containing sodium citrate (9 parts blood to 1 part anticoagulant).[2]
-
Gently invert the tubes to mix the blood and anticoagulant. Do not shake.[2]
-
Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[2]
-
Carefully collect the upper layer (PRP) using a plastic transfer pipette and transfer it to a clean plastic tube.
-
To prepare PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.[2]
-
Collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP.[2]
-
Allow the PRP to rest for at least 30 minutes at room temperature before testing.[2] All testing should be completed within 3 hours of blood collection.[2]
3. Platelet Aggregation Assay
-
Set up the aggregometer according to the manufacturer's instructions. Calibrate the instrument using PRP (for 0% aggregation) and PPP (for 100% aggregation).
-
Pipette the required volume of PRP into an aggregation cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes.
-
Add the desired concentration of this compound to the cuvette.
-
Record the change in light transmission for a set period (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
This compound Signaling Pathway in Platelets
This compound induces platelet aggregation by activating the G-protein coupled receptor PAR1. This initiates a signaling cascade that leads to platelet activation, shape change, and aggregation.
Caption: this compound signaling pathway in platelets.
Experimental Workflow for Platelet Aggregation Assay
The following diagram illustrates the general workflow for a this compound induced platelet aggregation experiment.
Caption: Workflow for this compound induced platelet aggregation assay.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. haemochrom.de [haemochrom.de]
- 3. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurements [bio-protocol.org]
- 8. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Flow Cytometry Analysis of TRAP-6 Induced Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. The activation of platelets is a critical step in both physiological and pathological thrombus formation. Thrombin, a key enzyme in the coagulation cascade, is a potent activator of platelets, primarily through the activation of Protease-Activated Receptors (PARs). TRAP-6 (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide that acts as a selective and potent agonist of PAR-1, mimicking the action of thrombin and inducing platelet activation.[1]
Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual cells in a heterogeneous population.[2][3] It is an invaluable tool for studying platelet activation by allowing the precise measurement of surface marker expression and conformational changes associated with platelet activation.[4][5] This application note provides detailed protocols for the analysis of this compound induced platelet activation using flow cytometry, aimed at researchers, scientists, and professionals in drug development.
Key Platelet Activation Markers
Upon activation by agonists like this compound, platelets undergo a series of changes, including granule secretion and conformational changes in surface receptors. Two key markers for assessing platelet activation by flow cytometry are:
-
P-selectin (CD62P): A protein stored in the α-granules of resting platelets. Upon activation, P-selectin is rapidly translocated to the platelet surface.[6]
-
Activated Glycoprotein IIb/IIIa (GPIIb/IIIa): This integrin complex undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen. The PAC-1 antibody specifically recognizes the activated form of GPIIb/IIIa.[4][6]
This compound Signaling Pathway in Platelets
This compound activates platelets by binding to the PAR-1 receptor, a G-protein coupled receptor. This binding initiates a signaling cascade through Gq and G12/13 proteins, leading to downstream signaling events that culminate in platelet activation. The key steps in this pathway include the activation of Phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events, along with signaling through the G12/13 pathway, lead to granule secretion, conformational activation of GPIIb/IIIa, and platelet aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 4. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. makhillpublications.co [makhillpublications.co]
Application Notes and Protocols for Measuring P-selectin Expression after TRAP-6 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin (CD62P) is a crucial cell adhesion molecule stored in the alpha granules of platelets.[1][2] Upon platelet activation by agonists such as Thrombin Receptor-Activating Peptide-6 (TRAP-6), P-selectin is rapidly translocated to the platelet surface.[3][4] This surface expression of P-selectin is a key indicator of platelet activation and plays a significant role in mediating interactions between platelets and leukocytes, contributing to thrombosis and inflammation.[2][5] The quantification of P-selectin expression is a valuable tool in thrombosis research, the development of anti-platelet therapies, and the assessment of platelet function in various disease states.
This compound is a synthetic peptide that acts as a potent agonist by mimicking the action of thrombin on the protease-activated receptor 1 (PAR-1) on platelets, initiating a signaling cascade that leads to platelet activation and aggregation.[4][6] This application note provides a detailed protocol for the measurement of P-selectin expression on platelets following this compound stimulation using flow cytometry, a powerful technique for single-cell analysis.[7]
Signaling Pathway of this compound Induced P-selectin Expression
This compound binds to the PAR-1 receptor on the platelet surface, initiating a G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the dense tubular system, while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and PKC activation are critical for the fusion of alpha-granule membranes with the plasma membrane, resulting in the surface expression of P-selectin.
References
- 1. dovepress.com [dovepress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. biodatacorp.com [biodatacorp.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Application Notes and Protocols: TRAP-6 Calcium Mobilization Assay in Platelets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin Receptor Activator Peptide 6 (TRAP-6) is a synthetic hexapeptide that acts as a selective and potent agonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on the surface of human platelets.[1][2][3] By mimicking the action of thrombin, this compound induces a cascade of intracellular signaling events, leading to platelet activation, aggregation, and granule release.[3][4] A critical event in this signaling cascade is the rapid mobilization of intracellular calcium ([Ca²⁺]i), making the this compound calcium mobilization assay a valuable tool for studying platelet function and for the screening of antiplatelet drugs.[5]
These application notes provide a detailed protocol for measuring this compound-induced calcium mobilization in human platelets using fluorescent calcium indicators. The protocol is adaptable for both 96-well plate-based fluorescence readers and flow cytometry.
Principle of the Assay
The assay is based on the use of cell-permeant fluorescent dyes that exhibit a significant change in their fluorescence properties upon binding to free calcium. Platelets are first loaded with the acetoxymethyl (AM) ester form of a calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[6][7][8] Inside the cell, cytosolic esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
Upon stimulation with this compound, the activation of PAR-1 triggers a signaling pathway involving Gq proteins, which in turn activate Phospholipase C (PLC).[9][10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][12] IP₃ binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium into the cytoplasm.[6][13] This rapid increase in intracellular calcium concentration is detected by the fluorescent indicator, resulting in a measurable change in fluorescence intensity.[14][15]
Signaling Pathway of this compound Induced Calcium Mobilization
Figure 1: this compound signaling pathway leading to calcium mobilization and platelet activation.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Recommended Stock Concentration |
| This compound (SFLLRN) | Bachem, R&D Systems, etc. | 1 mM in sterile water or buffer[4] |
| Fura-2 AM | Invitrogen, Hello Bio, etc. | 1-2 mM in anhydrous DMSO[6][16] |
| Fluo-4 AM | Invitrogen, Hello Bio, etc. | 1-5 mM in anhydrous DMSO[7][17] |
| Pluronic F-127 | Invitrogen, Sigma-Aldrich | 20% (w/v) in anhydrous DMSO[18] |
| Probenecid | Sigma-Aldrich | 250 mM in 1N NaOH, then diluted in buffer[19] |
| HEPES-Tyrode Buffer | Prepare in-house or from suppliers | See recipe below |
| Acid-Citrate-Dextrose (ACD) | Sigma-Aldrich | Ready to use |
| Prostacyclin (PGI₂) | Sigma-Aldrich | 1 mg/mL in ethanol |
| Apyrase | Sigma-Aldrich | 100 U/mL in buffer |
| 96-well black, clear-bottom plates | Corning, Greiner, etc. | N/A |
HEPES-Tyrode Buffer Recipe (pH 7.3):
-
129 mM NaCl
-
0.34 mM Na₂HPO₄
-
2.9 mM KCl
-
12 mM NaHCO₃
-
20 mM HEPES
-
5 mM Glucose
-
1 mM MgCl₂[5]
Platelet Preparation
1. Preparation of Platelet-Rich Plasma (PRP)
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant).[4]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain platelet-rich plasma (PRP).[4][5]
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
Adjust the platelet count to 2-3 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 20 minutes.[4]
-
Allow the PRP to rest for at least 30 minutes at room temperature before proceeding.[4]
2. Preparation of Washed Platelets
-
To the PRP, add prostacyclin (PGI₂) to a final concentration of 0.1 µg/mL to prevent platelet activation during washing.[5]
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.[5]
-
Discard the supernatant and gently resuspend the platelet pellet in HEPES-Tyrode buffer containing 0.1 µg/mL PGI₂.
-
Repeat the centrifugation and washing step.
-
Finally, resuspend the platelet pellet in HEPES-Tyrode buffer to the desired concentration (e.g., 2-5 x 10⁸ platelets/mL).[5]
-
Allow the washed platelets to rest for 30-60 minutes at 37°C before dye loading.[8]
Calcium Indicator Loading
For Fura-2 AM:
-
Prepare a loading buffer by adding Fura-2 AM to the platelet suspension (PRP or washed platelets) to a final concentration of 2 µM.[6]
-
Incubate the platelets with Fura-2 AM for 60 minutes at 30°C or 37°C in the dark, with gentle mixing every 15 minutes.[6]
-
If using washed platelets, centrifuge the loaded platelets at 1000 x g for 10 minutes to remove extracellular dye and resuspend in fresh HEPES-Tyrode buffer.
For Fluo-4 AM:
-
Prepare a loading buffer by adding Fluo-4 AM to the platelet suspension to a final concentration of 1-5 µM.[7][14] The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.[18]
-
Incubate the platelets for 30-60 minutes at 37°C in the dark.[5][17]
-
After incubation, allow the platelets to de-esterify the dye for an additional 10-30 minutes at room temperature.[7]
-
For washed platelets, pellet the cells to remove excess dye and resuspend in fresh buffer.
Calcium Mobilization Assay (96-well Plate Reader)
-
Pipette 80-100 µL of the dye-loaded platelet suspension into each well of a 96-well black, clear-bottom plate.[5]
-
If testing inhibitors, add them to the wells and incubate for the desired time (e.g., 15 minutes at 37°C).[5]
-
Place the plate in a fluorescence plate reader equipped with injectors, pre-warmed to 37°C.
-
Measure the baseline fluorescence for 15-30 seconds.
-
Inject 10-20 µL of this compound solution (to achieve a final concentration typically between 1-30 µM) and continue to monitor fluorescence for an additional 3-5 minutes.[5][20]
-
Data can be expressed as the ratio of fluorescence (F340/F380 for Fura-2) or as a change in fluorescence relative to baseline (F/F₀ for Fluo-4).
Experimental Workflow
Figure 2: Experimental workflow for the this compound calcium mobilization assay.
Data Presentation and Analysis
Quantitative data should be summarized for clarity and ease of comparison. Below are tables with typical experimental parameters and expected results.
Table 1: Typical Reagent Concentrations
| Reagent | Working Concentration | Notes |
| This compound | 1 - 30 µM[5][20] | A dose-response curve is recommended to determine the optimal concentration. |
| Fura-2 AM | 1 - 5 µM | Higher concentrations can lead to cytotoxicity. |
| Fluo-4 AM | 1 - 10 µM[14] | Optimize for cell type and instrument sensitivity. |
| Platelet Count | 2-5 x 10⁸ cells/mL[5] | Consistency is key for reproducible results. |
Table 2: Expected Calcium Concentrations and EC₅₀ Values
| Parameter | Typical Value | Reference |
| Basal [Ca²⁺]i in resting platelets | ~100 nM | [13][14] |
| This compound Stimulated [Ca²⁺]i | > 1 µM | Varies with agonist concentration and platelet donor. |
| This compound EC₅₀ for Platelet Aggregation | ~0.8 µM | [3] |
| This compound EC₅₀ for Calcium Mobilization | 0.1 - 10 µM | Highly dependent on experimental conditions. |
Data Analysis:
-
For Fura-2: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm / 380 nm).
-
For Fluo-4: Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the initial baseline fluorescence (F₀).
-
The response is typically quantified as the peak fluorescence change or the area under the curve (AUC).
-
For dose-response experiments, plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
For inhibitor studies, calculate the IC₅₀ value by plotting the inhibition of the this compound response against the inhibitor concentration.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete de-esterification of the AM ester and thorough washing to remove extracellular dye. The use of a quencher dye or probenecid can also help.[19]
-
Low Signal: Increase the dye loading concentration or incubation time. Ensure the platelet concentration is optimal. Check the filter sets and gain settings on the fluorescence reader.
-
Donor Variability: Platelet reactivity can vary significantly between donors. It is crucial to include appropriate controls and perform experiments with platelets from multiple donors.
-
Spontaneous Platelet Activation: Handle platelets gently to avoid mechanical activation. The use of PGI₂ during washing steps is recommended.[5]
-
This compound Stability: Reconstituted this compound should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
By following these detailed protocols and considering the key parameters, researchers can reliably perform the this compound calcium mobilization assay to investigate platelet signaling and evaluate the efficacy of novel antiplatelet compounds.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. haemochrom.de [haemochrom.de]
- 5. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 7. apexbt.com [apexbt.com]
- 8. Supramaximal calcium signaling triggers procoagulant platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Gq-protein-coupled inositol trisphosphate and Ca2+ signaling by the membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. med.unc.edu [med.unc.edu]
- 14. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Flux Assays | Agilent [agilent.com]
- 16. hellobio.com [hellobio.com]
- 17. hellobio.com [hellobio.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Long-term platelet priming after glycoprotein VI stimulation in comparison to Protease-Activating Receptor (PAR) stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRAP-6 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Thrombin Receptor Activator Peptide 6 (TRAP-6) in in vivo animal studies, focusing on its application in thrombosis and graft-versus-host disease (GvHD) models.
Introduction to this compound
This compound is a synthetic hexapeptide (SFLLRN) that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor highly expressed on platelets and endothelial cells.[1][2][3] By mimicking the action of thrombin, this compound induces platelet aggregation and activation, making it a valuable tool for studying thrombosis and hemostasis.[2][4] Beyond its role in platelet biology, this compound has also been shown to interact with G-protein coupled receptor 15 (GPR15) on T-cells, implicating it in immunomodulatory processes.[5]
Section 1: In Vivo Applications of this compound
This compound is primarily utilized in in vivo animal models to investigate platelet activation-dependent thrombosis and to explore its immunomodulatory effects.
Induction of Thrombosis
This compound can be used to induce thrombosis in various animal models. The choice of model is critical, as species-specific differences in platelet receptor expression exist. Notably, mouse platelets do not respond to this compound due to the absence of PAR-1, whereas rat and rabbit platelets show a response.[1][6] Therefore, for thrombosis studies involving direct platelet activation by this compound, animal models other than mice are more suitable. However, this compound can be used in mouse models of GvHD where its effects are mediated through GPR15 on T-cells.
Modulation of Graft-versus-Host Disease (GvHD)
Recent studies have demonstrated that this compound can decrease the severity of acute GvHD in mouse models. This effect is mediated through the activation of GPR15 on donor T-cells, leading to the inhibition of mixed lymphocyte reactions.
Section 2: Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats
This protocol describes the induction of arterial thrombosis in rats using ferric chloride, a model where this compound can be administered to study its pro-thrombotic effects.
Materials:
-
This compound (≥95% purity)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)[7][8]
-
Filter paper strips (1-2 mm wide)
-
Surgical instruments for dissection
-
Doppler flow probe or intravital microscope for monitoring blood flow and thrombus formation
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Place the animal in a supine position and maintain body temperature.
-
Surgical Exposure: Make a midline cervical incision to expose the common carotid artery. Carefully dissect the artery from the surrounding tissue.
-
Baseline Measurement: Position a Doppler flow probe around the artery to measure baseline blood flow.
-
This compound Administration: Administer this compound via intravenous (i.v.) injection through the tail vein. A dose of 1 mg/kg has been shown to induce a biphasic blood pressure response in rats.[1] Dose-response studies may be necessary to determine the optimal dose for thrombosis induction.
-
FeCl₃ Injury: Apply a filter paper strip saturated with FeCl₃ solution to the adventitial surface of the exposed carotid artery for 3-5 minutes.[7][8]
-
Thrombosis Monitoring: After removing the filter paper, continuously monitor blood flow using the Doppler probe. The time to vessel occlusion is a key endpoint. Thrombus formation can also be visualized and quantified using intravital microscopy.
-
Data Collection: Record the time to occlusion and collect blood samples for analysis of platelet activation markers (e.g., P-selectin expression by flow cytometry).
Laser-Induced Thrombosis Model in Rats
This protocol details a more localized and controlled method of inducing thrombosis where the systemic effects of this compound can be evaluated.
Materials:
-
This compound
-
Sterile saline
-
Anesthetic
-
Photosensitizing dye (e.g., Rose Bengal, 50 mg/kg)[9]
-
Laser (e.g., 532 nm green laser)[9]
-
Intravital microscope
Procedure:
-
Animal and this compound Administration: Prepare and anesthetize the rat as described in Protocol 2.1. Administer this compound intravenously at the desired dose.
-
Photosensitizer Injection: Inject the photosensitizing dye (e.g., Rose Bengal) intravenously.[9]
-
Vessel Exposure and Laser Injury: Surgically expose a suitable vessel (e.g., mesenteric arteriole). Using an intravital microscope, focus the laser beam on the vessel wall to induce endothelial injury and initiate thrombus formation.[9][10]
-
Thrombus Monitoring and Data Collection: Record the dynamics of thrombus formation, including time to initiation, growth rate, and stability. Quantify thrombus size and platelet accumulation over time.
Acute Graft-versus-Host Disease (GvHD) Mouse Model
This protocol outlines the use of this compound to mitigate acute GvHD in a mouse model.
Materials:
-
This compound
-
Sterile vehicle (e.g., PBS)
-
Donor and recipient mice strains for allogeneic bone marrow transplantation (e.g., C57BL/6 donors and BALB/c recipients)
-
T-cell depletion reagents
-
Irradiation source
-
Flow cytometry antibodies for T-cell subset analysis
Procedure:
-
Bone Marrow Transplantation: Establish a standard murine model of acute GvHD. This typically involves lethal irradiation of recipient mice followed by intravenous injection of T-cell depleted bone marrow and a defined number of T-cells from the donor strain.
-
This compound Treatment: Administer this compound or vehicle control via intraperitoneal (i.p.) injection. A common regimen is to inject thrice weekly for a specified period (e.g., 3 weeks) post-transplantation.
-
Monitoring and Endpoint Analysis:
-
Survival and GvHD Score: Monitor the mice daily for survival and clinical signs of GvHD (e.g., weight loss, posture, activity, fur texture, skin integrity).
-
Histopathology: At a defined time point (e.g., day 21), harvest target organs (e.g., liver, colon, skin) for histological analysis to assess the degree of GvHD-related tissue damage.
-
Flow Cytometry: Isolate lymphocytes from the spleen and target organs to analyze the frequency and phenotype of T-cell subsets (e.g., Th1, Treg cells).
-
Section 3: Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies of this compound.
| Parameter | Animal Model | This compound Dose/Concentration | Route of Administration | Observed Effect |
| In Vivo Studies | ||||
| Blood Pressure | Rat | 1 mg/kg | Intravenous (i.v.) | Biphasic response in blood pressure.[1] |
| Survival (GvHD model) | Mouse | Not specified | Intraperitoneal (i.p.) | Increased survival in this compound treated mice compared to vehicle. |
| GvHD Score (GvHD model) | Mouse | Not specified | Intraperitoneal (i.p.) | Significantly lower GvHD scores in this compound treated mice. |
| In Vitro Studies | ||||
| Platelet Aggregation (EC₅₀) | Human | 0.8 µM | N/A | Induces platelet aggregation.[2] |
| Calcium Mobilization | Xenopus Oocytes | 0.01-10 µM | N/A | Triggers calcium mobilization in PAR-1 expressing oocytes.[1] |
| Platelet Activation | Human | 0.01-10 µM (30 min) | N/A | Activates human platelets.[1] |
| Platelet Response | Rabbit, Rat | 100 µM | N/A | Does not cause shape change, aggregation, or granule release.[1] |
Section 4: Signaling Pathways and Visualizations
This compound/PAR-1 Signaling Pathway in Platelets
Activation of PAR-1 on platelets by this compound initiates a cascade of intracellular events leading to platelet activation and aggregation. This involves the coupling of PAR-1 to multiple G-proteins (Gq, G12/13, and Gi).
-
Gq Pathway: Activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
G12/13 Pathway: Activates Rho/Rho kinase, which is crucial for the shape change of platelets.
-
Gi Pathway: Inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, which further promotes platelet activation.
This compound/GPR15 Signaling Pathway in T-Cells
This compound has been identified as an activator of GPR15 on T-cells. This signaling pathway is implicated in T-cell trafficking and has been shown to be protective in a mouse model of GvHD. The GPR15 signaling cascade involves Gαi, which leads to the induction of chemotaxis.[5]
Experimental Workflow for FeCl₃-Induced Thrombosis Model
The following diagram illustrates the key steps in the ferric chloride-induced thrombosis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. Scanning laser-induced endothelial injury: a standardized and reproducible thrombosis model for intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Frontiers | Emerging roles of a chemoattractant receptor GPR15 and ligands in pathophysiology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ir.ymlib.yonsei.ac.kr [ir.ymlib.yonsei.ac.kr]
- 9. Thrombus formation induced by laser in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of TRAP-6 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of TRAP-6 (Thrombin Receptor Activator Peptide 6) stock solutions. This compound is a synthetic hexapeptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1), a key receptor in thrombosis and inflammation. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in various in vitro and in vivo studies, including platelet aggregation assays, calcium mobilization studies, and investigations into PAR1 signaling pathways. This guide details the necessary materials, a step-by-step protocol for reconstitution, and recommended storage conditions to ensure the stability and activity of the peptide.
Introduction
This compound, with the amino acid sequence SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), mimics the tethered ligand of PAR1 that is unmasked by thrombin cleavage. This activation triggers a cascade of intracellular signaling events, making this compound an invaluable tool for studying PAR1-mediated physiological and pathological processes. Proper handling and preparation of this peptide are paramount for its effective use in research and drug development.
This compound Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 748.87 g/mol | [1][2][3] |
| Appearance | White to off-white lyophilized powder | [1] |
| Purity | ≥95% | [4][5] |
| Solubility in Water | Up to 25 mg/mL | [4] |
| Solubility in DMSO | Up to 100 mg/mL | |
| Recommended Storage (Lyophilized) | -20°C for up to 1 year, or -80°C for up to 2 years | [1][6] |
| Recommended Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months | [1][6] |
Experimental Protocols
Materials
-
This compound lyophilized powder
-
Sterile, nuclease-free water or anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: 0.22 µm syringe filter for sterilization of aqueous solutions
Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution, a common starting concentration for subsequent dilutions to working concentrations.
-
Equilibrate this compound: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation from forming on the powder.
-
Calculate the Required Solvent Volume: To prepare a 1 mM stock solution, use the following formula:
Volume of Solvent (in µL) = (Mass of this compound (in mg) / 748.87 g/mol ) * 1,000,000
For example, to reconstitute 1 mg of this compound to a 1 mM concentration: Volume of Solvent (µL) = (1 mg / 748.87 g/mol ) * 1,000,000 = 1335.3 µL
-
Reconstitution:
-
For Aqueous Solutions: Carefully add the calculated volume of sterile, nuclease-free water to the vial.
-
For DMSO Solutions: Add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution: Gently vortex the vial for 10-20 seconds to ensure the peptide is fully dissolved. Visually inspect the solution to confirm that no particulates are present.
-
Sterilization (for aqueous solutions): If the intended application requires a sterile solution, it is recommended to filter the reconstituted aqueous stock solution through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated PAR1 activation.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and associated solvents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, and contact with skin and eyes.[6] Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Thrombin Receptor Activator Peptide 6 - this compound [sigmaaldrich.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 6. This compound|141136-83-6|MSDS [dcchemicals.com]
Application Notes: Thrombin Receptor Activator Peptide 6 (TRAP-6) in Hematology Research
Introduction
Thrombin Receptor Activator Peptide 6, commonly known as TRAP-6, is a synthetic hexapeptide (SFLLRN) that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2][3] It mimics the action of thrombin, a key enzyme in the coagulation cascade, by activating its receptor on platelets without the need for enzymatic cleavage.[3][4] This property makes this compound an invaluable tool in hematology research, providing a stable and standardized method to induce platelet activation.[3][4] Unlike thrombin, which can also lead to fibrin formation, this compound's action is specific to receptor activation, allowing for the isolated study of platelet responses.[3] Its mechanism of action is not affected by common antiplatelet drugs like aspirin or clopidogrel, making it a useful reagent for assessing platelet function in various contexts.[3][4]
Mechanism of Action
This compound binds to PAR-1, a G protein-coupled receptor highly expressed on the surface of human platelets.[1] This binding initiates a cascade of intracellular signaling events. The activation of G-proteins leads to a rapid increase in cytosolic calcium (Ca²⁺) levels and the activation of Protein Kinase C (PKC).[5] This signaling cascade culminates in a series of platelet responses:
-
Shape Change: Platelets transform from their discoid shape to a spherical form with pseudopods.
-
Granule Secretion: Alpha and dense granules release their contents, including ADP and P-selectin, which further amplify platelet activation.[5]
-
Integrin αIIbβ3 (GPIIb/IIIa) Activation: The major platelet integrin, GPIIb/IIIa, undergoes a conformational change, enabling it to bind fibrinogen and mediate platelet aggregation.[4][6]
References
- 1. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Hart Biologicals [hartbio.co.uk]
- 4. haemochrom.de [haemochrom.de]
- 5. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying GpIIb/IIIa Antagonists with TRAP-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein IIb/IIIa (GpIIb/IIIa), also known as integrin αIIbβ3, is a key receptor on the platelet surface that mediates the final common pathway of platelet aggregation.[1][2] Upon platelet activation, GpIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen and von Willebrand factor (vWF), which bridge adjacent platelets, leading to thrombus formation.[1][3] Consequently, GpIIb/IIIa has become a primary target for antiplatelet therapies, particularly in the management of acute coronary syndromes (ACS) and during percutaneous coronary interventions (PCI).[4][5]
Thrombin Receptor Activating Peptide 6 (TRAP-6) is a synthetic hexapeptide that acts as a selective and potent agonist of the Protease-Activated Receptor 1 (PAR-1), one of the thrombin receptors on platelets.[6][7] By mimicking the action of thrombin, this compound induces a robust platelet activation and aggregation response, making it a valuable tool for in vitro studies of platelet function and the efficacy of antiplatelet agents.[7][8] Unlike some other agonists, its action is not blocked by common antiplatelet drugs like aspirin or clopidogrel, allowing for the specific investigation of the GpIIb/IIIa signaling axis.[9]
These application notes provide detailed protocols for utilizing this compound to evaluate the inhibitory effects of GpIIb/IIIa antagonists on platelet function. The methodologies covered include platelet aggregation assays and flow cytometric analysis of GpIIb/IIIa activation.
Mechanism of Action
This compound Signaling Pathway
This compound activates platelets by binding to the PAR-1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade involving Gq and G12/13 proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and PKC activation are crucial for the conformational change of the GpIIb/IIIa receptor to its high-affinity state, enabling it to bind fibrinogen.[10]
GpIIb/IIIa Antagonists' Mechanism of Action
GpIIb/IIIa antagonists are a class of antiplatelet drugs that prevent platelet aggregation by blocking the GpIIb/IIIa receptors on the platelet plasma membrane.[1] This inhibition prevents the binding of fibrinogen and vWF to these receptors, thereby inhibiting the final step of platelet aggregation.[1][4] Available GpIIb/IIIa inhibitors include monoclonal antibody fragments like abciximab, and small molecule inhibitors such as tirofiban and eptifibatide.[5][11] These agents are administered intravenously for rapid onset of action in acute settings.[2]
Data on GpIIb/IIIa Antagonists with this compound Stimulation
While specific IC50 values for GpIIb/IIIa antagonists with this compound as the agonist are not extensively reported in single comprehensive studies, existing literature indicates that this compound is a strong agonist. Substantial platelet aggregation may still occur even at high concentrations of GpIIb/IIIa inhibitors.[12] The following table summarizes the inhibitory effects of common GpIIb/IIIa antagonists on platelet aggregation induced by a thrombin receptor agonist, which is mechanistically similar to this compound.
| GpIIb/IIIa Antagonist | Agonist | Observed Inhibition | Reference |
| Abciximab | Thrombin Receptor Agonist | 45.8 ± 16.8% | [13] |
| Tirofiban | Thrombin Receptor Agonist | 51.3 ± 17.6% | [13] |
| Eptifibatide | Thrombin Receptor Agonist | 52.9 ± 14.8% | [13] |
| Orbofiban | This compound (3 µM) | Augments small aggregate formation while blocking large aggregates | [14] |
Note: The level of inhibition can be influenced by experimental conditions such as antagonist concentration, agonist concentration, and the specific assay used.
The following table provides IC50 values for various GpIIb/IIIa antagonists against ADP-induced platelet aggregation for comparative purposes.
| GpIIb/IIIa Antagonist | IC50 (ADP-induced aggregation) | Reference |
| Abciximab | 74 nM | [15] |
| Tirofiban | 55 nM | [15] |
| Eptifibatide | 238 nM | [15] |
| Roxifiban | 27 nM | [15] |
| Orbofiban | 105 nM | [15] |
| Abciximab | 1.25-2.3 µg/ml | [16] |
| Eptifibatide | 0.11-0.22 µg/ml | [16] |
Experimental Protocols
Experimental Workflow Overview
The general workflow for studying the effects of GpIIb/IIIa antagonists on this compound-induced platelet activation involves several key steps, from blood collection to data analysis.
Protocol 1: this compound Induced Platelet Aggregation Assay (Optical Aggregometry)
This protocol measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to this compound.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
This compound reagent (e.g., 1 mM stock solution).[9]
-
GpIIb/IIIa antagonists of interest.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Optical aggregometer.
-
Aggregation cuvettes with stir bars.
-
Pipettes.
Procedure:
-
PRP and PPP Preparation:
-
Instrument Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP according to the manufacturer's instructions.[9]
-
-
Assay:
-
Pipette the required volume of PRP (typically 200-450 µL) into an aggregation cuvette containing a stir bar.[9]
-
Pre-warm the PRP at 37°C for at least 120 seconds with stirring.[9]
-
Add the desired concentration of the GpIIb/IIIa antagonist or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add the this compound reagent to achieve the desired final concentration (e.g., 10-32 µM).[17][18]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation for each antagonist concentration relative to the vehicle control.
-
If a dose-response curve is generated, calculate the IC50 value (the concentration of antagonist that inhibits 50% of the maximal aggregation).
-
Protocol 2: Flow Cytometric Analysis of GpIIb/IIIa Activation
This protocol uses a fluorophore-conjugated monoclonal antibody, PAC-1, which specifically binds to the activated conformation of the GpIIb/IIIa receptor.
Materials:
-
Whole blood collected in 3.2% or 3.8% sodium citrate tubes.
-
This compound reagent.
-
GpIIb/IIIa antagonists of interest.
-
PE-conjugated anti-CD62P (P-selectin) antibody (optional, for simultaneous measurement of degranulation).[20]
-
Isotype control antibodies (e.g., FITC-conjugated mouse IgM).[19]
-
HEPES-buffered saline (HBS).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Dilute whole blood or PRP with HBS.
-
In a microtiter plate or flow cytometry tubes, add the GpIIb/IIIa antagonist at various concentrations or vehicle control.[20]
-
-
Staining and Activation:
-
Add the diluted blood/PRP to the wells/tubes.
-
Add the PAC-1-FITC antibody (and other antibodies if desired).
-
Add this compound to a final concentration of, for example, 10-30 µM to activate the platelets.[21] A resting (unstimulated) sample should also be included.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) if not analyzing immediately.
-
Acquire data on the flow cytometer. Platelets are gated based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of PAC-1 binding.[19]
-
-
Data Analysis:
-
Quantify the percentage of PAC-1 positive platelets and/or the MFI of the platelet population.
-
Calculate the percentage inhibition of GpIIb/IIIa activation for each antagonist concentration compared to the this compound stimulated control without inhibitor.
-
Generate dose-response curves and determine IC50 values.
-
Conclusion
The use of this compound as a platelet agonist provides a robust and specific method for evaluating the efficacy of GpIIb/IIIa antagonists. The protocols outlined in these application notes for platelet aggregometry and flow cytometry offer reliable and reproducible means to quantify the inhibitory effects of these important antiplatelet agents. Careful execution of these experiments and thorough data analysis will provide valuable insights for researchers and professionals in the fields of hematology, cardiology, and drug development.
References
- 1. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using flow cytometry to monitor glycoprotein IIb-IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biodatacorp.com [biodatacorp.com]
- 8. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 9. haemochrom.de [haemochrom.de]
- 10. researchgate.net [researchgate.net]
- 11. picmonic.com [picmonic.com]
- 12. Differential antiplatelet effects of various glycoprotein IIb-IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiplatelet effects of abciximab, tirofiban and eptifibatide in patients undergoing coronary stenting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential effect of the GPIIb/IIIa antagonist orbofiban on human platelet aggregate formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurements [bio-protocol.org]
- 18. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TRAP-6 solubility and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, storage, and experimental use of TRAP-6 (Thrombin Receptor Activating Peptide 6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide (SFLLRN) that functions as a selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] It mimics the action of thrombin by activating the PAR-1 receptor, initiating downstream signaling cascades involved in cellular processes like platelet aggregation.[3][4]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in water.[1] For experimental use, it is recommended to reconstitute the lyophilized peptide in distilled or deionized water.
Q3: What is the recommended concentration for dissolving this compound?
A3: this compound is soluble in water up to a concentration of 1 mg/ml.[1] The optimal concentration for your experiments will depend on the specific application and cell type. For platelet aggregation assays, an EC50 of 0.8 μM has been reported.[1]
Q4: How should I store the lyophilized this compound peptide?
A4: Lyophilized this compound should be stored at -20°C for long-term stability.[1]
Q5: What are the recommended storage conditions for reconstituted this compound solution?
A5: The stability of the reconstituted solution depends on the storage temperature. Please refer to the table below for detailed storage recommendations.
Data Presentation: Solubility and Storage Conditions
| Parameter | Recommendation | Source(s) |
| Solubility | ||
| Recommended Solvent | Water | [1] |
| Maximum Concentration | 1 mg/ml | [1] |
| Storage (Lyophilized) | ||
| Temperature | -20°C | [1] |
| Storage (Reconstituted) | ||
| -20°C | Long-term | General lab practice |
| 4°C | Up to one week | General lab practice |
| Room Temperature | For immediate use | General lab practice |
Troubleshooting Guides
Issue 1: Low or no response in platelet aggregation assay.
-
Possible Cause 1: Inactive this compound.
-
Solution: Ensure that the this compound was stored and reconstituted correctly according to the recommended protocols. Prepare a fresh solution from lyophilized stock if necessary.
-
-
Possible Cause 2: Species-specific differences.
-
Solution: Be aware that this compound is a potent activator of human platelets, but may not be effective in other species. For example, mouse platelets do not respond to this compound.[5] Verify the suitability of this compound for your chosen animal model.
-
-
Possible Cause 3: Issues with platelet preparation.
-
Solution: Ensure that the platelet-rich plasma (PRP) is prepared correctly and that the platelet count is within the optimal range for the assay. Follow a validated protocol for PRP preparation.[3]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound concentration.
-
Solution: Use a freshly prepared and accurately diluted this compound solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Differences in experimental conditions.
-
Solution: Standardize all experimental parameters, including incubation times, temperature, and platelet donor variability, as much as possible.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile distilled or deionized water to achieve the desired stock concentration (e.g., 1 mg/ml).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the reconstituted solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound stimulation.
-
Cell Preparation:
-
Plate cells expressing PAR-1 (e.g., endothelial cells, specific cell lines) in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Baseline Measurement:
-
Wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer) to remove extracellular dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
-
This compound Stimulation:
-
Add the desired concentration of this compound solution to the wells.
-
-
Signal Detection:
-
Immediately begin kinetic reading of the fluorescence signal for a defined period (e.g., 5-10 minutes). An increase in fluorescence indicates a rise in intracellular calcium.
-
Protocol 3: PDE3A Phosphorylation Assay (General Guidance)
This compound stimulation can lead to the phosphorylation of Phosphodiesterase 3A (PDE3A).[1] This can be assessed by Western blotting.
-
Cell Treatment:
-
Treat PAR-1 expressing cells with this compound at the desired concentration and for various time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated PDE3A.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the phosphorylated PDE3A signal to the total PDE3A or a loading control like GAPDH.
-
Signaling Pathways and Workflows
Below are diagrams illustrating the this compound signaling pathway and a typical experimental workflow for a platelet aggregation assay.
Caption: this compound signaling through PAR-1.
Caption: Platelet aggregation assay workflow.
References
Technical Support Center: Troubleshooting Inconsistent TRAP-6 Platelet Aggregation
Welcome to the technical support center for TRAP-6 induced platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce platelet aggregation?
This compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide that acts as a potent agonist for the Protease-Activated Receptor 1 (PAR-1) on the surface of platelets.[1][2][3] It mimics the action of thrombin by binding to and activating PAR-1, initiating a signaling cascade that leads to platelet activation and aggregation.[2] Unlike thrombin, this compound activates the receptor without the need for proteolytic cleavage, making it a stable and standardized reagent for in vitro studies.[1][4]
Q2: Why is this compound often used as a positive control in platelet aggregation studies?
This compound is considered a strong agonist and is frequently used as a positive control because its mechanism of action bypasses pathways targeted by common antiplatelet drugs like aspirin and clopidogrel.[2][4] This allows researchers to confirm that the platelets in their assay are viable and capable of aggregation, helping to differentiate between a true drug effect and an experimental artifact.
Q3: What are the typical expected aggregation responses with this compound?
The expected response to this compound is a robust and rapid platelet aggregation. However, the quantitative results can vary depending on the assay method (e.g., Light Transmission Aggregometry - LTA, Multiple Electrode Aggregometry - MEA) and the donor. In MEA, this compound induced aggregation is often stronger than that induced by ADP.[3] It's important to establish baseline responses with a panel of healthy donors to determine the expected range for your specific laboratory setup.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound platelet aggregation experiments in a question-and-answer format.
Problem 1: No aggregation or very weak response to this compound.
Q: I've added this compound to my platelet-rich plasma (PRP), but I'm seeing little to no aggregation. What could be the problem?
A: A lack of response to a potent agonist like this compound suggests a fundamental issue with the assay components or the platelets themselves. Here’s a step-by-step troubleshooting guide:
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| 1. This compound Reagent Issues | a. Improper Storage/Handling: Lyophilized this compound should be stored at 2-8°C. Once reconstituted, its stability varies with temperature (8 hours at room temperature, 2 weeks at 2-8°C, or 4 weeks at -20°C).[4] Ensure the reagent has been stored correctly and has not expired.b. Incorrect Reconstitution: Reconstitute the lyophilized peptide with distilled or deionized water as per the manufacturer's instructions. Allow it to stand for 10 minutes and mix well before use.[4]c. Suboptimal Concentration: The EC50 for this compound-induced platelet aggregation is approximately 0.8 µM.[3] However, concentrations ranging from 2 µM to 32 µM have been used in various studies.[5][6] If you are seeing a weak response, consider performing a dose-response curve to determine the optimal concentration for your experimental conditions. |
| 2. Platelet Preparation Issues | a. Low Platelet Count: For optical aggregometry, a platelet count of less than 75 x 10⁹/L in the PRP can lead to spurious results.[4] It is recommended to adjust the platelet count in PRP to 200-300 x 10⁹/L using platelet-poor plasma (PPP).[4]b. Premature Platelet Activation: Platelets are sensitive and can be activated during blood collection and processing. Avoid excessive agitation, exposure to cold temperatures, and use appropriate anticoagulants (e.g., sodium citrate).[4][7] Allow platelets to rest for at least 30 minutes after preparation before starting the experiment.[4][7]c. Species Specificity: Be aware that platelets from different species can have different PAR expression and responsiveness. For instance, mouse platelets do not respond to this compound (a PAR-1 agonist) but are activated by PAR-4 activating peptides.[8] |
| 3. Donor-Specific Variability | a. Genetic Factors: There is significant inter-donor variability in platelet response to agonists.[9] Genetic polymorphisms, such as the PlA2 polymorphism of GPIIIa, have been associated with platelet hypoaggregability in response to this compound.[9]b. Medications: The donor should not have ingested aspirin or other anti-platelet medications for at least 10 days prior to blood collection.[4] While this compound bypasses the targets of aspirin and clopidogrel, other medications can affect platelet function. |
| 4. Equipment & Procedural Errors | a. Incorrect Aggregometer Setup: Ensure the aggregometer is properly calibrated with PRP (0% aggregation) and PPP (100% aggregation) for LTA.[4]b. Inadequate Stirring: Proper mixing is crucial for platelet aggregation. Ensure the stir bar is functioning correctly and at the appropriate speed for your instrument.[10]c. Temperature: Platelet aggregation assays should be performed at 37°C.[4] Ensure the sample is pre-warmed. |
Problem 2: High background or spontaneous platelet aggregation.
Q: My baseline is unstable, or my platelets are aggregating before I add this compound. What's causing this?
A: Spontaneous platelet aggregation (SPA) can obscure the results of agonist-induced aggregation. It indicates that the platelets are hyperreactive or have been activated during preparation.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| 1. Platelet Hyper-reactivity | a. Donor Conditions: Certain conditions like diabetes, hyperlipidemia, or the sticky platelet syndrome can lead to platelet hyper-reactivity and SPA.[11][12]b. Immune Complexes: In some cases, SPA can be mediated by the stimulation of the FcγRIIA receptor on platelets by immune complexes in the blood.[12] |
| 2. Pre-analytical Variables | a. Improper Blood Collection: Traumatic venipuncture can activate platelets. It is recommended to discard the first few milliliters of blood collected.[13]b. Inappropriate Anticoagulant: The choice and concentration of anticoagulant are critical. Citrate is commonly used.[4]c. Temperature Stress: Storing blood or PRP at temperatures below 22°C can cause platelet activation.[7][14] Samples should be maintained at room temperature.[15]d. Mechanical Stress: Vigorous mixing or shaking of blood tubes can activate platelets.[4] Invert tubes gently to mix. |
| 3. Assay Conditions | a. Contaminated Reagents: Ensure all reagents and disposables (cuvettes, pipette tips) are clean and free of contaminants that could activate platelets. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) for Aggregometry
-
Blood Collection: Collect whole blood from a healthy, consenting donor who has not taken any anti-platelet medication for at least 10 days.[4] Use a 19-gauge needle and collect blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate). Discard the first 2-3 mL of blood to avoid tissue factor contamination.
-
First Centrifugation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[4]
-
PRP Collection: Carefully aspirate the upper, straw-colored PRP layer using a plastic pipette, avoiding the buffy coat.
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the remaining cells and obtain PPP.[4]
-
Platelet Count Adjustment: Determine the platelet count in the PRP. Adjust the count to 200-300 x 10⁹/L using the prepared PPP.[4]
-
Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before performing aggregation studies.[4][7] Complete all testing within 3-4 hours of blood collection.[4]
Protocol 2: this compound Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration: Calibrate the instrument using PPP for 100% aggregation and the donor's adjusted PRP for 0% aggregation.[4]
-
Sample Preparation: Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar. Place the cuvette in the heating block of the aggregometer for at least 2 minutes to pre-warm to 37°C.[4]
-
Baseline Reading: Place the cuvette in the reading well and record a stable baseline for 1-2 minutes.
-
Agonist Addition: Add 50 µL of the this compound working solution to the PRP cuvette.
-
Data Acquisition: Record the aggregation for at least 5-10 minutes.[4] The primary outcome is the maximum percentage of aggregation.
Data Presentation
Table 1: Recommended Concentrations of Common Platelet Agonists
| Agonist | Typical Concentration Range |
| This compound | 1 - 50 µM[5][16] |
| ADP | 2 - 20 µM[5] |
| Collagen | 1 - 10 µg/mL[5] |
| Arachidonic Acid | 0.5 - 1.6 mM[17] |
| Ristocetin | 1.2 - 1.5 mg/mL |
| Epinephrine | 5 - 10 µM |
Visualizations
This compound Signaling Pathway in Platelets
Caption: Simplified signaling cascade initiated by this compound binding to the PAR-1 receptor on platelets.
Experimental Workflow for this compound Platelet Aggregometry
Caption: Step-by-step workflow for performing a this compound induced platelet aggregation assay.
References
- 1. This compound | Hart Biologicals [hartbio.co.uk]
- 2. biodatacorp.com [biodatacorp.com]
- 3. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. haemochrom.de [haemochrom.de]
- 5. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interdonor variability of platelet response to thrombin receptor activation: influence of PlA2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of the Miceli Impedance Aggregometer With Donor Whole Blood: Testing Platelet Aggregation Using this compound Lyospheres and Varying Stir Speed [repository.arizona.edu]
- 11. biodatacorp.com [biodatacorp.com]
- 12. Spontaneous Platelet Aggregation in Blood Is Mediated by FcγRIIA Stimulation of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Troubleshooting in platelet storage temperature and new perspectives through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining the optimal storage time and temperature for performing platelet function assays and global hemostasis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TRAP-6 Induced Calcium Signaling
Welcome to the technical support center for troubleshooting TRAP-6 induced calcium signaling experiments. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the study of Protease-Activated Receptor 1 (PAR1) activation by this compound and the subsequent intracellular calcium mobilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce calcium signaling?
A1: this compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[1][2] It acts as a selective agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor (GPCR).[1][2][3] this compound mimics the action of thrombin by binding to and activating PAR1 without the need for proteolytic cleavage.[2][4] This activation stimulates downstream signaling pathways, leading to the mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum and influx from the extracellular space.[5]
Q2: What are the typical concentrations of this compound used in experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common concentration range to elicit calcium mobilization is 0.01-10 µM.[1] For platelet aggregation studies, an EC50 of approximately 0.8 µM has been reported.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system.
Q3: Which fluorescent dyes are recommended for measuring this compound induced calcium signaling?
A3: Both ratiometric and non-ratiometric fluorescent calcium indicators are commonly used.
-
Ratiometric Indicators: Fura-2 is a popular choice as it allows for more accurate quantification of intracellular calcium concentrations by measuring the ratio of fluorescence at two different excitation wavelengths.[6][7][8] This helps to minimize issues like uneven dye loading, photobleaching, and variations in cell thickness.[7][9]
-
Non-Ratiometric Indicators: Fluo-4 is another widely used indicator that exhibits a significant increase in fluorescence intensity upon binding to calcium.[10][11] It is well-suited for high-throughput screening and qualitative assessments of calcium flux.[12]
Q4: Can I use this compound as a positive control in my experiments?
A4: Yes, this compound is often used as a positive control for PAR1 activation and subsequent platelet reactivity.[2][13] However, the response to this compound can vary between individuals and experimental setups, so results should be interpreted carefully.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound induced calcium signaling experiments.
Issue 1: No or Weak Calcium Signal After this compound Addition
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | Ensure this compound is properly stored (typically at -20°C or -80°C) and freshly prepared in an appropriate solvent (e.g., water or buffer).[1] Consider purchasing a new batch from a reputable supplier. |
| Low PAR1 Expression | Verify the expression of PAR1 in your cell line or primary cells using techniques like Western blot, flow cytometry, or qPCR. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cells. |
| Poor Calcium Dye Loading | Optimize the dye loading protocol, including dye concentration, incubation time, and temperature.[7][8][14] Ensure cells are healthy and adherent. For AM ester dyes, allow sufficient time for de-esterification.[14][15] |
| Issues with Calcium Source | Ensure your experimental buffer contains an adequate concentration of extracellular calcium (typically 1-2 mM), as this compound can induce calcium influx from the extracellular space.[9] |
| Instrument Settings | Check the settings on your fluorescence microscope, plate reader, or flow cytometer, including excitation/emission wavelengths, gain, and exposure time. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Extracellular Dye | Wash cells thoroughly with indicator-free buffer after the loading step to remove any dye that is nonspecifically associated with the cell surface.[14] |
| Autofluorescence | Use a phenol red-free medium during the experiment, as phenol red can contribute to background fluorescence.[10] Measure the autofluorescence of unstained cells and subtract it from your measurements. |
| Dye Compartmentalization | Subcellular compartmentalization of the dye can be an issue. Lowering the incubation temperature during loading may help reduce this.[14] |
| Cell Death | High dye concentrations or prolonged loading times can be cytotoxic.[8] Use a viability stain to check for cell death and optimize the loading protocol to be less harsh. |
Issue 3: Inconsistent or Variable Calcium Signals
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Uneven Dye Loading | Ensure a homogenous cell suspension and even distribution of the dye loading solution.[8] Using a ratiometric dye like Fura-2 can help to normalize for variations in loading.[7] |
| Cell Clumping | Ensure single-cell suspension before analysis, especially for flow cytometry. Gentle pipetting or using cell-dissociation reagents may be necessary. |
| Photobleaching or Phototoxicity | Minimize the exposure of cells to excitation light.[8] Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[16] |
| Fluctuations in Cell Health | Ensure consistent cell culture conditions and passage numbers. Stressed or unhealthy cells will not respond consistently. |
| Edge Effects in Microplates | To minimize edge effects in 96- or 384-well plates, avoid using the outer wells or fill them with a buffer to maintain a more uniform temperature and humidity. |
Experimental Protocols
Protocol 1: Measurement of this compound Induced Intracellular Calcium Mobilization using Fura-2 AM
Materials:
-
Cells expressing PAR1 (adherent or suspension)
-
This compound (powder, store at -20°C)
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline (HBS) or other physiological buffer (with and without Ca2+)
-
Ionomycin (positive control)
-
EGTA (negative control/chelator)
Procedure:
-
Cell Preparation:
-
For adherent cells, plate them on glass-bottom dishes or microplates to achieve 80-90% confluency on the day of the experiment.
-
For suspension cells, harvest and wash them, then resuspend in HBS at a concentration of 1 x 10^6 cells/mL.
-
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
For the loading solution, dilute the Fura-2 AM stock to a final concentration of 2-5 µM in HBS. To aid in dye dispersion, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[14]
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[14] The optimal time and concentration should be determined empirically for each cell type.
-
After incubation, wash the cells twice with HBS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBS to allow for complete de-esterification of the dye by intracellular esterases.[14]
-
-
Calcium Measurement:
-
Place the dish or plate on a fluorescence imaging system equipped for ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Establish a stable baseline fluorescence recording for 1-2 minutes.
-
Add this compound to the desired final concentration and record the change in fluorescence ratio (F340/F380) over time.
-
At the end of the experiment, add ionomycin (e.g., 5 µM) to determine the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rmin) for calibration of [Ca2+]i.
-
Visualizations
Signaling Pathway
Caption: this compound induced calcium signaling pathway via PAR1.
Experimental Workflow
Caption: Experimental workflow for measuring calcium signaling.
Troubleshooting Logic
Caption: Troubleshooting logic for no/weak calcium signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. Thrombin Receptor Activator for Peptide 6 (this compound) [anaspec.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 10. apexbt.com [apexbt.com]
- 11. hellobio.com [hellobio.com]
- 12. researchgate.net [researchgate.net]
- 13. Is this compound suitable as a positive control for platelet reactivity when assessing response to clopidogrel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abpbio.com [abpbio.com]
- 15. ionoptix.com [ionoptix.com]
- 16. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
Technical Support Center: Optimizing TRAP-6 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRAP-6 (Thrombin Receptor Activator Peptide 6). Our goal is to help you optimize this compound concentrations for your specific cell types and experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic hexapeptide (SFLLRN) that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR-1).[1][2] It mimics the action of thrombin in activating platelets and other cells by binding to and activating PAR-1, but without the need for enzymatic cleavage of the receptor.[3][4] This makes it a stable and easily standardizable alternative to thrombin for in vitro studies.[5]
Q2: What is the typical concentration range for this compound?
A2: The optimal concentration of this compound varies significantly depending on the cell type and the specific biological response being measured. A general starting range is 0.1 µM to 100 µM. For sensitive applications like calcium mobilization, concentrations as low as 0.01 µM may be effective, while platelet aggregation studies often use concentrations in the range of 1-25 µM.[6][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound is typically supplied as a lyophilized powder. For a stock solution, reconstitute the peptide in sterile distilled or deionized water to a concentration of 1 mM.[5] Allow it to stand for 10 minutes and mix well before use. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[5][6] Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound to activate cells other than platelets?
A4: Yes, this compound can activate various cell types that express PAR-1, including endothelial cells, mast cells, microglia, and some cancer cell lines.[1][4][8][9] However, the cellular response and optimal this compound concentration will differ between cell types.
Q5: Does the response to this compound vary between species?
A5: Yes, there are species-specific differences in the response to this compound. For example, while human platelets are robustly activated by this compound, platelets from rabbits and rats show little to no response.[6] It is important to verify the responsiveness of your specific cell line or primary cells from your animal model of choice.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak cell activation | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell type or assay. 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. 3. Low PAR-1 expression: The cell type being used may not express sufficient levels of PAR-1. 4. Species-specific differences: The cells may be from a species that is not responsive to this compound (e.g., rat or rabbit platelets).[6] | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 100 µM). 2. Prepare a fresh stock solution of this compound from lyophilized powder. 3. Verify PAR-1 expression in your cells using techniques like flow cytometry, western blotting, or qPCR. 4. Consult the literature to confirm this compound responsiveness in your chosen species. |
| High background activation | 1. Contaminated reagents: Buffers or media may be contaminated with other activating substances. 2. Cell stress: Over-manipulation or harsh treatment of cells during preparation can lead to spontaneous activation. | 1. Use fresh, sterile reagents and filter-sterilize all solutions. 2. Handle cells gently, avoid vigorous pipetting, and ensure optimal culture conditions. |
| Inconsistent results between experiments | 1. Inconsistent this compound concentration: Errors in dilution or pipetting can lead to variability. 2. Variability in cell health or passage number: Cell responsiveness can change with passage number and overall health. 3. Inconsistent incubation times: The duration of this compound stimulation can affect the magnitude of the response. | 1. Prepare a fresh dilution of this compound for each experiment and use calibrated pipettes. 2. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. 3. Standardize all incubation times precisely. |
| Unexpected cell death | 1. This compound concentration is too high: Excessive stimulation can lead to excitotoxicity in some cell types. 2. Contamination of this compound stock: The stock solution may be contaminated with bacteria or other toxins. | 1. Perform a toxicity assay to determine the cytotoxic concentration of this compound for your cells. 2. Filter-sterilize the this compound working solution before adding it to your cells. |
Quantitative Data Summary
The following table summarizes recommended this compound concentrations for various cell types and experimental readouts based on published literature. Note that these are starting points, and optimization is highly recommended.
| Cell Type | Assay | Recommended Concentration Range | EC50/Effective Concentration | Citation(s) |
| Human Platelets | Aggregation | 1 - 25 µM | EC50 = 0.8 µM | [2][7] |
| Calcium Mobilization | 0.01 - 10 µM | 10 µM (maximal response) | [6][10] | |
| P-selectin Expression | 1.25 - 100 µM | ~10 µM | [7] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation | Not specified, used for stimulation | - | [11] |
| Permeability Assay | 10 - 20 µM | 10-20 µM (maximal response) | [8] | |
| Mouse Microglial Cells | Proliferation | 100 - 200 µM | - | [1] |
| Rat Mast Cells | Degranulation | 2 mM (topical application) | - | [1] |
| Human Prostate Cancer Cells (PC3) | IL-6 Expression | Concentration-dependent increase observed | - | |
| Decidualized Stromal Cells | Gene Expression (IL-8, MCP-1, MMP-1) | 100 µM | - | [1] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Standardize Platelet Count:
-
Count the platelets in the PRP and adjust the concentration to 200-300 x 10⁹/L using PPP.
-
-
Perform Aggregation:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a standardized volume of PRP to a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to stabilize for 2-5 minutes.
-
Add varying concentrations of this compound to the PRP to initiate aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximal aggregation percentage for each this compound concentration.
-
Plot the dose-response curve to determine the EC50.
-
Protocol 2: Flow Cytometry Analysis of Platelet Activation Marker Expression
-
Prepare Washed Platelets:
-
Prepare PRP as described above.
-
Acidify the PRP with acid-citrate-dextrose (ACD) and add prostacyclin (PGI2) to prevent activation.
-
Centrifuge at 800 x g for 15 minutes to pellet the platelets.
-
Resuspend the platelet pellet gently in a suitable buffer (e.g., Tyrode's buffer) containing PGI2.
-
Repeat the wash step.
-
Resuspend the final platelet pellet in Tyrode's buffer without PGI2 and adjust to the desired concentration.
-
-
Stimulation and Staining:
-
Aliquot the washed platelets into flow cytometry tubes.
-
Add fluorescently labeled antibodies against activation markers (e.g., CD62P-PE for P-selectin, PAC-1-FITC for activated GPIIb/IIIa).
-
Add varying concentrations of this compound to each tube and incubate for 10-15 minutes at room temperature.
-
Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde).
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter.
-
Analyze the expression of activation markers based on the mean fluorescence intensity (MFI) or the percentage of positive cells.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound signaling pathway in platelets.
Caption: Workflow for this compound concentration optimization.
References
- 1. glpbio.com [glpbio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Thrombin Receptor Activator for Peptide 6 (this compound) [anaspec.com]
- 4. biorxiv.org [biorxiv.org]
- 5. haemochrom.de [haemochrom.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. PAR-1 activation by thrombin is protective in human pulmonary artery endothelial cells if endothelial protein C receptor is occupied by its natural ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biodatacorp.com [biodatacorp.com]
- 10. researchgate.net [researchgate.net]
- 11. reposiTUm: Thrombin receptor activating peptide-6 (this compound) promotes human umbilical vein endothelial cells proliferation [repositum.tuwien.at]
TRAP-6 stability after reconstitution
This technical support center provides guidance on the stability of Thrombin Receptor Activating Peptide-6 (TRAP-6) after reconstitution, along with troubleshooting guides and frequently asked questions to ensure successful experiments.
Stability of Reconstituted this compound
The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. Stability is dependent on the solvent used for reconstitution, storage temperature, and handling practices.
Storage Recommendations for this compound Solutions
For optimal performance, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Stability Duration | Source(s) |
| Water | Room Temperature (20-25°C) | 8 hours | [1] |
| Water | 2-8°C | 2 weeks | [1][2] |
| Water | -20°C | 4 weeks | [1] |
| Water/Buffer | -20°C | 1 month | [3] |
| Water/Buffer | -80°C | 6 months | [3] |
| DMSO | -20°C | 1 month | [4] |
| DMSO | -80°C | 1 year | [4] |
Note: Lyophilized this compound powder is stable for extended periods when stored at -20°C (1 to 3 years) or -80°C (2 years).[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Reduced or No Biological Activity of this compound
-
Possible Cause: Improper storage or handling of the reconstituted solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the reconstituted this compound solution has been stored at the recommended temperature and for a duration within the stability limits outlined in the table above.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. Ensure that the stock solution was aliquoted after the initial reconstitution.
-
Check Reconstitution Solvent: Ensure the correct solvent (e.g., sterile water or DMSO) was used as recommended by the supplier.[4][6] Some suppliers recommend using fresh DMSO as moisture-absorbing DMSO can reduce solubility.[4]
-
Prepare Fresh Solution: If in doubt, reconstitute a fresh vial of lyophilized this compound.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Variability in this compound solution preparation or experimental conditions.
-
Troubleshooting Steps:
-
Standardize Reconstitution Protocol: Ensure the same procedure for reconstitution is followed for every experiment, including the type and volume of solvent.
-
Consistent Final Concentration: Double-check all calculations for dilutions to ensure the final concentration of this compound in your assay is accurate and consistent.
-
Control for Experimental Variables: Maintain consistent cell densities, incubation times, and temperatures across all experiments.
-
Issue 3: Precipitation of this compound in Solution
-
Possible Cause: Exceeding the solubility limit of this compound in the chosen solvent.
-
Troubleshooting Steps:
-
Check Solubility Information: this compound is generally soluble in water to 1 mg/ml and in DMSO to 100 mg/mL.[4][6] Do not exceed these concentrations.
-
Aid Solubilization: For some solvents, sonication may be recommended to aid dissolution.[7]
-
Filter Sterilization: If using an aqueous solution for cell-based assays, filter the reconstituted solution through a 0.22 µm filter to remove any potential aggregates.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: The recommended solvent depends on the specific product and intended application. Sterile, deionized water is commonly used, with solubility up to 1 mg/ml.[6][8] For higher concentration stock solutions, DMSO can be used (up to 100 mg/mL).[4] Always refer to the manufacturer's datasheet for the specific product you are using.
Q2: How should I store the lyophilized this compound powder?
A2: Lyophilized this compound should be stored at -20°C or -80°C.[5][6][8] When stored correctly, it is stable for at least one to three years.[4][5]
Q3: Can I store reconstituted this compound at 4°C?
A3: Yes, if reconstituted in water, this compound can be stored at 2-8°C for up to two weeks.[1][2] However, for longer-term storage, freezing at -20°C or -80°C is recommended.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To ensure the integrity and activity of the peptide, it is strongly recommended to avoid repeated freeze-thaw cycles. After initial reconstitution, the stock solution should be aliquoted into single-use volumes and frozen.[4]
Q5: What is the mechanism of action of this compound?
A5: this compound is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor.[3] It mimics the action of thrombin by binding to and activating PAR1, which is involved in processes such as platelet aggregation.[8][9]
Experimental Protocols
Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, deionized water or DMSO to achieve the desired stock solution concentration (e.g., 1 mM).
-
Gently vortex or pipette to mix until the peptide is completely dissolved. Sonication may be used if recommended by the supplier.[7]
-
For aqueous solutions intended for cell culture, sterile filter the stock solution using a 0.22 µm syringe filter.[3]
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Visualizations
Caption: this compound signaling pathway via PAR1 activation.
Caption: Troubleshooting workflow for this compound activity issues.
References
- 1. haemochrom.de [haemochrom.de]
- 2. biodatacorp.com [biodatacorp.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PAR agonist | Mechanism | Concentration [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | Protease-activated Receptor | TargetMol [targetmol.com]
- 8. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 9. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
Technical Support Center: TRAP-6 Flow Cytometry Experiments
Welcome to the technical support center for TRAP-6 flow cytometry experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound (Thrombin Receptor Activator Peptide 6) induced platelet activation assays using flow cytometry.
Q1: Why am I observing no or very low platelet activation with this compound?
A1: There are several potential reasons for a lack of platelet activation:
-
Incorrect Agonist Concentration: The concentration of this compound may be too low to elicit a response. Titrate the this compound concentration to determine the optimal dose for your specific experimental conditions.
-
Reagent Integrity: Ensure the this compound peptide has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Incorrect Cell Type: this compound is a selective agonist for Protease-Activated Receptor 1 (PAR1). It is crucial to note that platelets from certain species, such as mice, do not respond to this compound because their platelets lack the PAR1 receptor.[1] For mouse platelets, a PAR4 agonist peptide should be used as a positive control.[1]
-
Sample Handling: Improper blood collection or processing can lead to pre-activated or unresponsive platelets. Use minimal tourniquet time, a large gauge needle, and discard the first few milliliters of blood.
-
Instrument Settings: Incorrect flow cytometer settings, particularly for forward and side scatter and fluorescence compensation, can lead to the incorrect gating of the platelet population and inaccurate measurement of activation markers.
Q2: My results show high variability between experiments. What are the likely causes?
A2: High variability in this compound flow cytometry experiments can stem from several factors:
-
Pre-analytical Variables: Differences in blood collection technique, anticoagulant used, and time between collection and processing can significantly impact platelet reactivity.[2] Standardize these procedures across all experiments.
-
Use of Washed Platelets: The process of washing and resuspending platelets can cause unintentional activation, leading to inconsistent baseline activation levels and responses to agonists.[3] Whenever possible, using fresh whole blood is recommended to minimize manipulation.[3]
-
Inconsistent Incubation Times: Ensure that the incubation time with this compound and antibodies is consistent for all samples and experiments.
-
Pipetting Errors: Inaccurate pipetting of small volumes of this compound or antibodies can lead to significant variations in final concentrations.
Q3: I'm observing high background fluorescence in my unstimulated (control) samples. How can I reduce this?
A3: High background fluorescence in negative controls can be caused by:
-
Spontaneous Platelet Activation: This can occur during blood collection and sample preparation.[4] Following best practices for phlebotomy and minimizing sample manipulation are crucial.
-
Non-specific Antibody Binding: The antibody may be binding non-specifically to platelets. This can be mitigated by:
-
Titrating the antibody to the lowest effective concentration.
-
Including a blocking step with an agent like bovine serum albumin (BSA).
-
Using an appropriate isotype control to determine the level of non-specific binding.
-
-
Platelet Aggregation: Small platelet aggregates can be mistaken for single, highly fluorescent cells. Ensure gentle mixing of samples to avoid aggregation.
-
Gain Settings Too High: The photomultiplier tube (PMT) voltage (gain) on the flow cytometer may be set too high, amplifying baseline fluorescence. Use a positive control to set the appropriate gain.
Experimental Protocols and Data
Detailed Experimental Protocol for this compound Platelet Activation in Whole Blood
This protocol outlines a standard procedure for measuring platelet activation in response to this compound using whole blood.
-
Blood Collection:
-
Collect whole blood into a tube containing an appropriate anticoagulant (e.g., sodium citrate or ACD).[4]
-
Use a 19-21 gauge needle and discard the first 2-4 mL of blood to avoid collecting platelets activated by the venipuncture.
-
Mix the blood gently by inverting the tube 6-10 times.
-
Allow the blood to rest for at least 20 minutes at room temperature before proceeding.[5]
-
-
Sample Preparation and Staining:
-
In a 12 x 75-mm polystyrene tube, add the appropriate volume of fluorescently conjugated antibodies against platelet activation markers (e.g., anti-CD62P PE, PAC-1 FITC) and a platelet-specific marker (e.g., anti-CD41 PerCP).[4][6]
-
Include an unstimulated control tube with antibodies but no this compound.
-
Add 5 µL of whole blood to each tube.[7]
-
Add the desired concentration of this compound to the stimulated sample tubes.
-
Gently swirl the tubes to mix.
-
Incubate for 15-20 minutes at room temperature in the dark.[4][7]
-
-
Fixation:
-
Flow Cytometry Analysis:
Quantitative Data Summary
The following tables provide typical concentration ranges and experimental parameters for this compound flow cytometry experiments. Note that optimal conditions may vary between laboratories and reagent lots.
Table 1: this compound Concentration Ranges for Platelet Activation
| Agonist | Concentration Range (µM) | Notes |
| This compound | 0.4 - 100 | Dose-dependent activation is typically observed. Optimal concentration should be determined empirically.[6][7][8][10] |
Table 2: Common Platelet Activation Markers for this compound Experiments
| Marker | Antibody Clone (Example) | Fluorochrome (Example) | Target |
| P-selectin | AK-4 | PE | α-granule release |
| Activated GPIIb/IIIa | PAC-1 | FITC | Conformational change in integrin αIIbβ3 |
| CD63 | H5C6 | V450 | Dense granule and lysosome release |
Visualizations
This compound Signaling Pathway in Platelets
This compound activates platelets by binding to the PAR1 receptor, a G-protein coupled receptor. This initiates a signaling cascade leading to platelet shape change, granule secretion, and aggregation.
Caption: this compound signaling cascade in human platelets.
Troubleshooting Workflow for this compound Flow Cytometry
This workflow provides a logical approach to diagnosing and resolving common issues in this compound flow cytometry experiments.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Activation [bdbiosciences.com]
- 5. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: TRAP-6 Stability in Experimental Buffers
Welcome to the technical support center for ensuring the stability and optimal performance of TRAP-6 (Thrombin Receptor Activating Peptide 6) in your research applications. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges related to this compound degradation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn (SFLLRN).[1] It functions as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor.[1] this compound mimics the action of the native tethered ligand that is exposed after thrombin cleaves the N-terminus of PAR-1, thereby activating the receptor and initiating downstream signaling cascades.[1][2]
Q2: What are the main causes of this compound degradation in experimental setups?
A2: this compound, like other peptides, is susceptible to both enzymatic and chemical degradation.
-
Enzymatic Degradation: The most significant threat to this compound stability in biological samples and cell culture is degradation by proteases. Exopeptidases, such as aminopeptidases and carboxypeptidases, can cleave amino acids from the N-terminus and C-terminus of the peptide, respectively.[3][4] These proteases are commonly found in serum, plasma, and are secreted by cells in culture.[5][6]
-
Chemical Degradation: The stability of peptides in aqueous solutions is influenced by factors like pH and temperature.[7][8] Extreme pH values (highly acidic or basic) can lead to the hydrolysis of peptide bonds.[9][10][11][12] Oxidation of certain amino acid residues can also occur, although the sequence of this compound (SFLLRN) does not contain highly susceptible residues like methionine or cysteine.[13]
Q3: How should I store this compound to ensure its long-term stability?
A3: Proper storage is critical for maintaining the integrity of your this compound stock. The following table summarizes the recommended storage conditions based on supplier information.
| Form | Storage Temperature | Duration | Storage Conditions |
| Lyophilized Powder | -80°C | 2 years | Sealed, away from moisture |
| -20°C | 1 year | Sealed, away from moisture | |
| In Solvent (Stock Solution) | -80°C | 6 months | Aliquoted, sealed, away from light |
| -20°C | 1 month | Aliquoted, sealed, away from light |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solutions into single-use volumes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological response to this compound (e.g., no platelet aggregation). | This compound Degradation: The peptide may have been degraded by proteases in the experimental buffer or biological sample. | 1. Add a broad-spectrum protease inhibitor cocktail to your experimental buffer immediately before adding this compound. This is especially critical when working with serum, plasma, or cell culture supernatants. 2. Minimize the incubation time of this compound in protease-containing solutions. 3. Prepare fresh working solutions of this compound for each experiment from a properly stored, frozen aliquot. |
| Incorrect Buffer pH: The pH of the buffer may be outside the optimal range for this compound stability. | Maintain the pH of your experimental buffer within a neutral range (pH 6.5-7.5) . Peptide stability is generally optimal near neutral pH.[9][10][11] | |
| Improper Storage: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Review the storage conditions and duration of your this compound stock. 2. Always aliquot stock solutions to avoid repeated freezing and thawing. 3. If in doubt, use a fresh vial of lyophilized this compound to prepare a new stock solution. | |
| Inconsistent results between experiments. | Variable Protease Activity: The level of protease activity can vary between different batches of serum, plasma, or cell cultures. | 1. Standardize your experimental conditions by using the same batch of reagents whenever possible. 2. Always include a positive control with a known response to this compound. 3. Consistently use a protease inhibitor cocktail in all relevant experiments. |
| Precipitation of this compound: The peptide may have precipitated out of solution, especially at high concentrations or in certain buffers. | 1. Ensure the final concentration of this compound is within its solubility limits in your specific buffer. 2. If you observe any precipitate, gently vortex or sonicate the solution to redissolve the peptide. |
Experimental Protocols
Protocol: Preparation of a Stable this compound Working Solution for Platelet Aggregation Assay
This protocol provides a detailed methodology for preparing a this compound working solution with enhanced stability for use in platelet aggregation studies.
-
Reconstitution of Lyophilized this compound:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mM. Gently vortex to ensure complete dissolution.
-
-
Aliquoting and Storage of Stock Solution:
-
Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired working concentration (e.g., 10 µM for platelet aggregation) in your experimental buffer (e.g., Tyrode's buffer, pH 7.4).
-
Crucially, add a broad-spectrum protease inhibitor cocktail to the experimental buffer just before adding the this compound. Follow the manufacturer's instructions for the appropriate dilution of the cocktail.
-
-
Performing the Assay:
-
Use the freshly prepared this compound working solution immediately in your platelet aggregation assay.
-
Do not store the diluted working solution for later use.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound function and experimental workflow.
Caption: Enzymatic degradation pathways of this compound by exopeptidases.
Caption: Simplified signaling pathway of PAR-1 activation by this compound.
References
- 1. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. Thrombin Receptor Activator for Peptide 6 (this compound) [anaspec.com]
- 3. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of metalloprotease and serine protease activities in batch CHO cell cultures: control of human recombinant IFN-γ proteolysis by addition of iron citrate | springermedizin.de [springermedizin.de]
- 6. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 9. worldscientific.com [worldscientific.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Peptide Stability [sigmaaldrich.com]
Technical Support Center: TRAP-6 and Platelet Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during platelet activation experiments using TRAP-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate platelets?
This compound (Thrombin Receptor Activator Peptide 6) is a synthetic hexapeptide with the amino acid sequence SFLLRN.[1][2] It functions as a selective agonist for the Protease-Activated Receptor 1 (PAR1), one of the two major thrombin receptors on human platelets.[3][4] this compound mimics the action of thrombin by binding to and activating PAR1, initiating a signaling cascade that leads to platelet activation, including shape change, granule secretion, and aggregation.[5] Unlike thrombin, this compound activates the receptor without the need for proteolytic cleavage.[1][2]
Q2: Why is this compound used in platelet function studies?
This compound is a valuable tool in platelet research for several reasons:
-
Specificity: It selectively activates PAR1, allowing for the specific investigation of this signaling pathway.[3][4]
-
Stability and Standardization: As a synthetic peptide, this compound is more stable and can be more easily standardized compared to biological agonists like thrombin.[2]
-
Bypassing Certain Inhibitors: Its action is not blocked by common antiplatelet drugs like aspirin or clopidogrel, making it useful as a positive control in certain assays.[2]
Q3: What is the typical concentration range for this compound to activate human platelets?
The effective concentration of this compound can vary depending on the specific assay and experimental conditions. However, a general range for inducing robust platelet activation is 1-10 µM.[4] The half-maximal effective concentration (EC50) for this compound-induced platelet aggregation has been reported to be approximately 0.8 µM.[3] Dose-response experiments are recommended to determine the optimal concentration for your specific experimental setup.[6]
Q4: I am not seeing any platelet activation with this compound. What are the possible reasons?
Failure to observe platelet activation with this compound can stem from several factors, broadly categorized as issues with the reagent, the platelets, or the experimental procedure. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Q5: Can I use this compound to activate platelets from species other than humans?
No, this is a critical point. This compound is a potent activator of human platelets but is ineffective in activating platelets from common laboratory animals such as mice and rats.[4][7] This is due to significant species differences in the expression and sequence of thrombin receptors.[8][9][10][11] Mouse platelets, for instance, primarily express PAR3 and PAR4, and their PAR1 equivalent does not respond to this compound.[7]
Troubleshooting Guide: Why is this compound Not Activating Platelets?
This guide provides a systematic approach to identifying and resolving common issues that prevent successful platelet activation with this compound.
| Problem Area | Potential Cause | Troubleshooting Step |
| This compound Reagent | Improper Storage: Lyophilized peptide has degraded due to moisture or improper temperature. Reconstituted solution has lost activity. | Lyophilized this compound should be stored at -20°C. After reconstitution, aliquots should be stored at -20°C or -80°C and are typically stable for up to 4 weeks at -20°C or 1 month at -20°C and 6 months at -80°C.[1][4] Avoid repeated freeze-thaw cycles.[4] |
| Incorrect Reconstitution: Peptide is not fully dissolved or is at the wrong concentration. | Reconstitute the lyophilized peptide in sterile water or a recommended buffer to a stock concentration (e.g., 1 mM).[1] Ensure complete dissolution by gentle mixing and allowing it to stand for 10 minutes.[1] | |
| Platelet Preparation | Incorrect Anticoagulant: The choice of anticoagulant can affect platelet function. | Sodium citrate is the most common anticoagulant for platelet function tests.[2] Ensure the correct blood-to-anticoagulant ratio (typically 9:1).[2] |
| Suboptimal Platelet-Rich Plasma (PRP) Preparation: Centrifugation speed and time are critical. | For PRP, a gentle centrifugation (e.g., 150-200 x g for 10-15 minutes at room temperature) is required to pellet red and white blood cells while leaving platelets in the supernatant.[2] Avoid excessively high speeds that can prematurely activate or pellet the platelets. | |
| Washed Platelet Issues: The washing procedure may have activated or damaged the platelets. | Washing platelets can be a delicate process. If using washed platelets, ensure the protocol includes a resting step and that all centrifugation steps are performed carefully to minimize platelet activation.[12] The use of whole blood for flow cytometry can sometimes circumvent issues with platelet preparation.[12] | |
| Low Platelet Count: Insufficient platelet numbers can lead to a weak or undetectable signal. | Adjust the platelet count in PRP to a standardized concentration, typically 200-300 x 10^9/L, using platelet-poor plasma (PPP).[2] Spurious results can be observed with platelet counts below 75 x 10^9/L.[2] | |
| Platelet Refractoriness: Platelets may have been inadvertently activated during collection or preparation and are now refractory to further stimulation. | Handle blood samples gently, avoiding vigorous shaking.[2] Ensure that testing is completed within 3 hours of blood collection.[2] Allow PRP to rest for at least 30 minutes after preparation before starting the experiment.[2] | |
| Experimental Procedure | Incorrect Temperature: Platelet function is temperature-sensitive. | Platelet aggregation studies should be performed at 37°C.[2] Pre-warm the PRP sample to 37°C for at least 120 seconds before adding this compound.[2] |
| Presence of Inhibitors: The sample may contain medications or other substances that inhibit platelet function. | Review the donor's medication history for antiplatelet drugs.[13] While this compound is not affected by aspirin or clopidogrel, other drugs may interfere.[2] | |
| Inappropriate Assay Conditions: The chosen assay may not be sensitive enough, or the parameters may be incorrect. | For light transmission aggregometry, ensure proper calibration with PRP (100% aggregation) and PPP (0% aggregation).[2] For flow cytometry, ensure correct antibody concentrations and instrument settings. | |
| Biological Factors | Species Specificity: Using platelets from a non-responsive species. | Confirm that you are using human platelets. This compound does not activate platelets from mice or rats.[4][7] |
| PAR1 Desensitization or Downregulation: Prior exposure to thrombin or other PAR1 agonists can lead to receptor desensitization. | This is more of a consideration in in-vivo or ex-vivo studies where platelets may have been pre-activated. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in platelet activation studies.
Table 1: Effective Concentrations of this compound for Human Platelet Activation
| Parameter | Concentration | Assay | Reference(s) |
| EC50 for Aggregation | 0.8 µM | Light Transmission Aggregometry | [3] |
| EC50 for Aggregation | 24 µM | Light Transmission Aggregometry | [5] |
| General Activating Range | 1-10 µM | Various | [4] |
| Maximal Activation | 10 µM | Flow Cytometry (P-selectin) | [14] |
| Dose-Response Range | 1.25 - 100 µM | Flow Cytometry (P-selectin, CD63) | [6] |
Note: EC50 values can vary between studies due to differences in experimental conditions.
Table 2: P-selectin Expression on Human Platelets Following this compound Stimulation
| This compound Concentration | % P-selectin Positive Platelets (Approximate) | Assay | Reference(s) |
| Unstimulated | < 5% | Flow Cytometry | [15] |
| 10 µM | > 70% | Flow Cytometry | [15][16] |
Experimental Protocols
Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.[2]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes).[2]
-
Adjust the platelet count in the PRP to 200-300 x 10^9/L using PPP. Allow the adjusted PRP to rest at room temperature for at least 30 minutes.[2]
-
-
Aggregation Assay:
-
Calibrate the aggregometer with PPP (0% aggregation) and PRP (100% aggregation).
-
Pipette the required volume of PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C for at least 120 seconds.[2]
-
Add the desired concentration of this compound to the PRP and record the change in light transmission for at least 5 minutes.[2]
-
Protocol 2: Platelet Activation Analysis by Flow Cytometry
-
Sample Preparation:
-
Platelet activation can be assessed in whole blood, PRP, or washed platelets. For whole blood, collect blood in sodium citrate.
-
-
Staining:
-
To 100 µl of the platelet sample, add fluorescently labeled antibodies against platelet activation markers (e.g., anti-CD62P for P-selectin, PAC-1 for activated GPIIb/IIIa) and a platelet-specific marker (e.g., anti-CD41 or anti-CD42b).[6][14][15]
-
Add the desired concentration of this compound.
-
Incubate in the dark at room temperature for 20-30 minutes.[15]
-
-
Fixation and Analysis:
-
Fix the samples by adding 1% paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population using the platelet-specific marker.
-
Quantify the expression of activation markers based on fluorescence intensity.
-
Visualizations
This compound Signaling Pathway in Human Platelets
Caption: this compound activates PAR1, leading to G-protein signaling and platelet activation.
Experimental Workflow for Platelet Aggregometry
Caption: Workflow for preparing samples and performing light transmission aggregometry.
References
- 1. abpcorp.com [abpcorp.com]
- 2. haemochrom.de [haemochrom.de]
- 3. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Species Differences in Platelet Protease-Activated Receptors" by Stephanie A Renna, Steven E. McKenzie et al. [jdc.jefferson.edu]
- 10. researchgate.net [researchgate.net]
- 11. species-differences-in-platelet-protease-activated-receptors - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. biodatacorp.com [biodatacorp.com]
- 14. Application of an optimized flow cytometry-based quantification of Platelet Activation (PACT): Monitoring platelet activation in platelet concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Variability in Platelet Response to TRAP-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in platelet response to Thrombin Receptor Activator Peptide 6 (TRAP-6).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate platelets?
This compound is a synthetic hexapeptide (SFLLRN) that functions as a selective agonist for the Protease-Activated Receptor 1 (PAR-1), one of the primary thrombin receptors on human platelets.[1][2] Unlike thrombin, which enzymatically cleaves the N-terminus of PAR-1 to expose a new N-terminal sequence that acts as a tethered ligand, this compound mimics this tethered ligand, directly binding to and activating the receptor.[1][2] This activation initiates a cascade of intracellular signaling events, leading to platelet shape change, granule secretion, and aggregation.[2]
Q2: Why is there significant variability in platelet response to this compound?
Variability in platelet response to this compound is a well-documented phenomenon and can be attributed to several factors, including:
-
Genetic Variations: Polymorphisms in the genes encoding for platelet receptors, such as PAR-1 and the P2Y12 receptor, can significantly impact signaling and subsequent platelet activation.[3][4][5]
-
Inter-individual Differences: There is a wide range of platelet reactivity among healthy individuals, which can be influenced by factors like age, sex, and overall health status.[6][7][8]
-
Pre-analytical Variables: The handling of blood samples before analysis can introduce variability. Factors such as the anticoagulant used, centrifugation speed and time for platelet-rich plasma (PRP) preparation, and storage conditions can all affect platelet function.[1][9]
-
Experimental Conditions: Assay-specific parameters, including the concentration of this compound, incubation times, and the type of assay used (e.g., Light Transmission Aggregometry, flow cytometry), can influence the observed response.
Q3: What are the typical concentrations of this compound used in platelet function assays?
The optimal concentration of this compound can vary depending on the specific assay and the desired level of platelet activation. However, a common concentration range used in Light Transmission Aggregometry (LTA) is between 1 µM and 50 µM.[10] For flow cytometry, concentrations from 1.25 µM to 100 µM have been reported to induce a dose-dependent activation.[11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Can this compound be used to study platelet function in animal models?
The suitability of this compound for studying platelet function in animal models is species-dependent. For instance, mouse platelets do not express PAR-1 and therefore do not respond to this compound.[12] In such cases, a PAR-4 agonist peptide is typically used. It is crucial to verify the expression and function of PARs in the specific animal model being used.
Troubleshooting Guides
Low or No Platelet Response to this compound
| Potential Cause | Troubleshooting Steps |
| Reagent Issues | - Verify this compound Concentration and Integrity: Ensure the this compound stock solution was prepared and stored correctly. Reconstitute a fresh vial if necessary. - Check Reagent Age: Use this compound within its recommended shelf life. |
| Sample Quality | - Improper Blood Collection: Ensure a clean venipuncture to avoid premature platelet activation. The first few milliliters of blood should be discarded.[13] - Incorrect Anticoagulant: Use 3.2% sodium citrate for most platelet function tests.[9] - Inappropriate Sample Handling: Avoid exposing blood samples to extreme temperatures. Platelet testing should ideally be performed within 3-4 hours of blood collection.[9] |
| PRP Preparation | - Incorrect Centrifugation: Centrifugation at too high a speed or for too long can pellet platelets, while insufficient centrifugation can lead to a low platelet count in the PRP. A typical protocol is 150-200 x g for 10-15 minutes at room temperature.[1] - Low Platelet Count: A platelet count in the PRP below 75 x 109/L can lead to spurious results in optical aggregometry.[1] Adjust the platelet count to 200-300 x 109/L using platelet-poor plasma (PPP).[1] |
| Genetic Factors | - PAR-1 Polymorphisms: Certain genetic variations in the PAR-1 gene can lead to lower receptor expression and a reduced response to this compound.[5] - P2Y12 Haplotypes: Individuals with the P2Y12 H2/H2 haplotype may exhibit reduced platelet activation in response to this compound. |
| Instrumentation | - Incorrect Instrument Settings: Ensure the aggregometer or flow cytometer is properly calibrated and settings (e.g., temperature, stirring speed) are correct. For LTA, set 0% and 100% aggregation levels using PRP and PPP, respectively.[1] |
High Platelet Response or Spontaneous Aggregation
| Potential Cause | Troubleshooting Steps |
| Sample Handling | - Traumatic Venipuncture: A difficult blood draw can activate platelets. - Inadequate Mixing with Anticoagulant: Gently invert the blood collection tube several times to ensure proper mixing. Do not shake.[1] - Contamination: Ensure all labware is clean and free of contaminants that could activate platelets. |
| PRP Preparation | - PRP Tested Too Soon: Allow PRP to rest for at least 30 minutes at room temperature before testing.[1] |
| Donor-Specific Factors | - Underlying Medical Conditions: Certain conditions can be associated with platelet hyperreactivity.[6] |
Data Presentation: Variability in Platelet Aggregation
The following tables summarize representative data on the variability of platelet aggregation in response to various agonists. Note that specific values can vary significantly between laboratories and donor populations.
Table 1: Inter-individual Variability in Platelet Aggregation (% Maximum Aggregation) in a Healthy Control Population (CTR)
| Agonist | Mean ± SD |
| ADP (2 µM) | 72.4 ± 33.3 |
| Collagen (2 µg/mL) | 90.7 ± 10.5 |
| Arachidonic Acid (0.5 mM) | 90.7 ± 15.6 |
Data adapted from a study on a large cohort of patients.[7]
Table 2: Influence of P2Y12 Haplotype on this compound Induced Platelet Activation (Flow Cytometry)
| Parameter | H1/H1 and H1/H2 Carriers | H2/H2 Carriers | p-value |
| GPIIb/IIIa Activation | Higher | Significantly Reduced | < 0.001 |
| CD62P Expression | Higher | Significantly Reduced | 0.035 |
Data from a study on healthy volunteers showing a recessive effect of the P2Y12 H2 haplotype.[3]
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol outlines the basic steps for measuring this compound induced platelet aggregation using LTA.
1. Reagent and Sample Preparation:
-
Reconstitute lyophilized this compound reagent with distilled or deionized water to the desired stock concentration (e.g., 1 mM).[1]
-
Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) from citrated whole blood.
-
Adjust the platelet count in the PRP to 200-300 x 109/L using PPP.[1]
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.[1]
2. Assay Procedure:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.[1]
-
Pipette the required volume of PRP into an aggregation cuvette with a stir bar.
-
Pre-warm the cuvette in the aggregometer for 120 seconds.[1]
-
Add the desired volume of this compound reagent to the cuvette.
-
Record the aggregation for a minimum of 5 minutes.[1]
Flow Cytometry for Platelet Activation Markers
This protocol provides a general workflow for assessing this compound induced platelet activation by measuring the expression of P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1 binding).
1. Sample Preparation:
-
Use either whole blood or PRP.
-
Prepare a cocktail of fluorescently labeled antibodies against platelet markers (e.g., CD41 or CD61) and activation markers (e.g., anti-CD62P, PAC-1).
2. Platelet Stimulation and Staining:
-
Add the antibody cocktail to your samples.
-
Add this compound at the desired final concentration.
-
Incubate for a specified time (e.g., 10 minutes) at room temperature, protected from light.[11]
3. Fixation and Acquisition:
-
Stop the reaction by adding a fixative solution (e.g., 1% paraformaldehyde).
-
Acquire the samples on a flow cytometer.
4. Data Analysis:
-
Gate on the platelet population based on their forward and side scatter characteristics and expression of a pan-platelet marker (e.g., CD41).
-
Quantify the percentage of positive cells or the median fluorescence intensity (MFI) for the activation markers.
Lumi-Aggregometry for ATP Secretion
This method simultaneously measures platelet aggregation and the release of ATP from dense granules.
1. Reagent and Sample Preparation:
-
Prepare PRP and PPP as for LTA.
-
Use a luciferin-luciferase reagent to detect ATP.
2. Assay Procedure:
-
The procedure is similar to LTA, but with the addition of the luciferin-luciferase reagent to the PRP before adding the agonist.[14][15]
-
Calibrate the luminescence channel using an ATP standard.[14]
-
Add this compound to the cuvette containing PRP and the luciferin-luciferase reagent.
-
Simultaneously record the aggregation (light transmission) and ATP release (luminescence).[14]
Visualizations
Caption: this compound signaling pathway in human platelets.
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Caption: Logical troubleshooting flow for low platelet response to this compound.
References
- 1. haemochrom.de [haemochrom.de]
- 2. biodatacorp.com [biodatacorp.com]
- 3. Effect of genetic variation in P2Y12 on TRAP-stimulated platelet response in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of genetic polymorphisms on platelet function and response to anti platelet drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An intronic polymorphism in the PAR-1 gene is associated with platelet receptor density and the response to SFLLRN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interindividual variability in platelet reactivity among individuals with or without antiplatelet therapy: results from a large tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interindividual variability in platelet reactivity among individuals with or without antiplatelet therapy: results from a large tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. clsjournal.ascls.org [clsjournal.ascls.org]
- 15. Platelet Function Testing: Nucleotide Assays [practical-haemostasis.com]
Validation & Comparative
TRAP-6 Versus Thrombin for Platelet Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key agonists used in platelet activation research: Thrombin Receptor Activator Peptide 6 (TRAP-6) and thrombin. Understanding the distinct mechanisms and performance of these activators is crucial for designing and interpreting platelet function assays. This document outlines their signaling pathways, presents comparative experimental data, and provides detailed protocols for key assays.
Executive Summary
Thrombin is a potent physiological agonist that activates platelets through a complex multi-receptor mechanism involving Protease-Activated Receptors (PARs) 1 and 4, as well as Glycoprotein Ib-IX-V (GPIb-IX-V). In contrast, this compound is a synthetic peptide that acts as a specific agonist for PAR-1, offering a more targeted and standardized approach to studying this particular activation pathway. While thrombin elicits a robust and sustained platelet response, this compound provides a more controlled and reproducible method for in vitro studies, particularly for assessing the efficacy of antiplatelet therapies targeting the PAR-1 pathway.
Data Presentation: Performance Comparison
The following tables summarize the quantitative differences between this compound and thrombin in inducing platelet activation.
| Parameter | This compound | Thrombin | Reference |
| Platelet Aggregation (EC50) | 0.8 µM - 24 µM | ~0.3 nM | [1][2] |
| Primary Receptor(s) | PAR-1 | PAR-1, PAR-4, GPIb-IX | [3][4] |
| Calcium Mobilization | Lower peak, more dependent on external Ca²⁺ | Higher peak, sustained response | [5] |
Note: EC50 values can vary depending on experimental conditions.
Signaling Pathways
The activation of platelets by this compound and thrombin proceeds through distinct signaling cascades.
This compound Signaling Pathway
This compound, as a PAR-1 agonist, initiates a signaling cascade primarily through Gq and G12/13 proteins.
Thrombin Signaling Pathway
Thrombin's action is more complex, involving the synergistic activation of PAR-1, PAR-4, and interaction with GPIb-IX.
Experimental Protocols
Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to this compound or thrombin.
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation due to venipuncture.[6]
-
PRP and PPP Preparation:
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to 2.5-3.0 x 10⁸ platelets/mL using autologous PPP.
-
LTA Measurement:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add 450 µL of PRP to a cuvette with a stir bar and allow it to equilibrate for at least 1 minute.[6]
-
Add 50 µL of the agonist (this compound or thrombin) to the PRP.
-
Record the change in light transmission for 5-10 minutes.[7]
-
-
Agonist Concentrations:
-
This compound: A typical concentration range is 1-25 µM.
-
Thrombin: A typical concentration range is 0.1-1 U/mL (approximately 1-10 nM).[6]
-
Platelet Activation Marker Analysis by Flow Cytometry
This protocol details the measurement of P-selectin expression and PAC-1 binding on the platelet surface.
-
Sample Preparation: Use either diluted whole blood or PRP.
-
Activation:
-
Staining:
-
Add fluorophore-conjugated antibodies to the activated platelet suspension. A typical panel includes:
-
A platelet-specific marker (e.g., CD41-FITC or CD61-PE).
-
An activation marker (e.g., CD62P-PE for P-selectin).
-
An antibody recognizing the active conformation of GPIIb/IIIa (e.g., PAC-1-FITC).[11]
-
-
Incubate for 20 minutes at room temperature in the dark.[12]
-
-
Fixation: Add an equal volume of 1% paraformaldehyde and incubate for at least 30 minutes at 4°C.[13]
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.
-
Quantify the percentage of positive cells and the mean fluorescence intensity for P-selectin and PAC-1.[14]
-
Conclusion
Both this compound and thrombin are valuable tools for studying platelet activation. Thrombin, as the primary physiological agonist, provides a comprehensive view of platelet response but with inherent complexity in its mechanism. This compound, by specifically targeting the PAR-1 receptor, offers a more controlled and reproducible means to investigate a key pathway in platelet activation and is particularly useful for screening potential antiplatelet agents. The choice between these two agonists should be guided by the specific research question and the desired level of mechanistic detail.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 3. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry analysis reveals different activation profiles of thrombin- or TRAP-stimulated platelets in db/db mice. The regulatory role of PAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Platelet Activation [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to TRAP-6 and ADP-Induced Platelet Aggregation for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of platelet activation is critical. This guide provides an objective comparison of two common platelet agonists, Thrombin Receptor Activator Peptide 6 (TRAP-6) and Adenosine Diphosphate (ADP), supported by experimental data and detailed protocols.
This guide delves into the distinct mechanisms of action, signaling pathways, and quantitative differences in platelet aggregation induced by this compound and ADP. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding.
Mechanism of Action at a Glance
This compound and ADP initiate platelet aggregation through distinct receptor-mediated signaling pathways. This compound is a synthetic peptide that mimics the action of thrombin by activating Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR).[1][2] In contrast, ADP activates two different P2Y purinergic receptors, P2Y1 and P2Y12, which are also GPCRs.[3][4][5] The simultaneous activation of both P2Y1 and P2Y12 is necessary for a full aggregation response to ADP.[6][7]
Quantitative Comparison of Platelet Aggregation
While both this compound and ADP are potent platelet agonists, their efficacy and potency can differ. Generally, this compound is considered a stronger agonist than ADP. The following table summarizes key quantitative parameters from representative studies.
| Parameter | This compound | ADP | Source |
| Typical Agonist Concentration | 2 µM - 25 µM | 2 µM - 20 µM | [8][9] |
| EC50 (Half-maximal effective concentration) | Lower (Higher Potency) | Higher (Lower Potency) | [10] |
| Maximal Aggregation (%) | Generally Higher | Generally Lower | [8][11] |
| Receptor(s) | PAR1 | P2Y1 and P2Y12 | [1][3] |
| G-Protein Coupling | Gq, Gi, G12/13 | P2Y1 (Gq), P2Y12 (Gi) | [4] |
Signaling Pathways
The distinct receptor activation by this compound and ADP leads to the initiation of different intracellular signaling cascades, although they converge on common downstream effectors to induce platelet aggregation.
This compound Signaling Pathway
Activation of PAR1 by this compound leads to the coupling of Gq, Gi, and G12/13 proteins. Gq activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, along with signaling through G12/13 and Gi, contribute to platelet shape change, granule secretion, and the activation of the fibrinogen receptor, integrin αIIbβ3, which is the final common pathway for platelet aggregation.
ADP Signaling Pathway
ADP-induced platelet aggregation is mediated by the coordinated action of two receptors. The P2Y1 receptor, coupled to Gq, leads to PLC activation, IP3 generation, and a transient increase in intracellular Ca2+, initiating platelet shape change and a reversible aggregation.[3][5][6] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4] Reduced cAMP levels relieve the inhibition of platelet activation and, in conjunction with P2Y1 signaling, lead to sustained platelet aggregation through the activation of integrin αIIbβ3.[4][7]
Experimental Protocols
Light Transmission Aggregometry (LTA) is the gold standard for studying platelet aggregation in vitro.[12][13][14][15] The following is a generalized protocol for assessing this compound and ADP-induced platelet aggregation using LTA.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[16]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[13][16]
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000-2500 x g) for 15-20 minutes to obtain PPP.[16]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
Light Transmission Aggregometry Procedure
-
Instrument Setup: Calibrate the aggregometer using PPP to set 100% aggregation and PRP to set 0% aggregation.
-
Sample Preparation: Pipette a standardized volume of PRP into a cuvette with a stir bar and allow it to warm to 37°C.
-
Agonist Addition: Add a specific concentration of either this compound or ADP to the PRP to initiate aggregation.
-
Data Acquisition: Record the change in light transmission over time. The increase in light transmission corresponds to the extent of platelet aggregation.
Conclusion
This compound and ADP are both valuable tools for inducing platelet aggregation in research settings. However, their distinct mechanisms of action and resulting aggregation profiles make them suitable for different experimental questions. This compound, acting through a single receptor (PAR1), provides a robust and strong activation signal. ADP, on the other hand, elicits a more nuanced response that is dependent on the interplay between two receptors (P2Y1 and P2Y12). Understanding these differences is crucial for the design and interpretation of platelet function studies and for the development of novel antiplatelet therapies. The provided protocols and diagrams serve as a foundational resource for researchers in this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. plateletservices.com [plateletservices.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. journals.viamedica.pl [journals.viamedica.pl]
- 15. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
TRAP-6 as a Positive Control in Platelet Function Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of platelet function testing, the use of a reliable positive control is paramount for ensuring assay validity and interpreting experimental results. Thrombin Receptor-Activating Peptide 6 (TRAP-6) has emerged as a potent and specific agonist for inducing platelet activation, making it a widely utilized positive control. This guide provides an objective comparison of this compound with other common platelet agonists, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate positive control for their studies.
Performance Comparison of Platelet Agonists
This compound is a synthetic hexapeptide that selectively activates the Protease-Activated Receptor 1 (PAR-1), mimicking the action of thrombin, a key physiological platelet activator.[1][2][3] Its primary advantage as a positive control lies in its targeted mechanism of action, which is particularly useful when investigating the effects of anti-platelet drugs that do not interfere with the PAR-1 pathway, such as clopidogrel.[4]
Below is a summary of the quantitative data comparing this compound with other commonly used platelet agonists like Adenosine Diphosphate (ADP) and collagen.
| Agonist | Receptor(s) | Typical Concentration Range | EC50 for Platelet Aggregation | Key Advantages | Key Limitations |
| This compound | PAR-1 | 1 - 32 µM[5][6] | ~0.8 µM[4] | High potency and specificity for the PAR-1 pathway; stable and standardized.[3] | Can be less sensitive in detecting certain platelet function disorders compared to weaker agonists. |
| ADP | P2Y1, P2Y12 | 2 - 20 µM[5] | Variable, dependent on assay conditions. | Reflects a key amplification pathway in platelet activation.[7] | Response can be affected by P2Y12 inhibitors like clopidogrel. |
| Collagen | GPVI, α2β1 | 1 - 20 µg/mL[5] | Variable, dependent on assay conditions. | Mimics platelet activation by the subendothelial matrix, a crucial step in thrombosis. | Can be less potent than this compound; preparation can be variable.[1][8] |
Signaling Pathways
The signaling cascades initiated by this compound, ADP, and collagen are distinct, leading to the common endpoint of platelet activation and aggregation. Understanding these pathways is crucial for interpreting experimental data.
This compound Signaling Pathway
Experimental Workflows and Protocols
The choice of platelet function test depends on the specific research question. This compound can be effectively used as a positive control in various assays, including Light Transmission Aggregometry (LTA), whole blood aggregometry, and flow cytometry.
Experimental Workflow for Platelet Function Testing
Detailed Experimental Protocols
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[9][10]
a. Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using PPP.
b. Assay Protocol:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to stabilize for 1-2 minutes.
-
Add 50 µL of this compound solution (final concentration typically 5-25 µM) to the PRP.
-
Record the change in light transmission for at least 5 minutes to measure the aggregation response.
Whole Blood Aggregometry
This method measures platelet aggregation in a whole blood sample, often by impedance.
a. Sample Preparation:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).
-
Samples are typically diluted with saline before analysis.
b. Assay Protocol (Example using Multiplate® Analyzer):
-
Dilute the whole blood sample 1:2 with 0.9% NaCl solution.
-
Add the diluted blood to the test cuvette and incubate at 37°C with stirring for 3 minutes.
-
Add this compound (e.g., final concentration of 32 µM) to initiate aggregation.[11]
-
The change in impedance between two electrodes is recorded for approximately 6 minutes as platelets aggregate on the electrodes.[5]
Flow Cytometry
Flow cytometry allows for the analysis of specific platelet activation markers on a single-cell level.
a. Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Whole blood can be used directly or diluted in a suitable buffer (e.g., HEPES-buffered saline).
b. Assay Protocol:
-
To a tube containing fluorescently labeled antibodies against platelet activation markers (e.g., anti-CD62P for P-selectin expression and a labeled PAC-1 antibody for activated GPIIb/IIIa), add a small volume of whole blood (e.g., 5-20 µL).
-
Add this compound to a final concentration (e.g., 10-25 µM).[11]
-
Incubate the mixture at room temperature in the dark for 10-15 minutes.
-
Stop the reaction by adding a fixative solution (e.g., 1% formaldehyde).
-
Analyze the samples on a flow cytometer to quantify the percentage of platelets expressing the activation markers.
Conclusion
This compound serves as a robust and specific positive control in a variety of platelet function tests. Its direct activation of the PAR-1 receptor provides a strong and reproducible signal, making it an excellent tool for validating assay performance and for studies where the P2Y12 or collagen-mediated activation pathways are under investigation. While ADP and collagen represent important physiological activators, the specificity and potency of this compound make it an indispensable reagent in the platelet researcher's toolkit. The choice of agonist should ultimately be guided by the specific aims of the study, and the protocols provided here offer a foundation for the reliable assessment of platelet function.
References
- 1. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]
- 3. haemochrom.de [haemochrom.de]
- 4. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 5. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TRAP-6: A Tale of Two Receptors - Unraveling the Specificity for PAR1 over PAR4
For researchers, scientists, and drug development professionals navigating the complexities of platelet activation and thrombosis, understanding the tools of the trade is paramount. Thrombin Receptor Activating Peptide 6 (TRAP-6), a synthetic peptide, is a widely used pharmacological tool to study the activation of Protease-Activated Receptors (PARs), particularly in the context of platelet aggregation and cardiovascular research. This guide provides a comprehensive comparison of the specificity of this compound for PAR1 versus PAR4, supported by experimental data and detailed methodologies.
This compound, with the amino acid sequence SFLLRN, is a hexapeptide that mimics the tethered ligand sequence of PAR1 that is exposed after proteolytic cleavage by thrombin.[1] This allows it to directly activate PAR1 without the need for enzymatic cleavage, making it a valuable tool for investigating PAR1-mediated signaling pathways.[2] In contrast, extensive research has demonstrated that this compound exhibits high selectivity for PAR1 with little to no activity at PAR4.[3][4]
Quantitative Comparison of this compound Activity on PAR1 vs. PAR4
Experimental data consistently demonstrates the potent and selective activation of PAR1 by this compound, while showing negligible effects on PAR4. This selectivity is evident across various functional assays, including platelet aggregation and calcium mobilization.
| Parameter | This compound on PAR1 | This compound on PAR4 | Reference |
| Platelet Aggregation (EC50) | 0.8 µM - 3.9 µM | No activity reported | [5][6] |
| Calcium Mobilization in Xenopus Oocytes | Activates at 0.01-10 µM | No activity reported | [3][7] |
| P-selectin Exposure (Platelet Activation Marker) | Blocked by PAR1 inhibitor (SCH 79797) | Not blocked by PAR4 inhibitors | [4] |
| Dense Granule Release | Blocked by PAR1 inhibitor (SCH 79797) | Not blocked by PAR4 inhibitors | [4] |
Signaling Pathways: A Tale of Two Receptors
The differential activation of PAR1 and PAR4 by their respective agonists initiates distinct downstream signaling cascades. This compound, by selectively activating PAR1, allows for the specific interrogation of its associated pathways.
Caption: Simplified signaling pathways for PAR1 and PAR4 activation.
Human platelets express both PAR1 and PAR4, which are G-protein coupled receptors (GPCRs).[8] While both receptors couple to Gαq to initiate downstream signaling through phospholipase C (PLC), leading to inositol triphosphate (IP3) and diacylglycerol (DAG) production, subsequent calcium mobilization, and protein kinase C (PKC) activation, the kinetics and magnitude of the responses differ.[9][10] PAR1 activation leads to a rapid and transient signaling response, whereas PAR4 activation results in a more sustained signal.[11]
Experimental Protocols
To experimentally validate the specificity of this compound, researchers typically employ a combination of in vitro assays.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce platelet clumping, a key event in thrombosis.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into a solution containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Light Transmission Aggregometry (LTA): PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
-
Agonist Addition: A known concentration of this compound or a PAR4-specific agonist (e.g., AYPGKF-NH₂) is added to the PRP.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
Data Analysis: The extent of aggregation is quantified, and dose-response curves are generated to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
References
- 1. Thrombin Receptor Activator for Peptide 6 (this compound) [anaspec.com]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PAR4, but not PAR1, signals human platelet aggregation via Ca2+ mobilization and synergistic P2Y12 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAR4 activation involves extracellular loop 3 and transmembrane residue Thr153 - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRAP-6 Experimental Results: A Comparative Guide to Platelet Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results obtained using the Protease-Activated Receptor 1 (PAR1) agonist, TRAP-6, with other common platelet agonists. The data presented here is intended to help researchers validate their experimental findings and select the most appropriate agonist for their specific research needs in the fields of hemostasis, thrombosis, and antiplatelet drug development.
Introduction to Platelet Agonists
Platelet activation is a critical process in hemostasis and thrombosis. It can be initiated by various agonists that bind to specific receptors on the platelet surface. Thrombin, a key enzyme in the coagulation cascade, is one of the most potent platelet activators. It exerts its effects primarily through the cleavage and activation of two G-protein coupled receptors: PAR1 and PAR4.
To study the specific roles of these receptors, synthetic peptide agonists have been developed. This guide focuses on the validation of results obtained with This compound (Thrombin Receptor Activator Peptide 6) , a selective PAR1 agonist, by comparing its activity with other relevant agonists:
-
Thrombin: A physiological agonist that activates both PAR1 and PAR4.
-
SFLLRN: A peptide with the same amino acid sequence as this compound, also a selective PAR1 agonist.
-
AYPGKF-NH2: A selective PAR4 agonist.
The following sections will delve into the comparative efficacy of these agonists on key platelet activation markers, provide detailed experimental protocols for reproducing these findings, and illustrate the underlying signaling pathways.
Data Presentation: Comparative Efficacy of Platelet Agonists
The potency and efficacy of different platelet agonists can be compared by measuring their effects on platelet aggregation, P-selectin expression (a marker of alpha-granule secretion), and PAC-1 binding (a marker for the conformational activation of the GPIIb/IIIa receptor).
Platelet Aggregation
Platelet aggregation is a hallmark of platelet activation and is commonly measured by light transmission aggregometry. The half-maximal effective concentration (EC50) is a measure of the agonist's potency.
| Agonist | Receptor Specificity | EC50 for Platelet Aggregation | Reference |
| Thrombin | PAR1 and PAR4 | ~0.3 nM | [1] |
| This compound (SFLLRN) | PAR1 | ~0.8 - 24 µM | [1] |
| AYPGKF-NH2 | PAR4 | ~60 µM | [1] |
Note: The reported EC50 for this compound can vary between studies, which may be attributed to differences in experimental conditions such as platelet preparation and the specific endpoint measured.
P-selectin Expression and PAC-1 Binding
Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed experimental protocols are essential.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: this compound, Thrombin, SFLLRN, AYPGKF-NH2.
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Aggregation Measurement:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C for 2-5 minutes.
-
Add 50 µL of the agonist at the desired concentration to the cuvette.
-
Record the change in light transmission for at least 5 minutes.
-
Flow Cytometry Analysis of P-selectin Expression and PAC-1 Binding
This protocol allows for the simultaneous measurement of two key platelet activation markers on a per-platelet basis.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
Phosphate-buffered saline (PBS).
-
Agonists: this compound, Thrombin, SFLLRN, AYPGKF-NH2.
-
Fluorescently labeled antibodies: Anti-CD62P (P-selectin)-PE and PAC-1-FITC.
-
Flow cytometer.
Procedure:
-
Blood Dilution:
-
Dilute whole blood 1:10 with PBS.
-
-
Platelet Activation:
-
To 45 µL of diluted blood, add 5 µL of the desired agonist at various concentrations.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Antibody Staining:
-
Add 5 µL of anti-CD62P-PE and 5 µL of PAC-1-FITC to the activated platelet suspension.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation (Optional):
-
Add 500 µL of 1% paraformaldehyde in PBS to fix the platelets.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Analyze the percentage of positive cells and the mean fluorescence intensity for both P-selectin and PAC-1.
-
Mandatory Visualization
Signaling Pathways of Platelet Activation
The following diagrams illustrate the signaling pathways initiated by the activation of PAR1 and PAR4 receptors on platelets.
Caption: PAR1 signaling pathway in platelets.
Caption: PAR4 signaling pathway in platelets.
Experimental Workflow
The following diagram outlines the general workflow for assessing platelet activation in response to different agonists.
Caption: General experimental workflow.
Conclusion
-
This compound is a potent and selective PAR1 agonist, but its EC50 can vary based on experimental conditions.
-
Thrombin, activating both PAR1 and PAR4, is a more potent platelet agonist than this compound alone.
-
PAR4 activation leads to a distinct signaling profile compared to PAR1, which can be investigated using specific agonists like AYPGKF-NH2.
-
Careful adherence to standardized experimental protocols is paramount for obtaining reliable and comparable data.
By utilizing the information presented in this guide, researchers can confidently interpret their this compound-based experimental findings and contribute to the advancement of knowledge in platelet biology and related fields.
References
A Head-to-Head Comparison: TRAP-6 vs. SFLLRN for PAR1 Activation
For researchers, scientists, and drug development professionals, understanding the nuances of Protease-Activated Receptor 1 (PAR1) activation is critical for advancements in thrombosis, inflammation, and cancer research. This guide provides an objective comparison of two widely used PAR1 agonists, TRAP-6 and SFLLRN, supported by experimental data and detailed protocols.
At the forefront of PAR1 research are the synthetic peptide agonists this compound (Thrombin Receptor Activator Peptide 6) and SFLLRN. It is crucial to understand that SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn) is the amino acid sequence that constitutes the active component of this compound.[1][2][3] Therefore, in functional assays, they are essentially the same entity. This guide will delve into their mechanism of action, comparative efficacy in key cellular assays, and the signaling pathways they trigger.
Mechanism of Action: Mimicking Thrombin's Cleavage
PAR1 is a G-protein coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its N-terminus by proteases like thrombin. This cleavage unmasks a new N-terminal sequence, SFLLRN, which then acts as a "tethered ligand," binding to the receptor's extracellular loop 2 to initiate downstream signaling.[4] Both this compound and the free peptide SFLLRN mimic this tethered ligand, directly activating PAR1 without the need for proteolytic cleavage.[5]
Performance Data: A Quantitative Look
The efficacy of this compound (SFLLRN) in activating PAR1 has been quantified in various functional assays. Below is a summary of its performance, providing key parameters for experimental design.
| Assay | Cell Type/System | Agonist | Key Parameter | Value |
| Platelet Aggregation | Human Platelet-Rich Plasma | This compound | EC50 | ~0.8 µM[1][2][5] |
| Calcium Mobilization | Human Platelets | SFLLRN | Threshold for max aggregation | 5 µM[6] |
| ERK1/2 Phosphorylation | Endothelial Cells | PAR1-activating peptide | Concentration for activation | 50 µM[7] |
Signaling Pathways of PAR1 Activation
Upon activation by this compound or SFLLRN, PAR1 couples to multiple heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.[8] This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. rndsystems.com [rndsystems.com]
- 3. innopep.com [innopep.com]
- 4. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 6. Different abilities of thrombin receptor activating peptide and thrombin to induce platelet calcium rise and full release reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
TRAP-6: A Potent PAR1 Agonist with Limited Cross-Reactivity to Other Protease-Activated Receptors
For Immediate Release
A comprehensive analysis of Thrombin Receptor Activator Peptide 6 (TRAP-6) reveals its high selectivity as a potent agonist for Protease-Activated Receptor 1 (PAR1), with minimal to no cross-reactivity with other members of the PAR family, namely PAR2, PAR3, and PAR4. This guide provides a detailed comparison of this compound's activity across these receptors, supported by experimental data and detailed protocols for researchers in pharmacology, cell biology, and drug development.
Executive Summary
This compound, a synthetic hexapeptide (SFLLRN), mimics the tethered ligand exposed after thrombin cleavage of PAR1, leading to receptor activation. Experimental evidence consistently demonstrates that this compound potently activates PAR1, inducing downstream signaling cascades such as intracellular calcium mobilization and platelet aggregation. In contrast, its effects on PAR2 are significantly less pronounced, and it exhibits no activity towards PAR4. The role of this compound in relation to PAR3 remains less defined, largely due to the enigmatic signaling nature of PAR3 itself, which is often considered a co-receptor.
Comparative Activity of this compound on Protease-Activated Receptors
The selectivity of this compound is crucial for its use as a pharmacological tool to specifically probe PAR1 function. The following table summarizes the quantitative data on the potency of this compound at different PARs.
| Receptor | Agonist | Endpoint | EC50 / Activity | Reference |
| PAR1 | This compound | Platelet Aggregation | 0.8 µM | |
| PAR1 | This compound | Calcium Mobilization in Xenopus oocytes | 0.01-10 µM range | [1][2] |
| PAR2 | This compound | General Activation | Capable of activating | [cite: ] |
| PAR4 | This compound | General Activation | No activity | [1][2] |
Signaling Pathways of Protease-Activated Receptors
Protease-activated receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. PAR1, PAR2, and PAR4 primarily couple to Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses. Gα12/13 activation engages Rho GTPases, influencing cell shape, migration, and proliferation. PAR1 has also been shown to couple to Gαi, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.
Caption: General signaling pathways of PAR1, PAR2, and PAR4 activated by this compound.
Experimental Protocols
To assess the cross-reactivity of this compound, researchers typically employ cell-based assays that measure downstream signaling events following receptor activation. The two most common methods are calcium mobilization assays and reporter gene assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR activation.
Principle: Cells expressing the PAR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, Gαq is activated, leading to PLC-mediated IP3 production and subsequent release of calcium from the endoplasmic reticulum. The fluorescent dye binds to the increased intracellular calcium, resulting in a detectable increase in fluorescence intensity.
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably transfected with human PAR1, PAR2, or PAR4 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418). Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4). Add 100 µL of Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid) to each well. Incubate the plate at 37°C for 1 hour in the dark.
-
Assay: After incubation, wash the cells twice with HBSS containing 20 mM HEPES and 2.5 mM probenecid. Add 100 µL of the same buffer to each well.
-
Compound Addition and Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure the fluorescence signal (Excitation: 485 nm, Emission: 525 nm). Establish a baseline fluorescence reading for approximately 20 seconds. Inject 20 µL of this compound at various concentrations (or a control agonist) into the wells and continue to record the fluorescence signal for at least 120 seconds.
-
Data Analysis: The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value is determined using a non-linear regression analysis.
Caption: Workflow for a calcium mobilization assay.
Reporter Gene Assay
This assay measures the transcriptional activity of a reporter gene under the control of a response element that is sensitive to PAR signaling pathways.
Principle: Cells are co-transfected with a plasmid encoding the PAR of interest and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase) downstream of a promoter with response elements (e.g., Serum Response Element - SRE, or Nuclear Factor of Activated T-cells - NFAT) that are activated by PAR signaling (e.g., via the MAPK/ERK pathway or calcium/calcineurin pathway). Upon receptor activation by an agonist, the signaling cascade leads to the transcription of the reporter gene, and the resulting protein product can be quantified.
Detailed Protocol:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect the cells in 24-well plates with a plasmid encoding the human PAR of interest (PAR1, PAR2, or PAR4) and a reporter plasmid (e.g., pSRE-Luc or pNFAT-Luc) using a suitable transfection reagent according to the manufacturer's instructions. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Agonist Stimulation: After 24 hours of transfection, replace the medium with serum-free DMEM and starve the cells for 4-6 hours. Subsequently, stimulate the cells with various concentrations of this compound or a control agonist for 6 hours at 37°C.
-
Cell Lysis: After stimulation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Generate dose-response curves by plotting the normalized luciferase activity against the logarithm of the agonist concentration and determine the EC50 values using non-linear regression.
Caption: Workflow for a reporter gene assay.
Conclusion
This compound is a highly selective and potent agonist for PAR1. Its utility as a specific pharmacological probe is underscored by its negligible activity at PAR4 and significantly weaker, if any, activity at PAR2. For researchers investigating the physiological and pathological roles of PAR1, this compound remains an indispensable tool. The provided experimental protocols offer a robust framework for independently verifying the selectivity and potency of this compound and other PAR-targeting compounds.
References
A Comparative Guide: TRAP-6 Aggregometry vs. VASP Assay in Platelet Function Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely utilized methods for assessing platelet function: Thrombin Receptor-Activating Peptide-6 (TRAP-6) induced aggregometry and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay. Understanding the correlation, strengths, and limitations of these techniques is crucial for selecting the appropriate assay in research and clinical development of antiplatelet therapies.
Introduction to Platelet Function Testing
Platelet activation is a critical process in hemostasis and thrombosis. In drug development, particularly for antiplatelet agents targeting the P2Y12 receptor, it is essential to have reliable methods to measure platelet reactivity. This compound aggregometry and the VASP assay are two such methods that provide insights into different aspects of platelet function.
This compound induced aggregometry is a functional assay that measures the ability of platelets to aggregate in response to a specific agonist. This compound is a synthetic peptide that activates platelets through the Protease-Activated Receptor-1 (PAR-1), a primary receptor for thrombin.[1][2] This method assesses the overall integrity of the platelet aggregation machinery downstream of PAR-1 activation.
The VASP phosphorylation assay , on the other hand, is a more specific biomarker-based test that quantifies the phosphorylation state of the VASP protein within platelets. VASP phosphorylation is regulated by the cyclic adenosine monophosphate (cAMP) signaling pathway, which is inhibited by the activation of the P2Y12 receptor.[3][4] Therefore, the VASP assay is a highly specific method for assessing the inhibition of the P2Y12 receptor.[3][5]
Correlation Between this compound Aggregometry and VASP Assay
The primary purpose of using this compound in the context of P2Y12 inhibitor assessment is often as a positive control, as its mechanism of action is independent of the P2Y12 receptor.[6] However, understanding the correlation between the two assays is important for interpreting platelet function comprehensively.
A study by Gremmel et al. (2010) investigated the correlation between this compound induced platelet aggregation using various methods, including Light Transmission Aggregometry (LTA), and the VASP phosphorylation assay in patients on dual antiplatelet therapy. The findings revealed a weak but statistically significant correlation between LTA with this compound and the VASP assay. In contrast, other aggregation methods like Multiple Electrode Aggregometry (MEA) and the shear-dependent Impact-R showed no significant correlation with the VASP assay when this compound was used as the agonist.[6]
This weak correlation is expected, as the two assays measure different aspects of platelet function. The VASP assay is a specific marker of P2Y12 receptor activity, while this compound aggregometry reflects the broader, final pathway of platelet aggregation through PAR-1 activation.[6]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from the comparative study by Gremmel et al. (2010).
| Parameter | This compound LTA vs. VASP Assay | This compound MEA vs. VASP Assay | This compound Impact-R vs. VASP Assay |
| Correlation Coefficient (r) | 0.19 | 0.03 | -0.09 |
| p-value | 0.01 | > 0.05 | > 0.05 |
Table 1: Correlation of this compound Induced Aggregometry with VASP Phosphorylation Assay. [6]
Experimental Protocols
This compound Induced Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for performing this compound induced LTA.
1. Sample Preparation:
- Collect whole blood in tubes containing 3.2% sodium citrate.
- Prepare platelet-rich plasma (PRP) by centrifuging the blood at 150-200 x g for 10-15 minutes at room temperature.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
- Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.
2. Aggregometer Setup:
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-warm the PRP sample to 37°C in a cuvette with a stir bar.
3. Aggregation Measurement:
- Add this compound agonist to the PRP sample at a final concentration typically ranging from 10 to 30 µM.
- Record the change in light transmission for a set period (usually 5-10 minutes).
- The result is expressed as the maximum percentage of aggregation.
VASP Phosphorylation Assay (Flow Cytometry)
This protocol describes the general procedure for the VASP phosphorylation assay using a commercially available kit.
1. Sample Incubation:
- Collect whole blood in tubes containing 3.2% sodium citrate.
- In separate tubes, incubate whole blood with:
- Prostaglandin E1 (PGE1) - to induce VASP phosphorylation.
- PGE1 and Adenosine Diphosphate (ADP) - to assess the inhibitory effect of P2Y12 activation on VASP phosphorylation.
- Incubate for a specified time at room temperature.
2. Cell Staining:
- Fix the platelets using a fixation solution.
- Permeabilize the platelet membrane.
- Add a fluorescently labeled primary antibody specific for phosphorylated VASP.
- Incubate to allow antibody binding.
3. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer.
- Gate on the platelet population based on forward and side scatter characteristics.
- Measure the mean fluorescence intensity (MFI) of the stained platelets in both incubation conditions.
4. Calculation of Platelet Reactivity Index (PRI):
- The PRI is calculated using the MFI of the samples with and without ADP, reflecting the degree of P2Y12 inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involved and the experimental workflows of both assays.
Caption: Signaling pathways for this compound aggregometry and VASP assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stago's VASP Assay Used For P2Y12 Inhibitor Monitoring And Biomarker Studies [bioprocessonline.com]
- 4. biocytex.fr [biocytex.fr]
- 5. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 6. Is this compound suitable as a positive control for platelet reactivity when assessing response to clopidogrel? - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAP-6 as a Thrombin Mimetic: A Critical Comparison for Researchers
Thrombin Receptor Activating Peptide 6 (TRAP-6) is a widely utilized synthetic hexapeptide in thrombosis and hemostasis research, designed to mimic the action of thrombin by activating Protease-Activated Receptor 1 (PAR-1). While its utility as a selective PAR-1 agonist is undisputed, a growing body of evidence highlights significant limitations that researchers, scientists, and drug development professionals must consider for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound with thrombin and other alternatives, supported by experimental data, to inform the design and interpretation of future studies.
Key Limitations of this compound
The primary limitations of this compound as a thrombin mimetic stem from its mode of action, species specificity, and potential for biased agonism. Unlike thrombin, which proteolytically cleaves the N-terminus of PAR-1 to expose a new N-terminal sequence that acts as a tethered ligand, this compound directly binds to and activates the receptor. This fundamental difference can lead to distinct downstream signaling and cellular responses.
1. Species Specificity: A significant drawback of this compound is its limited efficacy in non-primate species. While this compound effectively activates human platelets, it fails to induce aggregation or other activation events in platelets from common laboratory animals such as rabbits and rats.[1][2] This species-specific activity curtails its use in many preclinical animal models of thrombosis and cardiovascular disease. In contrast, thrombin demonstrates broader species reactivity. Mouse platelets, for instance, do not respond to this compound as they lack PAR-1, relying on PAR3 and PAR-4 for thrombin-mediated activation.[3]
2. Biased Agonism: this compound may act as a biased agonist, preferentially activating certain downstream signaling pathways over others, in a manner that differs from the endogenous agonist, thrombin. Thrombin's cleavage of PAR-1 can result in different signaling outcomes compared to the direct binding of this compound.[4][5] For example, studies have shown that the signaling initiated by different PAR-1 tethered ligands can vary, leading to distinct cellular responses.[4] This biased signaling can have significant implications for studies investigating the nuanced roles of PAR-1 in different physiological and pathological processes.
3. Incomplete Mimicry of Thrombin's Multifaceted Roles: Thrombin's biological functions extend beyond PAR-1 activation. It also activates PAR-4 on human platelets, which works in concert with PAR-1 to elicit a full platelet response.[1][2][6] this compound, being selective for PAR-1, does not activate PAR-4 and therefore cannot fully replicate the synergistic signaling induced by thrombin.[1][2] Furthermore, thrombin's enzymatic activity includes the cleavage of fibrinogen to fibrin, a critical step in coagulation that is entirely absent when using this compound.[7][8]
4. Limitations as a Positive Control: While often used as a positive control in platelet aggregation studies, the suitability of this compound for this purpose has been questioned.[9] Studies have shown variable correlations between ADP- and this compound-induced platelet aggregation, suggesting that this compound may not be a universally reliable positive control for assessing platelet reactivity, and results should be interpreted with caution.[9][10]
Comparative Analysis of this compound and Alternatives
Several alternatives to this compound are available for studying PAR-1 activation, each with its own set of advantages and disadvantages.
| Agonist | Mechanism of Action | Key Advantages | Key Disadvantages |
| Thrombin | Proteolytic cleavage of PAR-1 and PAR-4 | - Physiologically relevant activator- Activates both PAR-1 and PAR-4- Induces fibrin formation | - Pleiotropic effects beyond PAR activation- Enzymatic activity can complicate assays |
| This compound | Direct PAR-1 agonist | - Selective for PAR-1 over PAR-4- Cost-effective and stable | - Species-specific (human)- Potential for biased agonism- Does not induce fibrin formation |
| TFLLR-NH2 | Direct PAR-1 agonist | - More potent than this compound in some systems | - Similar limitations to this compound regarding species specificity and biased agonism |
| PAR-4 Agonist Peptides (e.g., AYPGKF-NH2) | Direct PAR-4 agonist | - Allows for the specific study of PAR-4 signaling | - Does not activate PAR-1; cannot mimic the full effect of thrombin on human platelets |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
-
Sample Preparation: Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation at 200 x g for 10 minutes. Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Assay Procedure: Adjust the platelet count in the PRP to approximately 250 x 10^9/L using PPP. Place a cuvette with PRP in the aggregometer and calibrate to 0% aggregation. Replace with a cuvette containing PPP and set to 100% aggregation.
-
Agonist Addition: Add the agonist of interest (e.g., this compound, thrombin, or other PAR-1 agonists) to the PRP sample with continuous stirring at 37°C.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
Calcium Mobilization Assay
-
Cell Preparation: Culture cells expressing PAR-1 (e.g., HEK293 cells transfected with the PAR-1 gene) on a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Agonist Stimulation: Add the agonist (this compound or alternatives) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.
Visualizing the Signaling Pathways
The signaling pathways activated by thrombin and this compound can be visualized to highlight their differences.
Caption: Signaling pathways of Thrombin vs. This compound.
Experimental Workflow for Comparing PAR-1 Agonists
A typical workflow for comparing the effects of different PAR-1 agonists is depicted below.
Caption: Workflow for comparing PAR-1 agonists.
Logical Relationship of this compound Limitations
The limitations of this compound are interconnected and stem from its fundamental difference from thrombin.
Caption: Logical map of this compound limitations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Hart Biologicals [hartbio.co.uk]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. Is this compound suitable as a positive control for platelet reactivity when assessing response to clopidogrel? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
A Comparative Guide to TRAP-6 and Other Synthetic PAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic Protease-Activated Receptor 1 (PAR1) agonist, TRAP-6, with other notable synthetic PAR1 agonists. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate agonist for their specific applications, ranging from in vitro studies of platelet function and signal transduction to preclinical models of thrombosis and inflammation.
Introduction to PAR1 and Synthetic Agonists
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, and inflammation. It is activated by the serine protease thrombin, which cleaves the N-terminal exodomain of the receptor to unmask a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. Synthetic PAR1 agonists are short peptides that mimic this tethered ligand sequence, allowing for direct and specific activation of PAR1 without the need for proteolytic cleavage.
This compound (Thrombin Receptor Activating Peptide 6), with the amino acid sequence SFLLRN, is a widely used and selective PAR1 agonist.[1][2] This guide compares the performance of this compound to other synthetic PAR1 agonists, focusing on their potency in key functional assays.
Data Presentation: Comparative Efficacy of Synthetic PAR1 Agonists
The following tables summarize the quantitative data on the potency of this compound and other synthetic PAR1 agonists in inducing platelet aggregation and calcium mobilization, two key downstream effects of PAR1 activation.
Table 1: Comparison of EC50 Values for Platelet Aggregation
| Agonist | Amino Acid Sequence | EC50 (µM) | Cell Type | Reference(s) |
| This compound | SFLLRN-NH₂ | 0.8 | Human Platelets | [3][4] |
| TFLLR-NH₂ | TFLLR-NH₂ | Not widely reported for aggregation | - | |
| Macrocyclic Analog 3c | Cyclized SFLLRN analog | 24 | Human Platelets | [5] |
| TFRRRL | TFRRRL | Concentration-dependent aggregation observed | Human Platelets | [6][7] |
Table 2: Comparison of EC50 Values for Calcium Mobilization
| Agonist | Amino Acid Sequence | EC50 (µM) | Cell Type | Reference(s) |
| **this compound (SFLLRN-NH₂) ** | SFLLRN-NH₂ | 0.01 - 10 (range) | Xenopus oocytes expressing PAR1 | [2][8] |
| TFLLR-NH₂ | TFLLR-NH₂ | 1.9 | Cultured Neurons | [9][10] |
| TFLLR-NH₂ | TFLLR-NH₂ | 4.8 | EA.hy926 endothelial cells | [11] |
| TFLLRNPNDK | TFLLRNPNDK | Potency lower than SFLLRN | In vivo (mouse model) | [5][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and aid in the design of future studies.
Platelet Aggregation Assay
Objective: To measure the ability of synthetic PAR1 agonists to induce platelet aggregation in vitro.
Principle: Platelet-rich plasma (PRP) is treated with a PAR1 agonist, and the change in light transmittance is measured over time. As platelets aggregate, the turbidity of the plasma decreases, leading to an increase in light transmission.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Synthetic PAR1 agonists (this compound, etc.) at various concentrations.
-
Platelet aggregometer.
-
Aggregation cuvettes with stir bars.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Transfer the PRP to a separate tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Assay: a. Pipette a defined volume of PRP into an aggregation cuvette containing a stir bar. b. Pre-warm the cuvette at 37°C for 5 minutes. c. Add the synthetic PAR1 agonist at the desired final concentration. d. Record the change in light transmittance for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
Data Analysis: The EC50 value, the concentration of agonist that produces 50% of the maximal aggregation response, is calculated from the dose-response curve.
Calcium Mobilization Assay
Objective: To measure the ability of synthetic PAR1 agonists to induce an increase in intracellular calcium concentration ([Ca²⁺]i).
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon PAR1 activation, Gq signaling leads to the release of calcium from intracellular stores, which binds to the dye and increases its fluorescence intensity.
Materials:
-
Cultured cells expressing PAR1 (e.g., endothelial cells, HEK293 cells transfected with PAR1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Synthetic PAR1 agonists at various concentrations.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS. b. Remove the cell culture medium and wash the cells with HBSS. c. Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark. d. Wash the cells with HBSS to remove excess dye.
-
Measurement: a. Place the plate in the fluorometric plate reader or on the microscope stage. b. Add the synthetic PAR1 agonist at the desired concentration. c. Record the fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
-
Data Analysis: The EC50 value is determined by plotting the peak fluorescence response against the agonist concentration.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of synthetic PAR1 agonists to the PAR1 receptor.
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for PAR1 competes with the unlabeled synthetic agonist for binding to the receptor. The amount of radioligand bound is measured, and the Ki of the synthetic agonist is calculated from its IC50 (the concentration that inhibits 50% of the specific binding of the radioligand).
Materials:
-
Cell membranes prepared from cells overexpressing PAR1.
-
Radiolabeled PAR1 antagonist (e.g., [³H]-Vorapaxar).
-
Unlabeled synthetic PAR1 agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled synthetic agonist.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the non-specific binding by including a high concentration of an unlabeled PAR1 antagonist in some wells. b. Subtract the non-specific binding from the total binding to obtain the specific binding. c. Plot the percentage of specific binding against the concentration of the unlabeled agonist to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Mandatory Visualizations
PAR1 Signaling Pathway
References
- 1. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. receptor-activating-peptides-distinguish-thrombin-receptor-par-1-and-protease-activated-receptor-2-par-2-mediated-hemodynamic-responses-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Sphingosine-1-phosphate modulates PAR1-mediated human platelet activation in a concentration-dependent biphasic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-activating peptides distinguish thrombin receptor (PAR-1) and protease activated receptor 2 (PAR-2) mediated hemodynamic responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uwec.edu [chem.uwec.edu]
Validating a Novel TRAP-6 Based Assay for Platelet Activation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a new Thrombin Receptor Activator Peptide-6 (TRAP-6) based assay against established methods for assessing platelet activation and aggregation. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in the validation and implementation of this new assay.
This compound is a synthetic hexapeptide that acts as a potent agonist of the Protease-Activated Receptor 1 (PAR-1) on platelets. By mimicking the action of thrombin, this compound induces a strong platelet activation and aggregation response, making it a valuable tool in platelet function testing. This guide details the validation of a new this compound based assay by comparing its performance with alternative platelet agonists, primarily Adenosine Diphosphate (ADP) and collagen, across various established platforms.
Comparative Performance of Platelet Agonists
The validation of a new this compound based assay necessitates a thorough comparison with commonly used platelet agonists. The following tables summarize quantitative data from studies utilizing Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA) to measure platelet aggregation in response to this compound, ADP, and collagen.
Table 1: Platelet Aggregation Response by Light Transmission Aggregometry (LTA)
| Agonist | Concentration | Maximal Aggregation (%) | Study Population | Reference |
| This compound | 2 µM | Enhanced | Patients with venous thromboembolism | [1][2] |
| Collagen | 0.05 µM | Enhanced | Patients with venous thromboembolism | [1][2] |
| ADP | Not specified | Not enhanced | Patients with venous thromboembolism | [1][2] |
| Epinephrine | Not specified | Not enhanced | Patients with venous thromboembolism | [1][2] |
Note: "Enhanced" indicates a statistically significant increase in platelet aggregation compared to a control group.
Table 2: Platelet Aggregation Response by Multiple Electrode Aggregometry (MEA)
| Agonist | Median Aggregation (Units) | Interquartile Range (Units) | Study Population | Reference |
| This compound | 49 U | 35-68 U | Patients with atrial fibrillation post-PCI | [3][4] |
| ADP | 12 U | 6-17 U | Patients with atrial fibrillation post-PCI | [3][4] |
Note: In this study, this compound induced a significantly stronger aggregation response compared to ADP.[3][4]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental process, the following diagrams illustrate the this compound signaling pathway and a generalized workflow for a platelet aggregation assay.
References
- 1. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low on-clopidogrel ADP- and this compound-induced platelet aggregation in patients with atrial fibrillation undergoing percutaneous coronary intervention: an observational pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low on-clopidogrel ADP- and this compound-induced platelet aggregation in patients with atrial fibrillation undergoing percutaneous coronary intervention: an observational pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAP-6 in Combination with Other Platelet Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TRAP-6, a selective Protease-Activated Receptor 1 (PAR1) agonist, when used in combination with other common platelet agonists. The information presented is supported by experimental data to aid in the design and interpretation of platelet function studies.
Introduction to this compound and Platelet Activation
This compound (Thrombin Receptor Activator Peptide-6) is a synthetic hexapeptide (SFLLRN) that corresponds to the tethered ligand sequence of the PAR1 receptor. It potently activates platelets by mimicking the action of thrombin, a key physiological agonist in hemostasis and thrombosis. Platelet activation is a complex process involving multiple agonists and signaling pathways that often interact to produce a robust and localized response. Understanding the synergistic and additive effects of combining this compound with other agonists such as adenosine diphosphate (ADP) and collagen is crucial for elucidating the intricate mechanisms of platelet function and for the development of novel antiplatelet therapies.
Comparative Analysis of Platelet Activation
The co-stimulation of platelets with this compound and other agonists can lead to enhanced platelet responses, including aggregation, dense granule secretion (measured by ATP release), and intracellular calcium mobilization.
Platelet Aggregation
The combination of this compound with other agonists, particularly at low concentrations, can significantly enhance the extent of platelet aggregation. This suggests a synergistic interaction between their respective signaling pathways.
Table 1: Comparison of Platelet Aggregation with this compound and Combinations
| Agonist(s) | Concentration(s) | Maximal Aggregation (%) | Supporting Evidence |
| This compound (alone) | 2 µM | Not explicitly quantified in comparative study | Baseline for comparison |
| Collagen (alone) | 0.05 µM | Not explicitly quantified in comparative study | Baseline for comparison |
| This compound + Collagen | 2 µM + 0.05 µM | Enhanced | Patients with venous thromboembolism showed enhanced maximal platelet aggregation with this combination compared to controls.[1] |
| ADP (alone) | Not specified | Less effective than this compound + Collagen | Did not show increased aggregation in the same patient group.[1] |
| This compound (alone) | 10 µM | Not explicitly quantified in comparative study | Baseline for comparison |
| ADP (alone) | 10 µM | Not explicitly quantified in comparative study | Baseline for comparison |
| This compound + ADP | 10 µM + 10 µM | Potentiated Response | Co-stimulation leads to a more robust aggregation response than either agonist alone. |
Note: Direct quantitative comparisons of percentage aggregation for this compound alone versus in combination are not consistently available in the literature. The "Enhanced" and "Potentiated Response" entries are based on qualitative descriptions of synergistic effects.
Dense Granule Secretion (ATP Release)
The release of ATP from dense granules is a key marker of platelet activation and serves to recruit additional platelets to the site of injury. The combination of this compound with other agonists can amplify this secretory response.
Table 2: Comparison of ATP Release with this compound and Combinations
| Agonist(s) | Concentration(s) | ATP Release (Raw Luminescence Units x 10^6) |
| This compound (alone) | 10 µM | ~1.5 |
| This compound + ADP | 10 µM + 10 µM | ~2.5 |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Intracellular Calcium Mobilization
An increase in intracellular calcium concentration is a critical downstream signaling event that triggers various aspects of platelet activation. Co-stimulation with this compound and other agonists can lead to a more pronounced and sustained elevation of intracellular calcium.
Table 3: Comparison of Intracellular Calcium Mobilization with this compound and Combinations
| Agonist(s) | Concentration(s) | Intracellular Ca2+ Response | Supporting Evidence |
| This compound (alone) | 10 µM | Rapid and transient increase | Induces a characteristic calcium signal.[2] |
| ADP (alone) | 10 µM | Increase in intracellular Ca2+ | Activates calcium signaling through P2Y receptors.[2] |
| This compound + P2Y12 inhibition | 10 µM | Enhanced Ca2+ influx | Inhibition of the ADP receptor P2Y12 potentiates the this compound-induced calcium response, suggesting a synergistic signaling interaction.[2] |
| Collagen (alone) | Low dose (0.25 µg/mL) | No significant increase | At low concentrations, collagen can induce secretion without a global calcium rise. |
Note: Direct quantitative data for calcium mobilization with agonist combinations are limited. The potentiation observed with P2Y12 inhibition strongly suggests a synergistic effect when this compound and ADP are combined.
Signaling Pathways
The synergistic effects observed with the combination of this compound and other platelet agonists can be attributed to the convergence and crosstalk between their respective signaling pathways.
Caption: Simplified signaling pathways of platelet activation by this compound, ADP, and collagen.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL using platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Assay Procedure:
-
Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer.
-
Add the agonist or combination of agonists (e.g., this compound, ADP, collagen) to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
Maximal aggregation is expressed as a percentage, with PPP serving as the 100% reference.
-
Caption: Workflow for Light Transmission Aggregometry.
ATP Release Assay (Lumi-Aggregometry)
This assay measures the release of ATP from platelet dense granules upon activation, using a luciferin-luciferase reaction that produces light.
Protocol:
-
Platelet Preparation: Prepare washed platelets or use PRP as in the aggregation assay.
-
Assay Procedure:
-
Add a luciferin-luciferase reagent to the platelet suspension.
-
Incubate for 2 minutes at 37°C.
-
Add the agonist or combination of agonists.
-
Measure the luminescence produced over time using a luminometer.
-
Quantify ATP release by comparing the signal to a standard curve generated with known concentrations of ATP.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular free calcium concentration in response to platelet activation using a fluorescent calcium indicator.
Protocol:
-
Platelet Loading: Incubate washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) at 37°C for 30-60 minutes.
-
Washing: Wash the platelets to remove extracellular dye.
-
Assay Procedure:
-
Resuspend the dye-loaded platelets in a suitable buffer.
-
Add the agonist or combination of agonists.
-
Measure the change in fluorescence intensity over time using a fluorometer or a fluorescence plate reader.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Conclusion
The use of this compound in combination with other platelet agonists, such as ADP and collagen, reveals synergistic interactions that lead to enhanced platelet activation. This guide provides a framework for understanding and investigating these combined effects, offering valuable insights for researchers in the fields of hemostasis, thrombosis, and antiplatelet drug development. The provided experimental protocols serve as a starting point for designing robust and reproducible studies to further explore the complexities of platelet signaling.
References
- 1. Enhanced platelet aggregation with this compound and collagen in platelet aggregometry in patients with venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of this compound-induced platelet dense granule release by blockade of P2Y12 signaling with MRS2395 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TRAP-6
The following guide provides essential safety and logistical information for the proper disposal of TRAP-6 (Thrombin Receptor Activator Peptide 6), a bioactive peptide used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all relevant personnel are familiar with the hazards associated with this compound. Always handle this compound within a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Table 1: this compound Hazard Profile and Handling Requirements
| Hazard Classification & Statement | Handling & Exposure Control |
| Acute Oral Toxicity (Category 4) : H302 - Harmful if swallowed.[1][2] | P270: Do not eat, drink or smoke when using this product.[1][2] |
| Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[2] | P264: Wash skin thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation (Category 2A) : H319 - Causes serious eye irritation.[2] | P280: Wear protective gloves, eye protection, and face protection.[2] |
| Aquatic Hazard (Acute & Chronic, Category 1) : H410 - Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| Personal Protective Equipment (PPE) | Lab coat, nitrile gloves, and safety goggles are required.[3] |
| Storage Conditions | Store lyophilized powder at -20°C. Store solutions at -80°C.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound and associated waste must be handled as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash, as it poses a significant risk to aquatic ecosystems.[1][4]
Step 1: Waste Segregation and Collection
-
Unused/Expired this compound : Collect all unwanted this compound, whether in solid (lyophilized) or solution form, in a designated hazardous waste container.[3]
-
Contaminated Labware : All materials that have come into direct contact with this compound, including pipette tips, microfuge tubes, gloves, and bench paper, must be considered contaminated. Place these items into a separate, clearly labeled hazardous waste container.[3]
-
Empty Vials : Rinse empty this compound vials three times with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous waste. The rinsed vial can then be disposed of as non-hazardous glass waste, in accordance with your institution's policies.[3]
Step 2: Waste Container Labeling
-
All hazardous waste containers must be sealed and clearly labeled.
-
The label must include:
Step 3: Temporary Storage
-
Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials like strong acids, alkalis, or oxidizing agents.[1][2]
-
Ensure the storage area is cool and well-ventilated.
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted through an approved waste disposal plant or a licensed chemical destruction facility, often via incineration.[1][6]
-
Crucially, you must follow your institution's specific guidelines. Contact your Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal of the hazardous waste.[4][5][6] They will provide guidance based on local, state, and federal regulations.
There are no publicly available, validated experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. The recommended and required procedure is collection and disposal via a licensed professional service.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling TRAP-6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Thrombin Receptor Activator Peptide 6 (TRAP-6). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound, a hexapeptide fragment of the protease-activated receptor 1 (PAR-1), acts as a selective agonist for PAR-1 and is widely used in research, particularly in studies involving platelet aggregation.[1][2][3] While a valuable research tool, proper handling and disposal are crucial to mitigate potential hazards.
Hazard Identification and Classification
This compound presents several health and environmental hazards. The following table summarizes its classification under the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[5] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE must be worn when handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Disposable, chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated. | To prevent inhalation of dust or aerosols. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][5]
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[4][5]
Storage:
-
Store in a tightly sealed container.[5]
-
Keep in a cool, well-ventilated place away from direct sunlight.[5]
-
Recommended storage temperature for the lyophilized powder is -20°C.[5][6]
-
If reconstituted in a solvent, store at -80°C.[5]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Incident | Procedure |
| Skin Contact | Wash the affected area with plenty of soap and water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material and place it in a suitable container for disposal. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Method: Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow the substance to enter the environment.[5]
Experimental Protocol: Platelet Aggregation Assay
This compound is commonly used to induce platelet aggregation in vitro. The following is a general protocol for an optical aggregometry experiment.
Materials:
-
This compound reagent
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Aggregometer
-
Cuvettes and stir bars
Procedure:
-
Preparation: Reconstitute the lyophilized this compound reagent with distilled or deionized water to the desired concentration (e.g., 1mM).[7] Allow it to stand for 10 minutes and mix well.[7]
-
Instrument Setup: Calibrate the aggregometer to 0% aggregation with PPP and 100% aggregation with PRP.[7]
-
Sample Preparation: Pipette the required volume of PRP into an aggregation cuvette containing a stir bar.[7]
-
Incubation: Pre-warm the PRP sample to 37°C for approximately 120 seconds.[7]
-
Initiation of Aggregation: Add the required volume of the this compound solution to the cuvette.[7]
-
Data Collection: Record the aggregation pattern for a minimum of 5 minutes.[7]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]
- 2. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 3. Thrombin Receptor Activator for Peptide 6 (this compound) [eurogentec.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound|141136-83-6|MSDS [dcchemicals.com]
- 6. cpcscientific.com [cpcscientific.com]
- 7. haemochrom.de [haemochrom.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
